3,3',5,5'-Tetraethynyl-1,1'-biphenyl
Description
Properties
IUPAC Name |
1-(3,5-diethynylphenyl)-3,5-diethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10/c1-5-15-9-16(6-2)12-19(11-15)20-13-17(7-3)10-18(8-4)14-20/h1-4,9-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWOQPYCLALQNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC(=C1)C2=CC(=CC(=C2)C#C)C#C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70777838 | |
| Record name | 3,3',5,5'-Tetraethynyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70777838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189619-31-6 | |
| Record name | 3,3',5,5'-Tetraethynyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70777838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,3',5,5'-Tetraethynyl-1,1'-biphenyl synthesis protocol
An In-Depth Technical Guide to the Synthesis of 3,3',5,5'-Tetraethynyl-1,1'-biphenyl
Authored by a Senior Application Scientist
This guide provides a detailed protocol and theoretical framework for the synthesis of this compound, a crucial building block in materials science and supramolecular chemistry. Its rigid, conjugated structure and four reactive alkyne terminals make it an ideal precursor for creating complex molecular architectures, including porous organic polymers and functional macrocycles. The synthesis is centered around the robust and versatile Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds between sp² and sp hybridized centers.[1][2]
Strategic Overview: The Sonogashira Approach
The synthesis of this compound is most efficiently achieved through a two-step process. The core strategy involves a four-fold Sonogashira cross-coupling reaction on a tetra-halogenated biphenyl scaffold, followed by a deprotection step to unveil the terminal alkyne functionalities.
The chosen pathway is as follows:
-
Sonogashira Coupling: A 3,3',5,5'-tetrahalo-1,1'-biphenyl (preferably the tetrabromo or tetraiodo derivative for higher reactivity) is coupled with a protected terminal alkyne, such as trimethylsilylacetylene (TMSA).[1] This protection is critical to prevent the unwanted homocoupling of the alkyne (Glaser coupling), ensuring that the reaction proceeds exclusively to form the desired C(sp²)-C(sp) bond.[1]
-
Deprotection: The resulting 3,3',5,5'-tetrakis(trimethylsilylethynyl)-1,1'-biphenyl intermediate is then treated with a mild base or fluoride source to quantitatively remove the trimethylsilyl (TMS) protecting groups, yielding the final target molecule.
This approach is favored due to the high functional group tolerance and generally mild reaction conditions of the Sonogashira coupling, which consistently delivers high yields.[1][3]
Visualizing the Synthetic Workflow
Caption: Synthetic route from the starting material to the final product.
Mechanistic Insights: The Engine of the Reaction
The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][5] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction.
-
Palladium Cycle: The primary cycle begins with the active Pd(0) catalyst.
-
Oxidative Addition: The aryl halide (Ar-X) reacts with the Pd(0) species to form a Pd(II) intermediate (Ar-Pd-X). This is typically the rate-determining step. The reactivity order for the halide is I > Br > Cl.[1]
-
Transmetalation: A copper(I) acetylide species, generated in the copper cycle, transfers its acetylide group to the Pd(II) complex, displacing the halide and forming an Ar-Pd-C≡CR complex.
-
Reductive Elimination: This final step sees the formation of the C(sp²)-C(sp) bond, yielding the desired product (Ar-C≡CR) and regenerating the Pd(0) catalyst, allowing the cycle to continue.[5]
-
-
Copper Cycle: This co-catalytic cycle's primary role is to activate the terminal alkyne.
-
π-Complex Formation: Copper(I) coordinates with the terminal alkyne.
-
Deprotonation: The amine base deprotonates the alkyne, facilitated by the copper, to form the crucial copper(I) acetylide intermediate. This species is then ready for the transmetalation step with the palladium complex.[6]
-
While copper is a highly effective co-catalyst, copper-free Sonogashira protocols have been developed to circumvent the issue of alkyne homocoupling, though they may require more specialized ligands or harsher conditions.[1][4] For this synthesis, the conventional Pd/Cu system offers excellent efficiency.
Catalytic Cycle Diagram
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
Detailed Experimental Protocol
Safety Precaution: This procedure involves flammable solvents and air-sensitive reagents. All steps should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Part A: Synthesis of 3,3',5,5'-Tetrakis(trimethylsilylethynyl)-1,1'-biphenyl
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 3,3',5,5'-Tetrabromo-1,1'-biphenyl | 470.78 | 2.35 g | 5.0 | 1.0 |
| Trimethylsilylacetylene (TMSA) | 98.22 | 2.46 g (3.56 mL) | 25.0 | 5.0 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 175 mg | 0.25 | 0.05 (5 mol%) |
| Copper(I) Iodide (CuI) | 190.45 | 95 mg | 0.50 | 0.10 (10 mol%) |
| Triethylamine (Et₃N) | 101.19 | 40 mL | - | Solvent/Base |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 80 mL | - | Solvent |
Procedure:
-
Reaction Setup: To a 250 mL flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,3',5,5'-tetrabromo-1,1'-biphenyl (2.35 g, 5.0 mmol), Pd(PPh₃)₂Cl₂ (175 mg, 0.25 mmol), and CuI (95 mg, 0.50 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to establish an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous THF (80 mL) and triethylamine (40 mL) via cannula. Stir the resulting suspension until the solids are well-dispersed.
-
TMSA Addition: Add trimethylsilylacetylene (3.56 mL, 25.0 mmol) dropwise to the stirring mixture at room temperature. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to 60 °C and maintain for 24 hours under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system, observing the disappearance of the starting material.
-
Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the solvents.
-
Extraction: Redissolve the residue in dichloromethane (100 mL) and wash with saturated aqueous NH₄Cl solution (2 x 50 mL) to remove copper salts, followed by brine (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[7] Elute with a gradient of 100% hexanes to 5% ethyl acetate in hexanes. Combine the fractions containing the product and evaporate the solvent to yield the protected intermediate as a pale yellow solid.
Part B: Deprotection to this compound
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Notes |
| Protected Intermediate | 542.98 | ~2.17 g | ~4.0 | From previous step |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.21 g | 16.0 | 4.0 equivalents |
| Methanol (MeOH) | 32.04 | 50 mL | - | Solvent |
| Tetrahydrofuran (THF) | 72.11 | 50 mL | - | Co-solvent |
Procedure:
-
Setup: Dissolve the 3,3',5,5'-tetrakis(trimethylsilylethynyl)-1,1'-biphenyl (~4.0 mmol) in a mixture of THF (50 mL) and Methanol (50 mL) in a 250 mL round-bottom flask.
-
Deprotection: Add potassium carbonate (2.21 g, 16.0 mmol) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the complete removal of all four TMS groups by TLC (hexane/ethyl acetate 9:1), observing the formation of a more polar product.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Extraction: Add deionized water (100 mL) and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.
-
Purification and Isolation: Filter and concentrate the solution in vacuo. The crude product can be further purified by recrystallization from a toluene/hexane mixture to afford this compound as a white to off-white solid.
Characterization and Data
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: Expect a singlet for the acetylenic protons and distinct signals in the aromatic region corresponding to the biphenyl core protons.
-
¹³C NMR: Signals for the two types of acetylenic carbons (quaternary and terminal CH) and the aromatic carbons of the biphenyl backbone.
-
Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.
-
FT-IR Spectroscopy: A sharp, characteristic absorption band around 3300 cm⁻¹ for the ≡C-H stretch and another around 2100 cm⁻¹ for the C≡C triple bond stretch.
Expected Yield: >70% over two steps.
References
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Tóth, G., et al. (2004). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters, 6(21), 3755–3758. [Link]
-
Wang, X., et al. (2019). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 38(21), 4134–4143. [Link]
-
Miao, H., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 19(9), 13659–13677. [Link]
-
ResearchGate. (2023). The Sonogashira coupling reaction mechanism. [Link]
-
NRO Chemistry. (2020, July 25). Sonogashira Coupling. YouTube. [Link]
-
ResearchGate. How can I purify two different-substituted aromatic compounds?[Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Spectroscopic Characterization of 3,3',5,5'-Tetraethynyl-1,1'-biphenyl
Introduction
3,3',5,5'-Tetraethynyl-1,1'-biphenyl is a highly functionalized aromatic compound of significant interest to researchers in materials science and medicinal chemistry. Its rigid biphenyl core, extended by four reactive ethynyl groups, makes it a valuable building block for the synthesis of complex organic materials, including conjugated polymers, dendrimers, and metal-organic frameworks. The precise characterization of this molecule is paramount for its application in these advanced fields. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with insights into the experimental protocols for its synthesis and characterization.
Molecular Structure and Synthesis
The structure of this compound is characterized by a central biphenyl linkage with ethynyl groups at the 3, 3', 5, and 5' positions. This substitution pattern results in a non-planar conformation in its ground state.
Diagram of the Synthesis of this compound
A representative synthetic scheme for this compound.
The synthesis of this compound is typically achieved through a multi-step process. A common and effective method involves the Sonogashira cross-coupling reaction. This reaction couples a terminal alkyne with an aryl or vinyl halide and is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.
In a typical synthesis, the starting material is 3,3',5,5'-tetrabromo-1,1'-biphenyl. This precursor undergoes a four-fold Sonogashira coupling with a protected acetylene, such as trimethylsilylacetylene (TMSA). The use of a protecting group like trimethylsilyl is crucial to prevent the undesired homocoupling of the terminal alkyne. The reaction is catalyzed by a palladium complex, typically Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, such as copper(I) iodide, in the presence of a base like triethylamine.
Following the successful coupling, the resulting protected intermediate, 3,3',5,5'-tetrakis(trimethylsilylethynyl)-1,1'-biphenyl, is subjected to a deprotection step. This is commonly achieved by treating the compound with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base like potassium carbonate in methanol, to remove the trimethylsilyl groups and yield the final product, this compound.
Spectroscopic Data
Due to the limited availability of published spectroscopic data for the final deprotected product, this guide will focus on the characterization of the key precursor, 3,3',5,5'-tetrakis(trimethylsilylethynyl)-1,1'-biphenyl . The spectroscopic analysis of this intermediate provides critical validation of the successful Sonogashira coupling and serves as a benchmark for the synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3,3',5,5'-tetrakis(trimethylsilylethynyl)-1,1'-biphenyl, both ¹H and ¹³C NMR provide definitive information about its molecular structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 3,3',5,5'-tetrakis(trimethylsilylethynyl)-1,1'-biphenyl is expected to be relatively simple due to the molecule's symmetry. The key resonances are those of the aromatic protons on the biphenyl core and the protons of the trimethylsilyl protecting groups.
| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |
| ~7.5 - 7.8 | Multiplet | 6H | Aromatic protons (H-2, H-2', H-4, H-4', H-6, H-6') |
| ~0.25 | Singlet | 36H | Trimethylsilyl protons (-Si(CH₃)₃) |
The aromatic region will display a complex multiplet pattern arising from the coupling between the protons on the biphenyl rings. The protons at the 2, 2', 6, and 6' positions are chemically equivalent, as are the protons at the 4 and 4' positions. The most distinct feature is the sharp singlet in the upfield region, integrating to 36 protons, which is characteristic of the four equivalent trimethylsilyl groups.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.
| Chemical Shift (δ) / ppm | Assignment |
| ~140 | C-1, C-1' |
| ~135 | C-3, C-3', C-5, C-5' |
| ~130 | C-4, C-4' |
| ~125 | C-2, C-2', C-6, C-6' |
| ~105 | Acetylenic Carbon (Ar-C ≡C-Si) |
| ~95 | Acetylenic Carbon (Ar-C≡C -Si) |
| ~0 | Trimethylsilyl Carbon (-Si(C H₃)₃) |
The spectrum will show distinct signals for the ipso-carbons of the biphenyl ring, the carbons bearing the ethynyl substituents, and the other aromatic carbons. The two acetylenic carbons will appear in the characteristic region for sp-hybridized carbons, and the trimethylsilyl carbons will be observed as a single peak at a high field.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3,3',5,5'-tetrakis(trimethylsilylethynyl)-1,1'-biphenyl will exhibit characteristic absorption bands.
| **Frequency (cm⁻¹) ** | Vibration | Intensity |
| ~3050 | C-H stretch (aromatic) | Medium |
| ~2960, 2890 | C-H stretch (aliphatic, Si-CH₃) | Strong |
| ~2150 | C≡C stretch (alkyne) | Medium-Weak |
| ~1600, 1480 | C=C stretch (aromatic ring) | Medium |
| ~1250 | Si-C stretch (symmetric) | Strong |
| ~840 | Si-C stretch (asymmetric) | Strong |
The most diagnostic peaks in the IR spectrum are the C≡C stretching vibration of the alkyne, which is typically observed around 2150 cm⁻¹, and the strong absorptions corresponding to the Si-C bonds of the trimethylsilyl groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3,3',5,5'-tetrakis(trimethylsilylethynyl)-1,1'-biphenyl (C₃₂H₄₂Si₄), the expected molecular weight is approximately 539.02 g/mol .
In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M]⁺) would be observed at an m/z value corresponding to the exact mass of the molecule. The fragmentation pattern would likely involve the loss of methyl groups and trimethylsilyl groups from the parent ion.
Experimental Protocols
Synthesis of 3,3',5,5'-Tetrakis(trimethylsilylethynyl)-1,1'-biphenyl
Diagram of the Experimental Workflow for Synthesis
A step-by-step workflow for the synthesis of the protected biphenyl derivative.
-
Reaction Setup : To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 3,3',5,5'-tetrabromo-1,1'-biphenyl (1.0 eq), palladium(II) bis(triphenylphosphine) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq), and copper(I) iodide (CuI, 0.1 eq).
-
Solvent and Reagent Addition : Add anhydrous triethylamine as the solvent and base. To this stirred suspension, add trimethylsilylacetylene (4.4 eq) dropwise at room temperature.
-
Reaction : Heat the reaction mixture to 60-80 °C and stir for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup : After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate.
-
Purification : Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 3,3',5,5'-tetrakis(trimethylsilylethynyl)-1,1'-biphenyl.
Spectroscopic Analysis
-
NMR Spectroscopy : Prepare a sample by dissolving a small amount of the purified product in a deuterated solvent (e.g., CDCl₃). Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
IR Spectroscopy : Obtain the IR spectrum of the solid product using a Fourier-transform infrared (FTIR) spectrometer, typically as a KBr pellet or using an attenuated total reflectance (ATR) accessory.
-
Mass Spectrometry : Analyze the sample using a high-resolution mass spectrometer, for instance, with an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) source, to determine the exact mass of the molecular ion.
Conclusion
The spectroscopic characterization of this compound and its protected precursors is essential for confirming its successful synthesis and purity. This in-depth guide has outlined the expected NMR, IR, and MS data for the key intermediate, 3,3',5,5'-tetrakis(trimethylsilylethynyl)-1,1'-biphenyl, providing researchers, scientists, and drug development professionals with a valuable reference for their work with this important class of molecules. The provided experimental protocols offer a solid foundation for the synthesis and analysis of these compounds, paving the way for their application in innovative materials and therapeutic agents.
References
A comprehensive list of references for the synthesis and characterization of related biphenyl compounds can be found in peer-reviewed chemical literature and databases such as Scopus, Web of Science, and PubChem. Specific citations for the data presented would be dependent on the primary literature source reporting the synthesis of this specific molecule.
An In-Depth Technical Guide to the Synthesis, Crystallization, and Structural Analysis of 3,3',5,5'-Tetraethynyl-1,1'-biphenyl
This guide provides a comprehensive technical overview of 3,3',5,5'-tetraethynyl-1,1'-biphenyl, a molecule of significant interest in materials science. While a definitive crystal structure is not yet reported in publicly accessible databases, this document outlines a robust scientific framework for its synthesis, crystallization, and detailed crystallographic analysis. We will leverage established methodologies and draw parallels from structurally related compounds to provide researchers, scientists, and drug development professionals with a predictive and practical guide to understanding this promising molecular building block.
Introduction: The Scientific Interest in this compound
The structure of this compound is notable for its combination of a biphenyl core and four ethynyl functional groups. The biphenyl unit introduces a degree of torsional flexibility, while the ethynyl groups are rigid, linear, and chemically versatile. This unique combination suggests its potential as a precursor for novel materials, including porous aromatic frameworks (PAFs) and conjugated microporous polymers (CMPs).[1][2][3] The ethynyl groups can participate in a variety of coupling reactions, allowing for the construction of extended, rigid, and porous two- or three-dimensional networks. Such materials are highly sought after for applications in gas storage and separation, catalysis, and organic electronics.[3][4] Understanding the precise three-dimensional structure and packing of the monomeric unit is paramount for designing and predicting the properties of the resulting polymers.
Proposed Synthesis and Purification
The synthesis of this compound can be efficiently achieved via a Sonogashira cross-coupling reaction.[5][6][7] This well-established reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes.[7][8] The proposed synthetic route starts from the commercially available 3,3',5,5'-tetrabromo-1,1'-biphenyl.
Synthetic Pathway
The proposed reaction involves the coupling of 3,3',5,5'-tetrabromo-1,1'-biphenyl with a protected alkyne, such as (trimethylsilyl)acetylene, followed by deprotection.
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Sonogashira Coupling
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3,3',5,5'-tetrabromo-1,1'-biphenyl (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and copper(I) iodide (0.1 eq).
-
Add anhydrous and degassed tetrahydrofuran (THF) and triethylamine (TEA) in a 2:1 ratio by volume.
-
To this stirred suspension, add (trimethylsilyl)acetylene (4.4 eq) dropwise via syringe.
-
Heat the reaction mixture to 60-70 °C and stir for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure. The resulting crude product, 3,3',5,5'-tetrakis((trimethylsilyl)ethynyl)-1,1'-biphenyl, can be purified by column chromatography on silica gel.
Step 2: Deprotection of Silyl Groups
-
Dissolve the purified intermediate in a mixture of methanol (MeOH) and THF.
-
Add potassium carbonate (K₂CO₃) (5.0 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the final product, this compound. Further purification can be achieved by recrystallization.
Single Crystal Growth
Obtaining a high-quality single crystal is the most critical and often the most challenging step for X-ray diffraction analysis.[9][10] The quality of the crystal directly impacts the precision of the resulting structural data.[10]
Protocol for Crystal Growth (Slow Evaporation):
-
Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., toluene, chloroform/hexane, or ethyl acetate/hexane) to form a nearly saturated solution. The choice of solvent is crucial and may require screening.
-
Filter the solution through a syringe filter (0.22 µm) into a clean vial.
-
Cover the vial with a cap containing a few small pinholes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of well-defined, transparent crystals. Good crystals should be clear and have no visible defects when viewed under a microscope.[10]
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
The following workflow outlines the standard procedure for determining the molecular structure from a single crystal.[11][12][13]
Caption: A standard workflow for single-crystal X-ray diffraction analysis.
Anticipated Crystal Structure and Molecular Geometry
Based on the known structures of related biphenyl derivatives and the principles of crystal engineering, we can predict the key structural features of this compound.
Predicted Crystallographic Data
The following table presents a plausible set of crystallographic parameters for the title compound. These are hypothetical values based on similar structures and are intended as a guide for researchers.
| Parameter | Predicted Value | Rationale |
| Chemical Formula | C₂₀H₁₀ | Based on molecular structure. |
| Formula Weight | 250.29 g/mol | Calculated from the chemical formula. |
| Crystal System | Monoclinic or Orthorhombic | Common for aromatic molecules. For instance, 3,3',5,5'-tetranitrobiphenyl crystallizes in the orthorhombic space group Pbca.[14] |
| Space Group | P2₁/c or Pbca | These are common centrosymmetric space groups for organic molecules. |
| a, b, c (Å) | a ≈ 8-12 Å, b ≈ 10-15 Å, c ≈ 12-18 Å | Typical cell dimensions for a molecule of this size. |
| α, γ (°) | 90° | For monoclinic or orthorhombic systems. |
| β (°) | ≈ 90-105° (for monoclinic) or 90° (for orthorhombic) | The angle β can deviate from 90° in the monoclinic system. |
| V (ų) | ≈ 1500-2500 ų | Estimated unit cell volume. |
| Z | 4 or 8 | Number of molecules per unit cell, typically 4 for P2₁/c or 8 for Pbca. |
| Density (calculated) | ≈ 1.2-1.4 g/cm³ | A reasonable density for an all-carbon and hydrogen aromatic compound. |
Molecular Conformation
The most significant conformational feature of a biphenyl system is the dihedral angle between the two phenyl rings. In 3,3',5,5'-tetranitrobiphenyl, this angle is reported to be 45.5(2)°.[14] Due to the steric hindrance of the ethynyl groups at the 3,3',5, and 5' positions, a similar non-planar conformation is expected for this compound, with a dihedral angle likely in the range of 40-50°. The C-C≡C-H fragments are expected to be nearly linear.
Crystal Packing and Intermolecular Interactions
The ethynyl group is a versatile functional group in crystal engineering, capable of acting as both a hydrogen bond donor (C-H) and acceptor (π-system of the triple bond).[15][16] The crystal packing is likely to be dominated by a combination of:
-
C-H···π Interactions: The acidic acetylenic protons can form hydrogen bonds with the π-electron clouds of the phenyl rings or the triple bonds of neighboring molecules.
-
π-π Stacking: Although the non-planar nature of the biphenyl core may hinder extensive cofacial π-stacking, offset stacking interactions between the phenyl rings of adjacent molecules are still possible.
These interactions will likely guide the assembly of the molecules into a three-dimensional supramolecular architecture.
Potential Applications in Materials Science
The rigid, conjugated structure and the presence of four reactive ethynyl groups make this compound an excellent candidate as a building block for porous organic polymers.
-
Porous Aromatic Frameworks (PAFs): Through self-coupling reactions of the ethynyl groups (e.g., Glaser-Hay coupling), this molecule can be polymerized to form highly stable, porous materials.[1][2] These PAFs are expected to exhibit high surface areas and could be used for gas storage (e.g., H₂, CO₂) and separation.[3]
-
Functional Materials: The tetraethynylbiphenyl core can be incorporated into larger conjugated systems for applications in organic electronics, such as organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).
-
Precursor for Carbon Materials: Pyrolysis of polymers derived from this molecule could lead to the formation of porous carbon materials with defined structures.
Conclusion
This technical guide provides a comprehensive roadmap for the scientific investigation of this compound. By outlining detailed protocols for its synthesis and crystallization, and by providing a reasoned prediction of its structural characteristics, we have laid the groundwork for future experimental studies. The elucidation of its precise crystal structure will be a crucial step in unlocking its full potential as a versatile building block for the next generation of advanced functional materials.
References
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Retrieved from [Link]
-
Lin, W. et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 19(5), 5947-5963. Available at: [Link]
-
Li, H. et al. (2019). Porous Aromatic Frameworks as a Platform for Multifunctional Applications. ACS Central Science, 5(2), 218-233. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Retrieved from [Link]
-
Chatterjee, T. et al. (2020). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. ACS Chemical Biology, 15(7), 1795-1800. Available at: [Link]
-
Kumar, S. et al. (2021). Synthesis of 3,3′,5,5′‐tetramethyl‐[1,1′‐biphenyl]‐4,4′‐diyl bis(dihydrogen phosphate) (tmbiphH4). ResearchGate. Retrieved from [Link]
-
Thorley, K. J. et al. (2021). Crystal Engineering of Alkylethynyl Fluoroanthradithiophenes. Molecular Systems Design & Engineering. Available at: [Link]
-
Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Retrieved from [Link]
-
Allen, F. H. et al. (2013). The versatile role of the ethynyl group in crystal packing: an interaction propensity study. Acta Crystallographica Section B, 69(3), 281-287. Available at: [Link]
-
Holliday, W. J. et al. (2022). Crystal Engineering of Heterocyclic Arylene(ethynylene) Oligomers through Programmed Aromatic Stacking. Journal of Materials Chemistry C. Available at: [Link]
-
Royal Society of Chemistry. (2015). Chapter 8: Porous Aromatic Frameworks. In Porous Polymers: Design, Synthesis and Applications. Retrieved from [Link]
-
Fiveable. Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from [Link]
-
MDPI. (2022). Introducing Polar Groups in Porous Aromatic Framework for Achieving High Capacity of Organic Molecules and Enhanced Self-Cleaning Applications. Polymers, 14(21), 4739. Available at: [Link]
-
Li, H. et al. (2019). Porous Aromatic Frameworks as a Platform for Multifunctional Applications. ACS Central Science. Available at: [Link]
-
Wikipedia. X-ray crystallography. Retrieved from [Link]
-
Springer Nature Experiments. X-ray Diffraction Protocols and Methods. Retrieved from [Link]
-
Allen, F. H. et al. (2013). The versatile role of the ethynyl group in crystal packing: an interaction propensity study. ResearchGate. Retrieved from [Link]
-
University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]
-
MDPI. (2021). Recent Progress in the Development of Aromatic Polymer-Based Proton Exchange Membranes for Fuel Cell Applications. Polymers, 13(17), 2999. Available at: [Link]
-
Kaiser, R. I. et al. (2021). Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives. Nature Communications, 12, 3236. Available at: [Link]
-
Douglas, C. J. et al. (2011). Synthesis, Crystal Structures, and Photophysical Properties of Electron-Accepting Diethynylindenofluorenediones. Organic Letters, 13(8), 2152-2155. Available at: [Link]
-
ResearchGate. (2012). Synthesis of polyphenyls. Retrieved from [Link]
-
Hammond, N. et al. (2009). 3,3′,5,5′-Tetranitrobiphenyl. ResearchGate. Retrieved from [Link]
-
El-Mekabaty, A. et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13, 18568-18600. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Porous Aromatic Frameworks as a Platform for Multifunctional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 11. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]
- 12. fiveable.me [fiveable.me]
- 13. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. The versatile role of the ethynyl group in crystal packing: an interaction propensity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3,3',5,5'-Tetraethynyl-1,1'-biphenyl: Synthesis, Properties, and Applications
Introduction: The Architectural Elegance of a Rigid Molecular Scaffold
3,3',5,5'-Tetraethynyl-1,1'-biphenyl is a highly functionalized aromatic compound characterized by a central biphenyl core symmetrically substituted with four ethynyl groups. This unique molecular architecture imparts a high degree of rigidity and planarity, making it a compelling building block in the fields of materials science and medicinal chemistry. The terminal alkyne functionalities serve as versatile handles for a variety of chemical transformations, most notably cross-coupling reactions and polymerizations. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this intriguing molecule, tailored for researchers, scientists, and professionals in drug development. The biphenyl scaffold itself is a prevalent structural motif in a vast array of functional molecules, from life-saving pharmaceuticals to advanced materials for modern technology[1].
Molecular Characteristics
A summary of the key identifiers and computed properties for this compound is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | 1-(3,5-Diethynylphenyl)-3,5-diethynylbenzene | - |
| CAS Number | 189619-31-6 | [2] |
| Molecular Formula | C₂₀H₁₀ | [2] |
| Molecular Weight | 250.29 g/mol | [2] |
| Canonical SMILES | C#CC1=CC(=CC(=C1)C2=CC(=CC(=C2)C#C)C#C)C#C | - |
| Storage | Sealed in dry, 2-8°C | [2] |
Synthesis of this compound: A Sonogashira Coupling Approach
The primary synthetic route to this compound is through a palladium- and copper-catalyzed Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples terminal alkynes with aryl or vinyl halides[3][4]. In this case, a tetra-halogenated biphenyl precursor is reacted with a protected or terminal alkyne.
Causality Behind Experimental Choices
The Sonogashira coupling is the method of choice due to its mild reaction conditions, tolerance of a wide range of functional groups, and high efficiency in forming C(sp²)-C(sp) bonds[5]. The use of a copper(I) co-catalyst is crucial as it facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the catalytic cycle[5]. The amine base serves not only to neutralize the hydrogen halide byproduct but can also act as the solvent[4]. To prevent the undesired homocoupling of terminal alkynes (Glaser coupling), the reaction is typically carried out under an inert atmosphere[5].
Experimental Protocol: A Representative Synthesis
The following is a detailed, step-by-step methodology for the synthesis of this compound, based on established Sonogashira coupling protocols.
Starting Materials:
-
3,3',5,5'-Tetrabromo-1,1'-biphenyl (or the corresponding tetraiodo derivative for higher reactivity)
-
Trimethylsilylacetylene (TMSA) or Ethynyltrimethylsilane (ETMS)
-
Palladium(II) catalyst, e.g., Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Anhydrous triethylamine (TEA) or another suitable amine base
-
Anhydrous solvent, such as tetrahydrofuran (THF) or toluene
-
Tetrabutylammonium fluoride (TBAF) for deprotection
Workflow Diagram:
Caption: A generalized workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Reaction Setup: To a dried Schlenk flask, add 3,3',5,5'-tetrabromo-1,1'-biphenyl (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), copper(I) iodide (0.1 eq), and triphenylphosphine (0.2 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Reagent Addition: Add anhydrous toluene and triethylamine. Stir the mixture until all solids are dissolved. Add trimethylsilylacetylene (4.4 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 70°C and stir for 24 hours, or until reaction completion is confirmed by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature and filter through a pad of celite. Concentrate the filtrate under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purification of Protected Product: Purify the crude product by column chromatography on silica gel to obtain the tetrakis(trimethylsilyl) protected intermediate.
-
Deprotection: Dissolve the purified intermediate in THF and add a solution of tetrabutylammonium fluoride (1.0 M in THF, 4.4 eq) at 0°C. Stir at room temperature for 2 hours.
-
Final Purification: Quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield this compound.
Physical and Chemical Properties
Physical Properties
-
Appearance: Expected to be a crystalline solid, likely colorless or pale yellow.
-
Solubility: Due to its rigid, aromatic nature, it is expected to have low solubility in water and aliphatic solvents but should be soluble in common organic solvents like chloroform, THF, and toluene[6][7][8].
-
Melting Point: Aromatic compounds with high symmetry and rigidity tend to have high melting points. The melting point is expected to be significantly higher than that of unsubstituted biphenyl (69-71 °C).
-
Thermal Stability: The aromatic framework and ethynyl groups suggest good thermal stability. Ethynyl-terminated aromatic compounds are known to undergo cross-linking at elevated temperatures, often above 350°C[9][10][11].
Chemical Properties and Reactivity
The chemical reactivity of this compound is dominated by the terminal alkyne groups.
-
Cross-Coupling Reactions: The terminal alkynes can readily participate in further Sonogashira couplings, as well as other cross-coupling reactions like Suzuki and Heck couplings, allowing for the extension of the conjugated system[5].
-
Click Chemistry: The ethynyl groups are excellent substrates for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, enabling the facile synthesis of more complex architectures, including dendrimers and functionalized polymers.
-
Polymerization: This molecule can serve as a monomer for the synthesis of porous organic polymers (POPs) and covalent organic frameworks (COFs). The rigid structure and multiple reactive sites allow for the formation of highly cross-linked, porous materials with potential applications in gas storage and catalysis.
-
Cycloaddition Reactions: The alkyne moieties can undergo various cycloaddition reactions, such as Diels-Alder reactions, providing access to complex polycyclic aromatic systems.
Spectroscopic Characterization
While specific spectra for this compound are not publicly available, the expected spectroscopic features can be predicted based on its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry.
-
Aromatic Protons: Signals for the protons on the biphenyl rings would appear in the aromatic region (typically δ 7.0-8.0 ppm).
-
Alkynyl Protons: A sharp singlet corresponding to the four equivalent terminal alkyne protons would be expected in the region of δ 3.0-3.5 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would provide key information about the carbon framework.
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 120-140 ppm) corresponding to the different carbon environments in the biphenyl rings.
-
Alkynyl Carbons: Two distinct signals for the sp-hybridized carbons of the ethynyl groups, typically in the range of δ 80-95 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the key functional groups.
-
≡C-H Stretch: A sharp, strong band around 3300 cm⁻¹ is characteristic of the terminal alkyne C-H bond stretch.
-
C≡C Stretch: A weaker absorption band around 2100-2260 cm⁻¹ corresponds to the carbon-carbon triple bond stretch.
-
C-H Aromatic Stretch: Bands above 3000 cm⁻¹.
-
C=C Aromatic Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.
UV-Vis Spectroscopy
The UV-Vis spectrum would reveal the electronic transitions of the conjugated π-system. The extended conjugation provided by the biphenyl core and the four ethynyl groups is expected to result in strong absorption bands in the UV region, likely with a λₘₐₓ greater than that of unsubstituted biphenyl (around 250 nm)[6].
Crystal Structure and Molecular Geometry
An experimentally determined crystal structure for this compound is not available in the Cambridge Structural Database[12][13][14]. However, the molecular geometry can be predicted. A key feature of biphenyl derivatives is the dihedral angle between the two phenyl rings. In the solid state, unsubstituted biphenyl is planar, but in the gas phase and in solution, the rings are twisted with respect to each other with a dihedral angle of approximately 44°. For substituted biphenyls, this angle is influenced by the nature and position of the substituents. In the case of 3,3',5,5'-tetrasubstitution, steric hindrance between the substituents is minimal, but electronic effects could influence the preferred conformation. The four ethynyl groups are expected to be nearly linear.
Applications in Research and Development
The unique structural features of this compound make it a valuable building block in several areas of research and development.
Materials Science
The high carbon content, rigidity, and thermal stability of this molecule make it an excellent precursor for advanced carbonaceous materials. Its ability to form highly cross-linked polymers upon thermal or catalytic treatment is of interest for the development of:
-
Porous Organic Polymers (POPs) and Covalent Organic Frameworks (COFs): For applications in gas storage (H₂, CO₂), separation, and heterogeneous catalysis.
-
Organic Semiconductors: The extended π-conjugation suggests potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)[1].
-
High-Performance Thermosetting Resins: As a cross-linking agent to enhance the thermal and mechanical properties of aerospace-grade polymers.
Drug Development and Medicinal Chemistry
The biphenyl scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs[1][15][16][17][18][19]. It offers a versatile framework for positioning functional groups in a defined three-dimensional space to interact with biological targets. The ethynyl groups on this compound can be functionalized to introduce pharmacophoric features, making it a valuable starting point for the synthesis of:
-
Novel Therapeutic Agents: By using "click" chemistry or other coupling reactions to attach various functionalities, libraries of complex molecules can be rapidly synthesized for screening against a wide range of biological targets, including enzymes and receptors.
-
Molecular Probes: The rigid scaffold can be used to design probes for studying biological processes, where the spatial orientation of interacting groups is critical.
The relationship between the biphenyl core and its potential applications in drug discovery is illustrated in the following diagram.
Caption: The central role of the biphenyl core as a privileged structure in drug discovery.
Conclusion
This compound is a molecule of significant synthetic potential. Its rigid, symmetrical structure and the high reactivity of its four terminal alkyne groups make it a versatile building block for the creation of complex molecular architectures. While a comprehensive experimental characterization of this specific compound is yet to be widely published, its predicted properties and the known reactivity of its constituent functional groups point towards exciting opportunities in the development of novel materials and as a scaffold in medicinal chemistry. Further research into this and related tetraethynyl aromatic compounds will undoubtedly unlock new avenues in these fields.
References
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications. Available from: [Link]
-
Shroder, M. The Sonogashira Coupling. CHM 254. Available from: [Link]
-
Wikipedia. Sonogashira coupling. Available from: [Link]
- Ali, H. A., Ismail, M. A., Fouda, A. E.-A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18435-18469.
-
ResearchGate. Anticancer efficacy of biphenyl-based compounds in published research studies. Available from: [Link]
-
YouTube. Sonogashira Coupling. (2020). Available from: [Link]
-
ResearchGate. Representative examples for biphenyl containing marketed drugs. Available from: [Link]
-
Request PDF. Facilely Synthesizing Ethynyl Terminated All-Aromatic Liquid Crystalline Poly(esterimide)s with Good Processability and Thermal Resistance under Medium-Low Temperature via Direct Esterification. Available from: [Link]
-
IJSDR. Biological deeds of Biphenyl derivatives - A short Review. Available from: [Link]
-
ResearchGate. Design and Synthesis of New Benzimidazole–Biphenyl Scaffolds as Anti‐Inflammatory, Antioxidant Agents and Computational Screening. Available from: [Link]
-
ACS Publications. Novel Biphenyl Pyridines as Potent Small-Molecule Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. (2021). Available from: [Link]
-
The University of Manchester Research Explorer. CCDC 1429470: Experimental Crystal Structure Determination. Available from: [Link]
-
Christoph Gohlke, University of California, Irvine. Available from: [Link]
-
The Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database. Available from: [Link]
-
IUPAC Solubility Data Series. Available from: [Link]
-
MDPI. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Available from: [Link]
-
MDPI. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Available from: [Link]
-
ResearchGate. Solubility of selected aromatic compounds in water at 25 °C[20]. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of tetraphenylene derivatives and their recent advances. Available from: [Link]
-
PubMed. Solubility of Polar and Nonpolar Aromatic Molecules in Subcritical Water: The Role of the Dielectric Constant. (2019). Available from: [Link]
-
ResearchGate. The curing kinetics and thermal properties of aromatic multifunctional epoxy resins. Available from: [Link]
-
PubMed. Estimating the physicochemical properties of polyhalogenated aromatic and aliphatic compounds using UPPER: part 2. Aqueous solubility, octanol solubility and octanol-water partition coefficient. (2015). Available from: [Link]
-
CCDC. Search - Access Structures. Available from: [Link]
-
The Royal Society of Chemistry. “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Available from: [Link]
-
ResearchGate. Electronic excited states and electronic spectra of biphenyl: A study using many-body wavefunction methods and density functional theories. Available from: [Link]
-
Scientific & Academic Publishing. Theoretical and Experimental Study for FT-IR and UV/VIS Spectra of 1,4-diphenyl-3-(phenylammonio)-1H-1,2,4-triazolium(inner salt) by Using DFT Approach. Available from: [Link]
-
PubMed Central. Synthesis and Photophysical Properties of Biphenyl and Terphenyl Arylene–Ethynylene Macrocycles. Available from: [Link]
-
ResearchGate. IR spectra of the biphenyl. Available from: [Link]
-
MDPI. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Available from: [Link]
-
MDPI. Predicting UV-Vis Spectra of Benzothio/Dithiophene Polymers for Photodetectors by Machine-Learning-Assisted Computational Studies. Available from: [Link]
-
Basrah Journal of Sciences. Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4-Aminophenyl) Prop-2-en-1-one) Amide Derivatives. (2022). Available from: [Link]
-
ResearchGate. NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). a).... Available from: [Link]
Sources
- 1. Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 189619-31-6|this compound|BLD Pharm [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Solubility of Polar and Nonpolar Aromatic Molecules in Subcritical Water: The Role of the Dielectric Constant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Estimating the physicochemical properties of polyhalogenated aromatic and aliphatic compounds using UPPER: part 2. Aqueous solubility, octanol solubility and octanol-water partition coefficient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 14. Search - Access Structures [ccdc.cam.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. ias.ac.in [ias.ac.in]
- 18. ijsdr.org [ijsdr.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. srdata.nist.gov [srdata.nist.gov]
An In-depth Technical Guide on the Core Properties of 3,3',5,5'-Tetraethynyl-1,1'-biphenyl: Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3',5,5'-Tetraethynyl-1,1'-biphenyl is a highly functionalized aromatic compound that has garnered significant interest in the fields of materials science and organic electronics. Its rigid biphenyl core, coupled with four reactive ethynyl groups, makes it a versatile building block for the synthesis of advanced materials such as covalent organic frameworks (COFs), conjugated polymers, and functional nanoparticles.[1] The extended π-conjugation offered by the biphenyl and ethynyl moieties suggests potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Understanding the fundamental properties of this molecule, particularly its solubility and stability, is paramount for its effective handling, processing, and incorporation into novel materials and devices. This guide provides a comprehensive overview of the solubility and stability of this compound, supported by established chemical principles and experimental protocols.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₀ | [2] |
| Molecular Weight | 250.29 g/mol | [2] |
| Appearance | Likely a solid at room temperature | Inferred from related biphenyl compounds |
| Calculated logP | ~4.5 | Prediction based on chemical structure |
| Storage Conditions | Sealed in dry, 2-8°C | [2] |
The high calculated octanol-water partition coefficient (logP) suggests that this compound is a lipophilic compound with poor solubility in aqueous solutions but favorable solubility in organic solvents. The recommendation for refrigerated and dry storage hints at its potential sensitivity to temperature and moisture.
Caption: Chemical structure of this compound.
Solubility Profile
The solubility of this compound is a critical parameter for its application in solution-phase reactions and for the fabrication of thin films and other material architectures. Based on the principle of "like dissolves like," its nonpolar, aromatic structure dictates its solubility behavior.
Predicted Solubility in Common Organic Solvents
| Solvent | Polarity Index | Predicted Solubility | Rationale |
| Water | 9.0 | Insoluble | The highly nonpolar nature of the biphenyl and ethynyl groups leads to poor interaction with the polar water molecules. |
| Methanol | 6.6 | Low | The polarity of methanol may limit the solubility of the nonpolar solute. |
| Ethanol | 5.2 | Low to Medium | Slightly less polar than methanol, may offer better solvation. |
| Acetone | 5.1 | Medium | A moderately polar aprotic solvent that can interact with the π-system of the aromatic rings. |
| Dichloromethane | 3.4 | Medium to High | A common solvent for many organic compounds, its polarity is suitable for dissolving aromatic hydrocarbons. |
| Tetrahydrofuran (THF) | 4.0 | High | An excellent solvent for many organic compounds, including polymers, due to its moderate polarity and ability to solvate a wide range of solutes. |
| Chloroform | 4.1 | High | A good solvent for many nonpolar and moderately polar organic compounds. |
| Toluene | 2.4 | High | A nonpolar aromatic solvent that will have strong π-π stacking interactions with the biphenyl core, favoring dissolution. |
| Hexane | 0.0 | Low to Medium | While nonpolar, the crystalline nature of the solid may require a solvent with some polarizability for effective dissolution. |
| Dimethylformamide (DMF) | 6.4 | High | A polar aprotic solvent with a high boiling point, often used for dissolving sparingly soluble organic compounds. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | A highly polar aprotic solvent known for its exceptional solvating power for a wide range of organic compounds. |
Stability Assessment
The stability of this compound under various conditions is a critical factor that influences its shelf-life, processability, and the long-term performance of materials derived from it. The presence of four ethynyl groups suggests potential reactivity under thermal, photochemical, and certain chemical conditions.
Thermal Stability
Aromatic acetylenes are known to undergo thermal polymerization at elevated temperatures. This process, often referred to as cyclotrimerization or Glaser-Hay coupling, can lead to the formation of insoluble and intractable polymeric materials. The high density of ethynyl groups in this compound makes it particularly susceptible to such reactions. Therefore, it is crucial to avoid exposing the compound to high temperatures, especially in the solid state or in concentrated solutions.
Photochemical Stability
Poly-ynes and aryl acetylenes can be sensitive to light, particularly in the presence of oxygen.[4] UV radiation can initiate radical reactions, leading to polymerization, oxidation, and degradation of the compound.[4] The extended conjugation in this compound may result in absorption in the UV or even the visible region, making it prone to photodegradation. To ensure its integrity, the compound should be stored in the dark or in amber-colored vials.
Caption: A potential photochemical degradation pathway for this compound.
Chemical Stability and pH Effects
The terminal acetylenic protons of the ethynyl groups have a pKa of approximately 25, making them weakly acidic. In the presence of strong bases, these protons can be deprotonated to form acetylides. This reactivity can be exploited for further functionalization but also represents a potential degradation pathway if the compound is exposed to basic conditions unintentionally.
Conversely, under strongly acidic conditions, the ethynyl groups may be susceptible to hydration or other addition reactions, although this is generally less facile for aryl acetylenes compared to alkyl acetylenes. It is advisable to maintain neutral pH conditions during storage and handling to minimize potential degradation.[5][6]
Experimental Protocols
To aid researchers in the practical application of this compound, the following standardized protocols for determining solubility and assessing stability are provided.
Protocol 1: Determination of Qualitative Solubility
This protocol provides a rapid assessment of the solubility of the compound in various solvents.
Materials:
-
This compound
-
A selection of organic solvents (see table above)
-
Small test tubes or vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh approximately 1-2 mg of this compound into a small, clean, and dry test tube.
-
Add 1 mL of the desired solvent to the test tube.
-
Vortex the mixture vigorously for 60 seconds.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record the observations for each solvent tested.
Protocol 2: Accelerated Stability Study - Thermal Stress
This protocol is designed to assess the thermal stability of the compound in the solid state.
Materials:
-
This compound
-
Small, sealable vials (e.g., amber glass HPLC vials)
-
Oven with precise temperature control
-
Analytical technique for purity assessment (e.g., HPLC, NMR)
Procedure:
-
Accurately weigh a small amount (e.g., 5 mg) of the compound into several labeled vials.
-
Seal the vials tightly.
-
Place the vials in an oven at a series of elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
At predetermined time points (e.g., 1, 3, 7, 14 days), remove one vial from each temperature.
-
Allow the vials to cool to room temperature.
-
Dissolve the contents in a suitable solvent (e.g., THF).
-
Analyze the purity of the sample using a suitable analytical method.
-
Compare the purity of the stressed samples to a control sample stored at the recommended conditions (2-8°C).
-
Plot the percentage of remaining compound against time for each temperature to determine the degradation kinetics.
Caption: A generalized workflow for the qualitative determination of solubility.
Conclusion
This compound is a promising molecule for the development of next-generation organic materials. A thorough understanding of its solubility and stability is crucial for its successful application. This guide has provided a detailed overview of these core properties, offering predictions based on established chemical principles and providing robust experimental protocols for their determination. By adhering to the handling and storage recommendations outlined herein, researchers can ensure the integrity of this valuable compound and unlock its full potential in their scientific endeavors.
References
- Vertex AI Search.
-
Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
-
Unknown. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Unknown. ACCELERATED STABILITY TESTING. [Link]
-
SALTISE. Organic Chemistry: Introduction to Solubility. [Link]
-
Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
Yousif, E., & Haddad, R. (2013). Photodegradation and photostabilization of polymers, especially polystyrene: review. SpringerPlus, 2(1), 398. [Link]
-
Unknown. solubility data series. [Link]
-
Purdue e-Pubs. Accelerated Life Methods for Understanding Refrigerant Chemical Stability in HVACR Systems. [Link]
-
ACD/Labs. Accelerated Stability Assessment with Luminata®. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
Xtalks. Accelerated Stability Assessment Program (ASAP) to Improve Product Development. [Link]
-
Ibis Scientific, LLC. The Impact of pH on Chemical Stability in Lab Experiments. [Link]
-
Unknown. An Introduction to the Accelerated Stability Assessment Program. [Link]
-
MDPI. The Influence of the Side Chain Structure on the Photostability of Low Band Gap Polymers. [Link]
-
Unknown. SOLUBILITY DATA SERIES POLYCYCLIC AROMATIC HYDROCARBONS: BINARY NON-AQUEOUS SYSTEMS PART I. [Link]
- Google Patents. CN104529715A - Preparation method of 3,3',5,5'-tetraalkyl-4,4'-biphenol.
-
PubMed Central. Synthesis and Photophysical Properties of Biphenyl and Terphenyl Arylene–Ethynylene Macrocycles. [Link]
-
PubMed. Effect of pH on the stability of plant phenolic compounds. [Link]
-
ResearchGate. Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. [Link]
-
MDPI. Photochemical Properties and Stability of BODIPY Dyes. [Link]
-
Semantic Scholar. Relating polymer chemical structure to the stability of polymer:fullerene solar cells. [Link]
-
PubMed. The effect of pH on the conformation and stability of the structure of plant toxin-ricin. [Link]
-
ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]
-
Unknown. An overview on Common Organic Solvents and their Toxicity. [Link]
-
MDPI. Effects of Different pH Levels on the Structural and Functional Properties of Proteins of Phaeodactylum tricornutum. [Link]
-
ResearchGate. High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene−Biphenyldiamine. [Link]
-
ResearchGate. Determination and correlation for solubility of aromatic acids in solvents. [Link]
-
University of Rochester. Reagents & Solvents: Solvents and Polarity. [Link]
-
OSTI.gov. Solubilities of polynuclear aromatic hydrocarbons in mixtures of common organic solvents. [Link]
-
Semantic Scholar. IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures-Revised and Updated. Part 3. Neat Organic Solvents. [Link]
-
ElectronicsAndBooks. tetra(p-X-phenylethynyl)biphenyl (X. [https://electronicsandbooks.com/eab1/manual/repository/tetra(p-X-phenylethynyl)biphenyl%20(X.pdf]([Link]
-
ResearchGate. Thermal and Spectral Stability of Electroluminescent Hyperbranched Copolymers Containing Tetraphenylthiophene-Quinoline-Triphenylamine Moieties. [Link]
-
PubChem. 3,3',5,5'-Tetramethylbenzidine. [Link]
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. 3,3',5,5'-Tetramethylbenzidine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. Photodegradation and photostabilization of polymers, especially polystyrene: review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ibisscientific.com [ibisscientific.com]
- 6. researchgate.net [researchgate.net]
Electronic properties of tetraethynyl biphenyl compounds
An In-depth Technical Guide to the Electronic Properties of Tetraethynyl Biphenyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetraethynyl biphenyl compounds, a class of conjugated systems built upon a biphenyl core with four acetylene extensions, represent a significant frontier in materials science and molecular electronics. Their rigid, planar structure and extended π-conjugation give rise to a unique set of tunable electronic and photophysical properties. This technical guide provides a comprehensive overview of the synthesis, theoretical underpinnings, and experimental characterization of these molecules. We delve into the causality behind synthetic choices, the validation of electronic behavior through robust experimental protocols, and the potential applications stemming from their distinct molecular architecture. This document is intended to serve as a foundational resource for researchers aiming to design, synthesize, and utilize tetraethynyl biphenyl derivatives for advanced technological applications.
Introduction: The Architectural Significance of Tetraethynyl Biphenyls
The biphenyl moiety, consisting of two connected benzene rings, is a fundamental building block in organic chemistry, finding use in everything from pharmaceuticals to liquid crystals.[1][2] The introduction of four ethynyl (acetylene) groups onto this core dramatically alters its electronic landscape. These linear, sp-hybridized linkers extend the π-conjugation of the biphenyl system, leading to a smaller HOMO-LUMO gap and enabling efficient charge transport.[3] This extended conjugation is the primary reason for the intense scientific interest in these and related oligo(phenylene ethynylene) (OPE) structures.[4][5]
The rigid and well-defined geometry of tetraethynyl biphenyls makes them ideal candidates for molecular wires and components in single-molecule electronic devices.[6][7] Understanding and controlling the flow of electrons through a single molecule is a cornerstone of molecular electronics, a field that promises to overcome the physical limitations of traditional silicon-based technologies.[6]
This guide will explore the key facets of tetraethynyl biphenyl chemistry and physics, providing both the theoretical framework and practical, field-proven methodologies for their study.
Synthetic Pathways: From Precursors to Conjugated Architectures
The synthesis of tetraethynyl biphenyl derivatives is a multi-step process that relies heavily on modern cross-coupling reactions. The choice of synthetic route is critical as it dictates the purity, yield, and scalability of the final compound.
Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling
The most prevalent and versatile methods for constructing the tetraethynyl biphenyl framework are palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura couplings.[2][8]
Experimental Protocol: A Generalized Sonogashira Coupling for Ethynyl Installation
This protocol outlines a general procedure for the coupling of an aryl halide with a terminal alkyne, a key step in the synthesis of tetraethynyl biphenyls.
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the aryl halide (e.g., a tetrabromobiphenyl derivative) (1.0 equiv) in a suitable solvent system, typically a mixture of tetrahydrofuran (THF) and triethylamine (Et₃N).[8]
-
Catalyst Addition: To the stirred solution, add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.05 equiv), and a copper(I) co-catalyst, typically CuI (0.1 equiv).[8]
-
Alkyne Addition: Add the terminal alkyne (e.g., trimethylsilylacetylene, which acts as a protected acetylene source) (4.4 equiv for a tetra-substituted biphenyl) to the reaction mixture.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup and Purification: Upon completion, quench the reaction with an aqueous solution of ammonium chloride. Extract the organic layer with a suitable solvent (e.g., diethyl ether or dichloromethane), wash with brine, and dry over anhydrous magnesium sulfate.[8] The crude product is then purified by column chromatography on silica gel.
-
Deprotection (if necessary): If a silyl-protected alkyne was used, the silyl groups are typically removed using a base such as potassium carbonate in methanol or a fluoride source like tetrabutylammonium fluoride (TBAF) to yield the terminal tetraethynyl biphenyl.
Homocoupling and Heterocoupling Strategies
Alternative synthetic routes involve the homocoupling of diethynylbenzene derivatives or the heterocoupling of a tetraethynylbiphenyl core with functionalized aryl halides.[9] These methods offer flexibility in introducing various peripheral substituents to tune the electronic properties of the final molecule.[9]
Theoretical and Computational Insights into Electronic Structure
Density Functional Theory (DFT) has emerged as a powerful tool for predicting and understanding the electronic properties of conjugated molecules.[3][10] For tetraethynyl biphenyls, DFT calculations provide invaluable information about the energies and spatial distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
HOMO-LUMO Analysis: The Frontier of Reactivity
The HOMO and LUMO are the frontier molecular orbitals, and their energy difference (the HOMO-LUMO gap) is a critical parameter that governs the electronic and optical properties of a molecule.[11] A smaller gap generally corresponds to easier electronic excitation and a red-shift in the absorption spectrum.[3]
For a typical tetraethynyl biphenyl, the HOMO is characterized by a π-orbital delocalized across the entire conjugated framework, while the LUMO is a corresponding π*-antibonding orbital. The precise energies and distributions of these orbitals can be significantly influenced by the nature of any substituents on the peripheral phenyl rings.
Caption: Workflow for Cyclic Voltammetry Experiment.
Photophysical Properties: UV-Vis and Fluorescence Spectroscopy
UV-Vis absorption and fluorescence emission spectroscopy are fundamental techniques for characterizing the optical properties of conjugated molecules.
-
UV-Vis Absorption Spectroscopy: This technique measures the wavelengths of light a molecule absorbs. For tetraethynyl biphenyls, the absorption spectrum is dominated by π-π* transitions. The position of the lowest energy absorption maximum (λ_max) is directly related to the HOMO-LUMO gap. Unsubstituted biphenyl itself shows a λ_max around 247 nm. [12][13]The extended conjugation in tetraethynyl biphenyls shifts this absorption to longer wavelengths, often into the near-UV or visible region. [14]
-
Fluorescence Spectroscopy: Many tetraethynyl biphenyl derivatives are fluorescent, meaning they emit light after being electronically excited. The fluorescence spectrum provides information about the energy of the excited state and the efficiency of the emission process (quantum yield). The difference between the absorption and emission maxima is known as the Stokes shift. These compounds often exhibit strong fluorescence, making them interesting for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. [15][16]
Compound λ_abs (nm) λ_em (nm) Quantum Yield (Φ_F) Biphenyl ~247 [12][13] ~306 [12] - Tetraethynyl Biphenyl Derivative 1 350 420 0.65 Tetraethynyl Biphenyl Derivative 2 375 450 0.80 Note: These are representative values and will vary based on the specific molecular structure and solvent.
Applications in Molecular Electronics and Beyond
The unique electronic properties and rigid structure of tetraethynyl biphenyls make them highly promising for a range of applications.
Single-Molecule Wires and Switches
A primary area of investigation is their use as molecular wires in single-molecule junctions. [6]In these devices, a single molecule is used to bridge the gap between two electrodes. The conductance of the molecule is highly dependent on the alignment of its HOMO and LUMO levels with the Fermi level of the electrodes. [7][17]The ability to tune these energy levels through chemical functionalization is therefore crucial for designing molecular electronic components with specific functions. [17]
Organic Light-Emitting Diodes (OLEDs)
The high fluorescence quantum yields of some tetraethynyl biphenyl derivatives make them suitable as emissive materials or hosts in OLEDs. [15]Their rigid structure can help to suppress non-radiative decay pathways, leading to more efficient light emission.
Chemical Sensors
The electronic properties of tetraethynyl biphenyls can be sensitive to their local environment. This sensitivity can be exploited to create chemical sensors where the binding of an analyte to the molecule causes a detectable change in its fluorescence or electrochemical properties. [16]
Conclusion and Future Outlook
Tetraethynyl biphenyl compounds are a fascinating class of molecules that sit at the intersection of synthetic organic chemistry, materials science, and molecular electronics. Their well-defined structures and highly tunable electronic properties provide a rich platform for fundamental studies of charge transport at the nanoscale. The synthetic methodologies are well-established, allowing for the creation of a wide array of derivatives with tailored characteristics.
Future research in this area will likely focus on several key directions:
-
Complex Architectures: The synthesis of more complex, three-dimensional structures based on the tetraethynyl biphenyl core to explore novel charge transport regimes.
-
On-Surface Synthesis: The development of on-surface synthesis techniques to create well-ordered arrays of these molecules for device applications.
-
Functional Devices: The integration of these molecules into functional electronic devices, such as single-molecule transistors and memory elements.
As our ability to manipulate matter at the molecular level continues to advance, the importance of well-characterized molecular building blocks like tetraethynyl biphenyls will only grow. This guide has provided a comprehensive overview of their electronic properties, from theoretical principles to practical experimental protocols, with the aim of empowering researchers to explore and exploit the vast potential of these remarkable compounds.
References
- tetra(p-X-phenylethynyl)biphenyl (X - ElectronicsAndBooks). (n.d.).
- Yang, L., Zhao, C., Wang, J., Yue, F., He, Z., Li, G., Wang, J., Jia, C., & Guo, X. (n.d.). Distinct Charge Transport and its Regulation in Single‐Molecule and Monolayer Junctions.
- Oligomers and Polymers Based on Bridged Phenylenes as Electronic Materials. (2007).
- Not So Innocent After All: Interfacial Chemistry Determines Charge‐Transport Efficiency in Single‐Molecule Junctions - PMC. (n.d.).
- Jagtap, S., Mukhopadhyay, S., et al. (2012). Closely stacked oligo(phenylene ethynylene)s: effect of π-stacking on the electronic properties of conjugated chromophores. Journal of the American Chemical Society.
- Charge Transport Through Single-Molecule Junctions - TU Delft Repositories. (n.d.).
- Synthesis and Photophysical Properties of Biphenyl and Terphenyl Arylene–Ethynylene Macrocycles - PMC. (n.d.).
- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.).
- Tarrío, J. J., Fernández, B., Quiñoá, E., & Freire, F. (2023). The Role of the Degree of Polymerization in the Chiroptical Properties of Dynamic Asymmetric Poly(diphenylacetylene)s. Journal of Materials Chemistry C.
- Theoretical study of the electronic and optical properties of new conjugated compounds based on thiophene. (n.d.). Physical Chemistry Research.
- The Role of Tetrakis-biphenyl-4-yl-ethene in Modern Photoelectric Devices. (n.d.).
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Advances.
- Electron Transport and Electrochemical Control of Oligo(phenyleneethynylene) Based Molecular Devices. (2025). The University of Liverpool Repository.
- Self-assembled oligo(phenylene ethynylene)s/graphene nanocomposite with improved electrochemical performances for dopamine determination. (2013). Biosensors and Bioelectronics.
- Charge transport in single molecular junctions at the solid/liquid interface. (n.d.). PubMed.
- Tuning the Electronic Nature of Mono-Bay Alkynyl–Phenyl-Substituted Perylene Bisimides: Synthesis, Structure and Photophysical Properties. (2025). ResearchGate.
- UV/Vis (a) and fluorescence (b) spectra of 3l in different solvents at room temperature. (n.d.). ResearchGate.
- The electronic properties of poly(p-phenylenevinylene) derivatives and their monomers and oligomers. (2025). ResearchGate.
- HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! (2025). YouTube.
- Spectrum [Biphenyl] - Fluorescence. (n.d.). AAT Bioquest.
- A computational study of thermophysical, HOMO, LUMO, vibrational spectrum and UV-visible spectrum of cannabicyclol (CBL), and cannabigerol (CBG) using DFT. (n.d.). ResearchGate.
- UV visible spectra of control and treated (T1 and T2) biphenyl. (n.d.). ResearchGate.
- Tuning the Electronic Structure of Graphene by an Organic Molecule. (n.d.). The Journal of Physical Chemistry B.
Sources
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. physchemres.org [physchemres.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Electron Transport and Electrochemical Control of Oligo(phenyleneethynylene) Based Molecular Devices - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 6. chem.pku.edu.cn [chem.pku.edu.cn]
- 7. Charge Transport Through Single-Molecule Junctions | TU Delft Repository [repository.tudelft.nl]
- 8. Synthesis and Photophysical Properties of Biphenyl and Terphenyl Arylene–Ethynylene Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Spectrum [Biphenyl] | AAT Bioquest [aatbio.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. nbinno.com [nbinno.com]
- 16. Self-assembled oligo(phenylene ethynylene)s/graphene nanocomposite with improved electrochemical performances for dopamine determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Not So Innocent After All: Interfacial Chemistry Determines Charge‐Transport Efficiency in Single‐Molecule Junctions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tetraethynyl-biphenyl Molecules: From Discovery to Contemporary Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and evolving applications of tetraethynyl-biphenyl molecules. Initially explored as building blocks for novel carbon-rich materials, these compounds have garnered significant interest for their rigid structures, extended π-conjugation, and versatile reactivity. This document delves into the historical context of their development, details the primary synthetic methodologies, particularly Sonogashira cross-coupling and related strategies, and presents a thorough analysis of their spectroscopic and structural characterization. Furthermore, it explores their contemporary applications in the design of advanced materials such as porous organic polymers and dendritic architectures, highlighting the critical role of the tetraethynyl-biphenyl core in creating materials with unique electronic and structural properties.
Introduction: The Genesis of a Versatile Molecular Scaffold
The biphenyl unit, consisting of two phenyl rings linked by a single carbon-carbon bond, is a foundational structure in organic chemistry, notable for its prevalence in materials science and medicinal chemistry. The introduction of four ethynyl (-C≡CH) substituents onto this scaffold dramatically alters its electronic and structural characteristics, giving rise to the class of tetraethynyl-biphenyl molecules. These molecules are characterized by a rigid, planar, or near-planar core with extended π-conjugation, making them highly attractive precursors for the synthesis of complex carbon-rich architectures.
The initial impetus for the synthesis of polyethynyl aromatic compounds was driven by the quest for novel allotropes of carbon and materials with unique electronic and optical properties. The development of efficient cross-coupling methodologies, most notably the Sonogashira reaction, proved to be a watershed moment, enabling the once-challenging synthesis of these highly unsaturated molecules with greater ease and control. This guide will trace the journey of tetraethynyl-biphenyl molecules from their conceptualization to their current status as key components in the development of advanced functional materials.
Historical Perspective and Key Discoveries
While a singular, seminal publication marking the "discovery" of the first tetraethynyl-biphenyl molecule is not readily apparent in the literature, their development is intrinsically linked to the broader advancements in cross-coupling chemistry. The groundwork for the synthesis of such molecules was laid by the development of palladium-catalyzed cross-coupling reactions.
The Sonogashira coupling , first reported in 1975, has become the cornerstone for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction's tolerance of a wide range of functional groups and its relatively mild reaction conditions made it the go-to method for the synthesis of arylene ethynylene structures.
Early research into poly(phenylene ethynylene)s (PPEs) and other conjugated polymers often utilized biphenyl units to modulate the electronic and physical properties of the resulting materials. This foundational work on PPEs containing biphenyl units paved the way for the synthesis of discrete, well-defined oligomers and eventually the specific molecular target of tetraethynyl-biphenyls.
A significant milestone in the specific application of a tetraethynyl-biphenyl was the work on porous organic polymers (POPs) . Researchers successfully synthesized 3,3',5,5'-tetraethynyl-1,1'-biphenyl as a key monomer for the creation of porous polymer networks with high surface areas, demonstrating the practical utility of this molecular building block.[2][3][4] This application highlighted the importance of the tetra-functionality of the molecule, allowing for the construction of robust, three-dimensional frameworks.
Another notable application that emerged was in the field of dendrimer chemistry . Tetraethynylbiphenyl has been utilized as a core molecule in the synthesis of dendrimers through Diels-Alder reactions, showcasing its versatility in creating highly branched, monodisperse macromolecules.
Synthetic Methodologies: A Detailed Protocol
The synthesis of tetraethynyl-biphenyl molecules predominantly relies on the palladium-catalyzed Sonogashira cross-coupling reaction. The general strategy involves the coupling of a tetrahalogenated biphenyl precursor with a protected or terminal alkyne. A common and illustrative example is the synthesis of this compound.
Synthesis of 3,3',5,5'-Tetrabromo-1,1'-biphenyl (Precursor)
The synthesis of the tetrahalogenated precursor is the first critical step. While various methods exist for the synthesis of substituted biphenyls, a common route to a tetrabrominated biphenyl might involve the Ullmann coupling of a suitable di-brominated benzene derivative or direct bromination of biphenyl followed by separation of the desired isomer.
Sonogashira Coupling for the Synthesis of this compound
The following protocol outlines a representative Sonogashira coupling reaction to produce a tetraethynyl-biphenyl derivative.
Reaction Scheme:
A representative Sonogashira coupling followed by deprotection.
Experimental Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3,3',5,5'-tetrabromo-1,1'-biphenyl (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq), and copper(I) iodide (CuI) (0.1 eq).
-
Solvent and Reagent Addition: Add anhydrous and degassed tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio. To this stirred suspension, add trimethylsilylacetylene (4.4 eq) dropwise via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification of the Protected Intermediate: Purify the crude product, tetrakis(trimethylsilylethynyl)biphenyl, by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Deprotection: Dissolve the purified intermediate in a mixture of methanol and THF. Add potassium carbonate (K₂CO₃) (4.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Final Workup and Purification: After the deprotection is complete (monitored by TLC), remove the solvent under reduced pressure. Add water and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. The final product, this compound, can be further purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, and the coupling reaction is susceptible to oxygen-induced side reactions (e.g., Glaser coupling of the terminal alkyne). Therefore, maintaining an inert atmosphere is crucial for achieving high yields and preventing catalyst deactivation.
-
Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is characteristic of the Sonogashira reaction. Palladium is the primary catalyst for the cross-coupling, while copper(I) facilitates the formation of a copper(I) acetylide intermediate, which then transmetalates to the palladium center.
-
Base: Triethylamine acts as a base to neutralize the hydrogen halide (HBr in this case) that is formed during the reaction, driving the reaction to completion. It also serves as a solvent.
-
Protecting Group: Trimethylsilyl (TMS) group is a commonly used protecting group for terminal alkynes. It prevents the self-coupling of the alkyne (Glaser coupling) and can be easily removed under mild basic conditions.
-
Solvents: THF is a good solvent for the reactants and the catalyst complex. The use of a co-solvent like triethylamine is also common.
Spectroscopic and Structural Characterization
The structural elucidation of tetraethynyl-biphenyl molecules relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is relatively simple. For this compound, one would expect to see signals for the aromatic protons on the biphenyl core and a distinct singlet for the acetylenic protons. The chemical shift of the acetylenic proton is typically in the range of 3.0-3.5 ppm.
-
¹³C NMR: The carbon NMR spectrum provides more detailed structural information. One would observe distinct signals for the aromatic carbons and the sp-hybridized carbons of the ethynyl groups. The quaternary carbons attached to the ethynyl groups and the terminal acetylenic carbons will have characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum of a tetraethynyl-biphenyl molecule is characterized by several key absorption bands:
-
≡C-H Stretch: A sharp, strong absorption band around 3300 cm⁻¹ is indicative of the terminal alkyne C-H bond.
-
-C≡C- Stretch: A weak to medium absorption band in the region of 2100-2260 cm⁻¹ corresponds to the carbon-carbon triple bond stretch.
-
Aromatic C-H and C=C Stretches: Absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively, are characteristic of the aromatic biphenyl core.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the molecular formula.
Table 1: Summary of Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Chemical Shifts / Frequencies |
| ¹H NMR (CDCl₃) | ~7.5-7.8 ppm (aromatic protons), ~3.1 ppm (acetylenic protons) |
| ¹³C NMR (CDCl₃) | ~120-140 ppm (aromatic carbons), ~77-84 ppm (alkynyl carbons) |
| IR (KBr) | ~3300 cm⁻¹ (≡C-H), ~2110 cm⁻¹ (-C≡C-), ~3050 cm⁻¹ (Ar-H), ~1600, 1480 cm⁻¹ (Ar C=C) |
| Mass Spec (EI) | Molecular ion peak corresponding to the calculated molecular weight |
Applications in Advanced Materials
The unique structural and electronic properties of tetraethynyl-biphenyl molecules make them valuable building blocks in materials science.
Porous Organic Polymers (POPs)
As previously mentioned, this compound is a key monomer in the synthesis of porous organic polymers. The tetra-functionality of the molecule allows for the formation of a highly cross-linked, three-dimensional network through homocoupling reactions (e.g., Eglinton or Glaser coupling) of the terminal alkyne groups. The resulting POPs exhibit high surface areas, tunable pore sizes, and excellent thermal and chemical stability. These properties make them promising materials for applications in gas storage and separation, catalysis, and sensing.[2][3][4]
Workflow for POP Synthesis:
General workflow for the synthesis and application of POPs from tetraethynyl-biphenyl.
Dendrimers and Macromolecules
The ethynyl groups of tetraethynyl-biphenyl can participate in various cycloaddition reactions, most notably the Diels-Alder reaction. This reactivity has been exploited to synthesize dendrimers and other complex macromolecules. For instance, tetraethynylbiphenyl can act as a tetra-functional core that reacts with a suitable diene, such as tetraphenylcyclopentadienone, to build up dendritic structures generation by generation. This approach allows for the precise control over the size, shape, and functionality of the resulting macromolecules.
Diels-Alder Reaction for Dendrimer Synthesis:
Schematic representation of dendrimer synthesis using a tetraethynyl-biphenyl core.
Future Outlook
The field of tetraethynyl-biphenyl chemistry continues to evolve. Future research is likely to focus on:
-
Synthesis of Novel Isomers: The exploration of other isomers of tetraethynyl-biphenyl and their unique properties.
-
Post-Synthetic Modification: The development of methods to functionalize the ethynyl groups after the core has been synthesized, allowing for the creation of even more complex and functional molecules.
-
Applications in Molecular Electronics: The rigid and conjugated nature of these molecules makes them potential candidates for components in molecular wires, switches, and other electronic devices.
-
Advanced Materials: The design and synthesis of new porous materials and polymers with tailored properties for specific applications in energy and environmental science.
Conclusion
Tetraethynyl-biphenyl molecules have transitioned from being synthetic curiosities to becoming valuable and versatile building blocks in modern materials chemistry. Their discovery and development are a testament to the power of synthetic organic chemistry, particularly cross-coupling reactions, in creating novel molecular architectures. With their rigid frameworks, extended π-systems, and reactive ethynyl groups, tetraethynyl-biphenyls are poised to play an increasingly important role in the design and fabrication of the next generation of advanced organic materials.
References
- Diels, O.; Alder, K. Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie1928, 460 (1), 98–122.
- Sonogashira, K.; Tohda, Y.; Hagihara, N. A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters1975, 16 (50), 4467–4470.
- Li, J.-H.; Liang, Y.; Xie, Y.-X. Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides with Terminal Alkynes. Current Organic Chemistry2005, 9 (15), 1547-1575.
- Lu, W.; Yuan, D.; Sculley, J.; Zhao, D.; Krishna, R.; Zhou, H.-C. Sulfonate-Grafted Porous Polymer Networks for Preferential CO2 Adsorption at Low Pressure. Journal of the American Chemical Society2011, 133 (45), 18126–18129.
- Mohamed, M. G.; El-Mahdy, A. F. M.; Kotp, M. G.; Kuo, S. Advances in porous organic polymers: syntheses, structures, and diverse applications.
- Feng, X.; Ding, X.; Jiang, D. Covalent organic frameworks. Chemical Society Reviews2012, 41 (18), 6010-6022.
- Dawson, R.; Adams, D. J.; Cooper, A. I. Chemical tuning of CO2 sorption in robust and reversible porous organic polymers. Chemical Science2011, 2 (6), 1173-1177.
- Yuan, D.; Lu, W.; Zhao, D.; Zhou, H.-C. A Tetrahedral Tetrakis(4-carboxyphenyl)silane Building Unit for the Synthesis of a Highly Porous Zirconium Metal–Organic Framework. Crystal Growth & Design2011, 11 (8), 3249–3251.
-
Diels-Alder reaction - Wikipedia. [Link]
-
Sonogashira coupling - Wikipedia. [Link]
-
Designing Phenyl Porous Organic Polymers with High-Efficiency Tetracycline Adsorption Capacity and Wide pH Adaptability - MDPI. [Link]
-
Porous organic polymers; an emerging material applied in energy, environmental and biomedical applications - DOI. [Link]
- Hammond, N.; Carvalho, P.; Wu, Y.; Avery, M. A. 3,3',5,5'-Tetranitrobiphenyl. Acta Crystallographica Section E: Structure Reports Online2009, 65 (5), o1052-o1053.
-
Synthesis and Photophysical Properties of Biphenyl and Terphenyl Arylene–Ethynylene Macrocycles - PMC. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. [Link]
-
Multistep Synthesis of a Terphenyl Derivative Showcasing the Diels− Alder Reaction - Pendidikan Kimia. [Link]
-
Diels-Alder Cycloaddition of Tetraphenylcyclopentadienone and 1,3,5-Hexatriynes | Request PDF. [Link]
-
Diels-Alder Reactions: Formation of Dimethyl Tetraphenylphthalate, Tetra- phenylnaphthalene, and Hexaphenylbenzene - Web Pages. [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. [Link]
-
Sonogashira Coupling- Reaction and application in Research Lab - YouTube. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. - SciSpace. [Link]
-
Synthesis of 3,3′,5,5′‐tetramethyl‐[1,1′‐biphenyl]‐4,4 - ResearchGate. [Link]
-
Design, Synthesis, and Properties of Shape-Persistent Molecular Systems Comprising 1,3,5-Triethynylbenzene Cores (61st Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) - ACS. [Link]
-
Diels Alder Reaction - YouTube. [Link]
-
Unlocking the Potential of N, N, N', N'‑Tetraphenylbenzidine Based on Conjugated Microporous Polymers for Rhodamine B Adsorption: A Synergistic Experimental and Density Functional Theory Perspective - PubMed. [Link]
Sources
Methodological & Application
Application Notes and Protocols for 3,3',5,5'-Tetraethynyl-1,1'-biphenyl in Organic Solar Cell Fabrication
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the application of 3,3',5,5'-Tetraethynyl-1,1'-biphenyl as a potential small molecule donor material in the fabrication of solution-processed organic solar cells (OSCs). While leveraging established principles of organic electronics and photovoltaics, this guide offers a synthesized approach to the synthesis, characterization, and device engineering of this novel material. Detailed protocols for device fabrication and characterization are provided, grounded in scientific principles to ensure reproducibility and to offer insights into the structure-property relationships that govern device performance.
Introduction: The Scientific Rationale for this compound in Organic Photovoltaics
The quest for highly efficient and stable organic photovoltaic materials is a cornerstone of next-generation renewable energy research. Small molecules have emerged as a promising class of materials due to their well-defined molecular structures, high purity, and batch-to-batch reproducibility. This compound is a compelling candidate for a donor material in bulk heterojunction (BHJ) organic solar cells. Its molecular architecture is rationally designed to provide a unique combination of electronic and morphological properties conducive to efficient photovoltaic conversion.
The biphenyl core offers a rigid, conjugated backbone. However, the linkage between the two phenyl rings allows for a degree of torsional rotation. This non-planar conformation can be advantageous in suppressing excessive intermolecular aggregation, which can lead to large, phase-separated domains in the active layer, detrimental to exciton dissociation. Judicious control over this twisting can influence charge transport properties.[1]
The four ethynyl substituents are pivotal to the electronic properties of the molecule. These electron-rich moieties serve several key functions:
-
Extended π-Conjugation: The triple bonds extend the conjugation of the biphenyl system, which is expected to narrow the HOMO-LUMO gap and promote light absorption in the visible spectrum.[2]
-
HOMO-LUMO Level Tuning: The introduction of electron-donating ethynyl groups tends to raise the Highest Occupied Molecular Orbital (HOMO) energy level.[3] This is a critical parameter for achieving a high open-circuit voltage (Voc) in the solar cell, as Voc is related to the energy difference between the HOMO of the donor and the LUMO of the acceptor.
-
Intermolecular Interactions: The linear and rigid nature of the ethynyl groups can facilitate favorable π-π stacking interactions, promoting pathways for efficient charge transport.
This combination of a twisted biphenyl core and multiple ethynyl groups presents a unique molecular design to balance solubility, light absorption, energy levels, and morphology in the solid state, making it a prime candidate for investigation in high-performance OSCs.
Synthesis of this compound: A Plausible Protocol
The synthesis of this compound can be approached through a multi-step process, culminating in a Sonogashira cross-coupling reaction followed by a deprotection step. A plausible synthetic route is outlined below.
Synthesis of the Precursor: 3,3',5,5'-Tetraiodo-1,1'-biphenyl
The synthesis would likely start from a commercially available biphenyl or be synthesized and then halogenated. For the purpose of this protocol, we will assume the availability of a tetra-halogenated biphenyl precursor, such as 3,3',5,5'-Tetrabromo-1,1'-biphenyl or the iodo-analogue for higher reactivity in the subsequent Sonogashira coupling.[4]
Step-by-Step Protocol for Sonogashira Coupling and Deprotection
This protocol involves a palladium- and copper-catalyzed Sonogashira coupling of the tetra-halogenated biphenyl with a protected alkyne, such as trimethylsilylacetylene (TMSA), followed by the removal of the trimethylsilyl (TMS) protecting groups.[4][5]
Materials:
-
3,3',5,5'-Tetrabromo-1,1'-biphenyl (or tetraiodo-analogue) (1.0 equiv)
-
Trimethylsilylacetylene (TMSA) (4.4 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equiv per halogen)
-
Copper(I) iodide (CuI) (0.10 equiv per halogen)
-
Diisopropylamine (DIPA) or Triethylamine (TEA) (anhydrous)
-
Toluene (anhydrous)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Standard laboratory glassware, inert atmosphere setup (Schlenk line or glovebox)
Protocol:
Part A: Sonogashira Coupling
-
To a flame-dried Schlenk flask, add 3,3',5,5'-Tetrabromo-1,1'-biphenyl, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous toluene and anhydrous DIPA (or TEA) via syringe.
-
Add trimethylsilylacetylene via syringe and stir the mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to 70-80 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The crude product, 3,3',5,5'-tetrakis((trimethylsilyl)ethynyl)-1,1'-biphenyl, can be purified by column chromatography on silica gel.
Part B: Deprotection of TMS Groups
-
Dissolve the purified 3,3',5,5'-tetrakis((trimethylsilyl)ethynyl)-1,1'-biphenyl in a mixture of THF and methanol.[6]
-
Add an excess of potassium carbonate (K₂CO₃).
-
Stir the mixture at room temperature under an inert atmosphere. The reaction is typically complete within a few hours. Monitor by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization or column chromatography.
Fabrication of Solution-Processed Bulk Heterojunction Organic Solar Cells
The following protocol details the fabrication of an organic solar cell using this compound as the donor material in a conventional device architecture.
Materials and Equipment
-
Substrates: Patterned Indium Tin Oxide (ITO) coated glass.
-
Hole Transport Layer (HTL): Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS).
-
Active Layer:
-
Donor: this compound.
-
Acceptor: Phenyl-C61-butyric acid methyl ester (PC₆₁BM) or a non-fullerene acceptor (NFA).
-
Solvent: Chloroform, chlorobenzene, or o-dichlorobenzene.
-
-
Electron Transport Layer (ETL) (Optional): Zinc oxide (ZnO) nanoparticles, or Bathocuproine (BCP).
-
Cathode: Calcium (Ca) followed by Aluminum (Al), or simply Aluminum (Al).
-
Equipment: Spin coater, thermal evaporator, solar simulator, source measure unit.
Step-by-Step Fabrication Protocol
Device Architecture: ITO / PEDOT:PSS / this compound:Acceptor / (ETL) / Ca/Al
-
Substrate Cleaning:
-
Sequentially sonicate the ITO substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-Ozone for 15 minutes immediately before use to improve the work function of the ITO and enhance the wettability of the PEDOT:PSS layer.
-
-
Hole Transport Layer (HTL) Deposition:
-
Filter the PEDOT:PSS aqueous dispersion through a 0.45 µm syringe filter.
-
Spin-coat the filtered PEDOT:PSS solution onto the ITO substrates at 3000-5000 rpm for 30-60 seconds to achieve a thickness of 30-40 nm.
-
Anneal the substrates on a hotplate at 120-150 °C for 10-15 minutes in air.
-
-
Active Layer Preparation and Deposition:
-
Prepare a blend solution of this compound and the chosen acceptor (e.g., PC₆₁BM) in a suitable solvent (e.g., chloroform). The total concentration and donor:acceptor ratio must be optimized. A typical starting point is a total concentration of 10-20 mg/mL and a D:A ratio of 1:0.8 to 1:1.2 by weight.
-
Stir the solution at a slightly elevated temperature (e.g., 40 °C) for several hours to ensure complete dissolution.
-
Filter the solution through a 0.2 µm syringe filter.
-
Transfer the substrates into an inert atmosphere (glovebox).
-
Spin-coat the active layer solution onto the PEDOT:PSS layer. The spin speed and time will need to be optimized to achieve the desired thickness (typically 80-120 nm).
-
The film may require solvent vapor annealing or thermal annealing to optimize the morphology.[7]
-
-
Cathode Deposition:
-
Transfer the substrates to a thermal evaporator chamber.
-
Deposit the cathode layers under high vacuum (< 1 x 10⁻⁶ Torr). For an inverted structure, an ETL may be deposited prior to the metal cathode.
-
A common cathode consists of a thin layer of Calcium (20-30 nm) for efficient electron injection, followed by a thicker layer of Aluminum (80-100 nm) to act as a stable electrode.
-
Characterization Protocols
Thorough characterization is essential to evaluate the performance of the fabricated solar cells and to understand the underlying photophysical processes.
Photovoltaic Performance Measurement
Objective: To determine the key performance metrics of the solar cell.
Procedure:
-
Place the fabricated device under a solar simulator calibrated to an intensity of 100 mW/cm² (AM 1.5G spectrum).[8]
-
Connect the device to a source measure unit.
-
Measure the current density-voltage (J-V) characteristics by sweeping the voltage from reverse to forward bias.[9]
-
From the J-V curve, extract the following parameters:
-
Open-circuit voltage (Voc): The voltage at which the current is zero.
-
Short-circuit current density (Jsc): The current density at zero voltage.
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve, calculated as FF = (Jmp * Vmp) / (Jsc * Voc), where Jmp and Vmp are the current density and voltage at the maximum power point.
-
Power Conversion Efficiency (PCE): The overall efficiency of the device, calculated as PCE = (Jsc * Voc * FF) / Pin, where Pin is the incident power density of the simulated sunlight (100 mW/cm²).
-
| Parameter | Description | Typical Target Range for Small Molecule OSCs |
| Voc (V) | Open-circuit voltage | 0.7 - 1.1 |
| Jsc (mA/cm²) | Short-circuit current density | 10 - 25 |
| FF (%) | Fill Factor | 60 - 75 |
| PCE (%) | Power Conversion Efficiency | > 10% |
External Quantum Efficiency (EQE) Measurement
Objective: To determine the ratio of collected charge carriers to incident photons at each wavelength.
Procedure:
-
Use a dedicated EQE setup consisting of a light source, a monochromator, and a calibrated photodiode.[10]
-
Illuminate the device with monochromatic light of varying wavelengths.
-
Measure the short-circuit current generated at each wavelength.
-
The EQE is calculated by comparing the current from the device under test to that of the calibrated reference photodiode.[11]
-
The integral of the EQE spectrum with the AM 1.5G solar spectrum should be consistent with the Jsc value obtained from the J-V measurement.
Active Layer Morphology Characterization
Objective: To investigate the nanoscale morphology of the donor-acceptor blend film.
Procedure (Atomic Force Microscopy - AFM):
-
Prepare a film of the active layer on a substrate identical to that used for device fabrication.
-
Use an atomic force microscope operating in tapping mode to obtain topography and phase images of the film surface.[12]
-
The topography image reveals the surface roughness, while the phase image can provide contrast between the donor and acceptor domains based on their different mechanical properties.[13]
-
Analyze the images to determine the domain sizes and the degree of phase separation, which are critical for efficient exciton dissociation and charge transport.[14]
Conclusion and Future Outlook
This compound represents a promising molecular scaffold for the development of new donor materials for organic solar cells. Its unique electronic and structural features offer a platform for tuning the properties of the active layer to achieve high power conversion efficiencies. The protocols outlined in this document provide a comprehensive framework for the synthesis, fabrication, and characterization of OSCs based on this material. Further optimization of the donor:acceptor blend ratio, solvent system, and post-deposition treatments will be crucial in realizing the full potential of this novel compound. Future work should also explore its compatibility with a wider range of non-fullerene acceptors to further enhance device performance and stability.
References
-
Measurement techniques for the external quantum efficiency of perovskite and organic solar cells. JKU. Available at: [Link].
-
Additive-assisted molecular aggregation manipulation towards efficient thick organic solar cells. Journal of Materials Chemistry C. Available at: [Link].
-
Atomic force microscopy (AFM) images of the blend thin films. Top: surface height images; bottom: tapping phase images. ResearchGate. Available at: [Link].
-
Charge Transport in Organic Semiconductors. ACS Publications. Available at: [Link].
-
JV-curve measured at standard conditions (simulated AM1.5 G, i.e., “1... ResearchGate. Available at: [Link].
-
Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. ACS Publications. Available at: [Link].
-
Exploring the Impact of the HOMO–LUMO Gap on Molecular Thermoelectric Properties: A Comparative Study of Conjugated Aromatic, Quinoidal, and Donor–Acceptor Core Systems. ACS Publications. Available at: [Link].
-
Revealing the Effect of Additives with Different Solubility on the Morphology and the Donor Crystalline Structures of Organic Solar Cells. ACS Publications. Available at: [Link].
-
What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. ResearchGate. Available at: [Link].
-
Optimization of the active-layer morphology with a non-halogenic solvent for bulk-heterojunction polymer solar cells. ResearchGate. Available at: [Link].
-
Charge Transport in Twisted Organic Semiconductor Crystals of Modulated Pitch. PubMed. Available at: [Link].
-
Exploring the Impact of the HOMO–LUMO Gap on Molecular Thermoelectric Properties: A Comparative Study of Conjugated Aromatic, Quinoidal, and Donor–Acceptor Core Systems. ACS Omega. Available at: [Link].
-
External quantum efficiency measurement of solar cell. ResearchGate. Available at: [Link].
-
Atomic force microscopy for single molecule characterisation of protein aggregation. PubMed Central. Available at: [Link].
-
Measurement Techniques for Perovskite Solar Cells. Fluxim. Available at: [Link].
-
Optimizing Morphology of Bulk Heterojunction Polymer Solar Cells. eScholarship. Available at: [Link].
-
Polymers. MDPI. Available at: [Link].
-
Charge Transport in Organic Semiconductors: The Perspective from Nonadiabatic Molecular Dynamics. ACS Publications. Available at: [Link].
-
Quantum Efficiency/Spectral Response/IPCE Measurement Techniques. EnliTech. Available at: [Link].
-
Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles.. SciSpace. Available at: [Link].
-
Selectively Modulating the Donor and Acceptor Aggregation Behaviors Through Solid Additive Isomerization Engineering for Organic Solar Cells Exceeding 20% Efficiency. ResearchGate. Available at: [Link].
-
HOMO and LUMO energy levels of some organic materials with... ResearchGate. Available at: [Link].
-
How measurement protocols influence the dynamic J-V characteristics of perovskite solar cells: Theory and experiment. ResearchGate. Available at: [Link].
-
Self-assembled monolayers of clamped oligo(phenylene-ethynylene-butadiynylene)s Supporting Information. The Royal Society of Chemistry. Available at: [Link].
-
Optimization of Active Layer Morphology by Small Molecule Donor Design Enables over 15% Efficiency in All-Small-Molecule Solar Cells. The Royal Society of Chemistry. Available at: [Link].
-
External quantum efficiency measurements used to study the stability of differently deposited perovskite solar cells. AIP Publishing. Available at: [Link].
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link].
-
Atomic Force Microscopy (AFM) for Polymer Characterization and Analysis. McCrone Group. Available at: [Link].
-
Introduction to HOMO LUMO Interactions in Organic Chemistry. YouTube. Available at: [Link].
-
Small Molecule Solution-Processed Bulk Heterojunction Solar Cells. ACS Publications. Available at: [Link].
-
Toward Additive-Free Small-Molecule Organic Solar Cells: Roles of the Donor Crystallization Pathway and Dynamics. PubMed. Available at: [Link].
-
Tailoring the charge transport characteristics in ordered small-molecule organic semiconductors by side-chain engineering and fluorine substitution. RSC Publishing. Available at: [Link].
-
Trans Influence and Substituent Effects on the HOMO-LUMO Energy Gap and Stokes Shift in Ru Mono-Diimine Derivatives. PubMed Central. Available at: [Link].
-
Manual Method for Measuring The External Quantum Efficiency for solar cells. E3S Web of Conferences. Available at: [Link].
-
Atomic Force Microscopy: Applications to Studies of Semicrystalline Polymers. InTechOpen. Available at: [Link].
-
Sonogashira coupling. Wikipedia. Available at: [Link].
-
JV curve simulation on an Organic Solar Cell (OPV device). YouTube. Available at: [Link].
-
Mixed-Orbital Charge Transport in N-Shaped Benzene- and Pyrazine-Fused Organic Semiconductors. Journal of the American Chemical Society. Available at: [Link].
-
Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes. ResearchGate. Available at: [Link].
-
Exploiting the donor‐acceptor‐additive interaction's morphological effect on the performance of organic solar cells. ResearchGate. Available at: [Link].
-
Optimization of thickness and morphology of active layer for high performance of bulk-heterojunction organic solar cells. Sci-Hub. Available at: [Link].
-
Methylene-triazole-substituted-aminoribosyl uridines as MraY inhibitors: synthesis. ORBi. Available at: [Link].
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploring the Impact of the HOMO–LUMO Gap on Molecular Thermoelectric Properties: A Comparative Study of Conjugated Aromatic, Quinoidal, and Donor–Acceptor Core Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trans Influence and Substituent Effects on the HOMO-LUMO Energy Gap and Stokes Shift in Ru Mono-Diimine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Optimizing Morphology of Bulk Heterojunction Polymer Solar Cells [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. Measurement Techniques for Perovskite Solar Cells | Fluxim — Fluxim [fluxim.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. Atomic force microscopy for single molecule characterisation of protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Atomic Force Microscopy (AFM) for Polymer Characterization and Analysis [mccrone.com]
Application Note: 3,3',5,5'-Tetraethynyl-1,1'-biphenyl as a Precursor for Bottom-Up Graphene Synthesis
Introduction: The Promise of Atomically Precise Graphene
Graphene, a two-dimensional allotrope of carbon, possesses a unique combination of exceptional electronic, mechanical, and thermal properties, making it a highly sought-after material for a vast range of applications, from next-generation electronics to advanced biomedical devices.[1][2][3][4] Traditional top-down methods for graphene production, such as the exfoliation of graphite, often yield materials with structural inconsistencies and defects that can compromise performance.[3] In contrast, bottom-up synthesis, particularly through on-surface chemical reactions, offers a pathway to creating atomically precise graphene nanostructures from custom-designed molecular precursors.[5][6][7][8] This approach allows for unparalleled control over the final structure and electronic properties of the material.
This application note details the use of 3,3',5,5'-tetraethynyl-1,1'-biphenyl as a versatile precursor for the on-surface synthesis of graphene and related two-dimensional carbon nanomaterials. The rigid biphenyl core provides a robust foundational building block, while the four ethynyl (-C≡CH) groups offer reactive sites for controlled polymerization and cyclization, paving the way for the formation of extended, well-ordered graphene-like lattices.
Theoretical Foundation: From Molecular Precursor to 2D Lattice
The on-surface synthesis of graphene from this compound is predicated on a series of thermally activated chemical transformations on a catalytically active metallic surface, typically gold (Au(111)), under ultra-high vacuum (UHV) conditions. The process can be conceptually divided into two primary stages: polymerization and planarization/cyclodehydrogenation.
-
Initial Polymerization: Upon sublimation onto the substrate, the precursor molecules self-assemble. With thermal activation, the terminal alkyne groups can undergo coupling reactions. While various coupling pathways are possible, a key process is the formation of covalent bonds between adjacent molecules, leading to the formation of a 2D polymer network. Given the tetra-functional nature of the precursor, this network can adopt various topologies. One significant possibility is the formation of a graphdiyne-like structure through Glaser coupling of the alkyne termini.[1][9] Graphdiyne is a 2D carbon allotrope containing both sp²- and sp-hybridized carbon atoms.[1][9][10]
-
Cyclodehydrogenation and Graphenization: Subsequent annealing at higher temperatures induces intramolecular cyclodehydrogenation reactions.[5][11][12] In this critical step, the phenyl rings and the newly formed polymeric linkages undergo a planarization process through the scission of C-H bonds and the formation of new C-C bonds, resulting in the characteristic hexagonal lattice of graphene. The Au(111) surface plays a crucial catalytic role in lowering the activation energy for these transformations. Recent studies suggest that these reactions can proceed through the formation of transient radical intermediates, which can facilitate cyclization even at milder temperatures.[5][11][12]
The precise structure of the final 2D material is highly dependent on the reaction conditions, particularly the annealing temperatures and the heating ramp rate.
Visualizing the Synthesis Pathway
The transformation from individual precursor molecules to an extended graphene-like sheet is a multi-step process. The following diagram illustrates the conceptual workflow of on-surface synthesis.
Caption: Experimental workflow for the on-surface synthesis of graphene.
Experimental Protocol: On-Surface Synthesis on Au(111)
This protocol outlines the essential steps for the synthesis of graphene using this compound on a Au(111) substrate in a UHV system.
1. Substrate Preparation:
- The Au(111) single crystal is cleaned by repeated cycles of Ar⁺ ion sputtering (typically 1 keV) and subsequent annealing to approximately 750 K.
- The cleanliness and crystallographic order of the surface should be verified by Scanning Tunneling Microscopy (STM) prior to precursor deposition.
2. Precursor Deposition:
- This compound is placed in a Knudsen cell evaporator.
- The precursor is thoroughly degassed in UHV at a temperature below its sublimation point to remove adsorbed contaminants.
- The precursor is then sublimed by heating the Knudsen cell (typically in the range of 400-450 K) and deposited onto the clean Au(111) substrate, which is held at room temperature.
- The deposition rate should be low to achieve sub-monolayer coverage, allowing for the study of individual molecular organization and reaction intermediates.
3. Thermally Induced Polymerization and Cyclodehydrogenation:
- Step 1 (Polymerization): The sample is annealed to a temperature of approximately 400-450 K. This initial heating step provides the activation energy for intermolecular coupling of the ethynyl groups, leading to the formation of a 2D polymeric network. The structure at this stage can be investigated with STM to confirm the formation of covalent bonds.
- Step 2 (Graphenization): To induce cyclodehydrogenation and planarization, the sample is further annealed to higher temperatures, typically in the range of 600-750 K.[13] This step facilitates the formation of the fused aromatic graphene lattice. The final annealing temperature is a critical parameter that dictates the extent of cyclization and the quality of the resulting graphene domains.
Characterization of the Synthesized Graphene
The atomic-scale precision of on-surface synthesis necessitates characterization techniques with commensurate resolution.
-
Scanning Tunneling Microscopy (STM): STM is the primary tool for visualizing the morphology of the surface at each stage of the synthesis. It allows for the direct observation of the precursor molecules, the intermediate polymeric structures, and the final graphene lattice. High-resolution STM can even resolve the hexagonal structure of the synthesized graphene.[13]
-
Non-Contact Atomic Force Microscopy (nc-AFM): For unambiguous structural confirmation, nc-AFM with a CO-functionalized tip can provide bond-resolved images of the carbon skeleton, confirming the successful formation of the graphene lattice and identifying any residual structural motifs from the precursor.
-
Scanning Tunneling Spectroscopy (STS): STS is used to probe the local electronic density of states of the synthesized material. By acquiring dI/dV spectra, one can determine the electronic bandgap and identify characteristic electronic states, such as the Dirac point in high-quality graphene or edge states in graphene nanoribbons.[7]
| Technique | Information Obtained | Typical Parameters |
| STM | Surface morphology, molecular arrangement, lattice structure | Tunneling current: 10-100 pA; Bias voltage: -1.0 to 1.0 V |
| nc-AFM | Bond-resolved molecular structure | Constant height mode, CO-functionalized tip |
| STS | Local density of states, electronic bandgap | Lock-in amplifier for dI/dV signal, bias voltage sweep |
Anticipated Results and Discussion
The on-surface reaction of this compound is expected to yield extended 2D carbon structures. The exact outcome is highly sensitive to the annealing protocol.
-
At moderate annealing temperatures (~400-450 K): It is plausible to observe the formation of a 2D network consistent with graphdiyne, where the biphenyl units are linked by diacetylene (-C≡C-C≡C-) or butatriene (=C=C=C=C=) bridges. STM imaging at this stage would reveal a porous, ordered network.
-
At higher annealing temperatures (>600 K): The thermal energy should be sufficient to drive the cyclodehydrogenation reactions, leading to the formation of a fully sp²-hybridized graphene lattice. STM and nc-AFM would be crucial to confirm the conversion to the hexagonal graphene structure. It is also possible that the final structure is a hybrid material containing both graphdiyne-like pores and graphene domains.
The following diagram illustrates the proposed chemical transformation on the surface.
Caption: Proposed reaction pathway for graphene synthesis.
Conclusion
This compound is a promising and versatile precursor for the bottom-up synthesis of atomically precise 2D carbon nanomaterials via on-surface chemical reactions. Its rigid structure and multiple reactive ethynyl groups allow for the formation of extended covalent networks on a catalytic metal surface. By carefully controlling the thermal annealing protocol, it is possible to steer the reaction towards the formation of either porous graphdiyne-like networks or fully cyclized graphene lattices. The ability to engineer such structures at the atomic level opens up new avenues for the development of next-generation electronic and quantum materials with tailored properties.
References
-
Li, D., et al. (2024). Room-temperature selective cyclodehydrogenation on Au(111) via radical addition of open-shell resonance structures. Nature Communications. [Link]
-
Li, D., et al. (2024). Room-temperature selective cyclodehydrogenation on Au(111) via radical addition of open-shell resonance structures. PubMed Central. [Link]
-
Moreno, C., et al. (2021). Challenges in the synthesis of corannulene-based non-planar nanographenes on the Au(111) surfaces. Digital.CSIC. [Link]
-
Li, Y., et al. (2019). Graphdiyne: synthesis, properties, and applications. Chemical Society Reviews. [Link]
-
Li, D., et al. (2024). Room-temperature selective cyclodehydrogenation on Au(111) via radical addition of open-shell resonance structures. PubMed. [Link]
-
Li, D., et al. (2024). Room-temperature selective cyclodehydrogenation on Au(111) via radical addition of open-shell resonance structures. ResearchGate. [Link]
-
Ruffieux, P., et al. (2016). On-surface synthesis of graphene nanoribbons with zigzag edge topology. Nature. [Link]
-
Sun, Q., et al. (2021). Regioselective On-Surface Synthesis of[13]Triangulene Graphene Nanoribbons. PubMed Central. [Link]
-
Sun, Q., et al. (2021). Regioselective On-Surface Synthesis of[13]Triangulene Graphene Nanoribbons. ACS Publications. [Link]
-
Sun, Q., et al. (2021). Regioselective On-Surface Synthesis of[13]Triangulene Graphene Nanoribbons. MPG.PuRe. [Link]
-
Li, Y., et al. (2019). Graphdiyne: synthesis, properties, and applications. RSC Publishing. [Link]
-
Su, C., et al. (2021). On-surface synthesis of graphene nanostructures with π-magnetism. RSC Publishing. [Link]
-
Zare, H., et al. (2021). A novel graphdiyne (CnH2n−2) synthesis strategy: design and application of an organic/inorganic conjugated system for photocatalytic hydrogen production. Journal of Materials Chemistry C. [Link]
-
Deshmukh, K., et al. (2022). Synthesis of γ-graphyne using dynamic covalent chemistry. University of Colorado Boulder. [Link]
-
Liu, R., et al. (2019). Structural Characterization and Identification of Graphdiyne and Graphdiyne-Based Materials. PubMed. [Link]
-
Bouhafs, C., et al. (2021). Recent Advances in the Characterized Identification of Mono-to-Multi-Layer Graphene and Its Biomedical Applications: A Review. MDPI. [Link]
Sources
- 1. Graphdiyne: synthesis, properties, and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. A novel graphdiyne (CnH2n−2) synthesis strategy: design and application of an organic/inorganic conjugated system for photocatalytic hydrogen production - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. nano-optics.colorado.edu [nano-optics.colorado.edu]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. On-surface synthesis of graphene nanoribbons with zigzag edge topology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On-surface synthesis of graphene nanostructures with π-magnetism - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. jinzhanggroup.pku.edu.cn [jinzhanggroup.pku.edu.cn]
- 9. Structural Characterization and Identification of Graphdiyne and Graphdiyne-Based Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Room-temperature selective cyclodehydrogenation on Au(111) via radical addition of open-shell resonance structures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Room-temperature selective cyclodehydrogenation on Au(111) via radical addition of open-shell resonance structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regioselective On-Surface Synthesis of [3]Triangulene Graphene Nanoribbons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.mpg.de [pure.mpg.de]
Application Notes and Protocols for Tetraethynyl-biphenyl in Organic Field-Effect Transistors (OFETs)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Promise of Tetraethynyl-biphenyl as a Novel Organic Semiconductor
The relentless pursuit of high-performance organic electronic materials has led to the exploration of novel molecular architectures that can offer superior charge transport properties, solution processability, and environmental stability. Within this landscape, ethynyl-functionalized aromatic compounds have garnered significant attention due to their rigid, planar structures and extended π-conjugation, which are conducive to efficient intermolecular charge hopping. This document provides a comprehensive guide to the application of a promising, yet relatively unexplored, organic semiconductor: tetraethynyl-biphenyl .
While direct literature on the application of tetraethynyl-biphenyl in Organic Field-Effect Transistors (OFETs) is nascent, this guide consolidates foundational knowledge from closely related diethynyl-biphenyl compounds and established OFET fabrication methodologies.[1][2] It is intended to serve as a detailed starting point for researchers venturing into the synthesis, device fabrication, and characterization of tetraethynyl-biphenyl-based OFETs. We will delve into the scientific rationale behind experimental choices, provide detailed protocols, and offer insights into the expected performance of this novel material.
Tetraethynyl-biphenyl: Molecular Design and Synthetic Strategy
The tetraethynyl-biphenyl molecule, with its biphenyl core and four acetylene arms, is designed to promote strong intermolecular π-π stacking, a critical factor for efficient charge transport in organic semiconductors. The ethynyl groups serve a dual purpose: they extend the π-conjugation of the biphenyl core and can also participate in on-surface polymerization reactions to form larger, more ordered structures.
Proposed Synthesis of 4,4',5,5'-Tetraethynyl-1,1'-biphenyl
A plausible synthetic route to tetraethynyl-biphenyl can be adapted from established palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. A generalized, multi-step synthetic protocol is outlined below.
Diagram of the Proposed Synthetic Pathway:
Sources
Application Notes and Protocols for the Synthesis of Covalent Organic Frameworks (COFs) using Tetraethynyl-biphenyl Linkers
Introduction: The Dawn of Acetylenic Scaffolds in Porous Materials
Covalent Organic Frameworks (COFs) represent a revolutionary class of crystalline porous polymers with unprecedented potential across various scientific domains, including drug delivery, separations, and catalysis. Their modular nature, arising from the precise assembly of organic building blocks, allows for the rational design of materials with tailored pore sizes and functionalities. While much of the early focus has been on boronate ester and imine linkages, the use of robust, conjugated acetylenic bonds formed via Sonogashira cross-coupling is a rapidly emerging frontier. This approach yields highly conjugated, ethynyl-linked COFs with unique electronic and optical properties.
This guide provides a comprehensive overview and detailed protocols for the synthesis of COFs utilizing tetraethynyl-biphenyl as a core building block. The rigid, planar structure of the biphenyl moiety, combined with the tetra-alkyne functionality, enables the construction of highly ordered, porous networks. We will delve into the mechanistic underpinnings of the Sonogashira coupling reaction in the context of COF synthesis, providing insights into the critical experimental parameters that govern the formation of these remarkable materials.
The Chemistry of Formation: A Mechanistic Perspective on Sonogashira Coupling
The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. In the context of COF synthesis, this reaction is employed to polymerize multi-alkyne linkers with multi-halide counterparts. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.
The catalytic cycle can be understood as two interconnected cycles: a palladium cycle and a copper cycle.
Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center.
-
Reductive Elimination: The desired aryl-alkyne product is formed, and the Pd(0) catalyst is regenerated.
The Copper Cycle:
-
Deprotonation: The terminal alkyne is deprotonated by the base to form a copper acetylide.
-
Transmetalation: The acetylide is transferred to the palladium complex.
The choice of catalyst, base, solvent, and temperature are all critical for a successful Sonogashira polymerization to form a crystalline COF. A delicate balance must be struck between promoting the forward reaction and allowing for the error-correction necessary for crystalline growth.
Experimental Protocols
PART 1: Synthesis of the Tetraethynyl-biphenyl Linker
A common precursor to tetraethynyl-biphenyl is 4,4'-dibromo-1,1'-biphenyl, which can be functionalized with protected alkynes followed by deprotection.
Materials:
-
4,4'-Dibromo-1,1'-biphenyl
-
(Triisopropylsilyl)acetylene
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)
-
CuI (Copper(I) iodide)
-
Triphenylphosphine (PPh₃)
-
Diisopropylamine (DIPA)
-
Toluene
-
Tetrabutylammonium fluoride (TBAF)
-
Tetrahydrofuran (THF)
-
Methanol
-
Dichloromethane (DCM)
-
Hexanes
Protocol:
-
Sonogashira Coupling of Protected Alkyne:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 4,4'-dibromo-1,1'-biphenyl (1.0 eq) in a mixture of toluene and DIPA (3:1 v/v).
-
Add PdCl₂(PPh₃)₂ (0.03 eq), CuI (0.06 eq), and PPh₃ (0.12 eq) to the solution.
-
Add (Triisopropylsilyl)acetylene (2.5 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 48 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter to remove the ammonium salts.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a hexane/DCM gradient) to yield the protected tetraethynyl-biphenyl.
-
-
Deprotection of the Silyl Group:
-
Dissolve the protected tetraethynyl-biphenyl (1.0 eq) in THF.
-
Add a 1M solution of TBAF in THF (4.4 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Quench the reaction with water and extract with DCM.
-
Wash the combined organic layers with brine and dry over anhydrous MgSO₄.
-
Concentrate the solvent under reduced pressure and purify by recrystallization from a methanol/DCM mixture to obtain the final tetraethynyl-biphenyl linker.
-
PART 2: Synthesis of the Ethynyl-Linked Biphenyl COF
This protocol describes a solvothermal synthesis of a 2D COF using the tetraethynyl-biphenyl linker and a complementary tetra-iodinated monomer, such as tetraiodobenzene.
Materials:
-
Tetraethynyl-biphenyl (1.0 eq)
-
1,2,4,5-Tetraiodobenzene (1.0 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
CuI (Copper(I) iodide) (0.1 eq)
-
1,4-Dioxane
-
N,N-Diisopropylethylamine (DIPEA)
-
Pyrex tube
Protocol:
-
Reaction Setup:
-
In a Pyrex tube, add tetraethynyl-biphenyl (1.0 eq), 1,2,4,5-tetraiodobenzene (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Add a degassed mixture of 1,4-dioxane and DIPEA (4:1 v/v).
-
The tube is then flash-frozen in liquid nitrogen, evacuated, and flame-sealed.
-
-
Solvothermal Synthesis:
-
Place the sealed tube in an oven at 120 °C for 72 hours.
-
A solid precipitate should form during this time.
-
-
Work-up and Activation:
-
After cooling to room temperature, carefully open the tube.
-
Collect the solid product by filtration and wash thoroughly with anhydrous acetone, THF, and DCM to remove any unreacted monomers and catalyst residues.
-
The resulting solid is then subjected to Soxhlet extraction with THF for 24 hours to ensure the removal of any trapped solvent and impurities.
-
Finally, the purified COF is dried under vacuum at 150 °C for 12 hours to yield the activated porous material.
-
Caption: Workflow for the solvothermal synthesis of an ethynyl-linked COF.
Characterization of the Synthesized COF
A suite of analytical techniques is essential to confirm the successful synthesis of the COF and to characterize its properties.
| Technique | Purpose | Expected Outcome |
| Powder X-ray Diffraction (PXRD) | To assess the crystallinity and determine the pore structure of the COF. | Sharp diffraction peaks indicating a long-range ordered crystalline structure. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To confirm the formation of the ethynyl linkages and the consumption of the starting materials. | Disappearance of the terminal alkyne C-H stretch (around 3300 cm⁻¹) and the appearance of internal alkyne C≡C stretch (around 2200 cm⁻¹). |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the COF. | High thermal stability, often stable up to 400-500 °C under an inert atmosphere. |
| Nitrogen Adsorption-Desorption Isotherms | To determine the surface area (BET) and pore size distribution of the COF. | Type I or Type IV isotherm, indicating a microporous or mesoporous material with a high surface area. |
| Solid-State ¹³C NMR | To probe the local chemical environment of the carbon atoms in the COF backbone. | Broad signals corresponding to the aromatic and acetylenic carbons of the framework. |
| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | To visualize the morphology of the COF particles. | Can reveal the particle size, shape, and any hierarchical structures. |
Potential Applications
The unique properties of ethynyl-linked biphenyl COFs, such as their high degree of conjugation, permanent porosity, and thermal stability, make them promising candidates for a variety of applications:
-
Gas Storage and Separation: The well-defined porous structure can be tailored for the selective adsorption of gases like CO₂ and CH₄.
-
Heterogeneous Catalysis: The rigid framework can serve as a support for catalytic metal nanoparticles, or the conjugated backbone itself can exhibit catalytic activity.
-
Organic Electronics: The extended π-conjugation can lead to interesting semiconducting and photoconductive properties, making them suitable for applications in sensors and solar cells.
-
Drug Delivery: The porous nature of COFs allows for the encapsulation and controlled release of therapeutic agents.
Troubleshooting and Expert Insights
-
Low Crystallinity: This is a common challenge in COF synthesis. Ensure that the reaction is carried out under strict inert conditions to prevent oxidative homocoupling of the alkynes. The choice of solvent and the rate of heating can also significantly impact crystallinity. A slower, more controlled polymerization often yields more crystalline materials.
-
Homocoupling of Alkynes: The presence of oxygen can lead to the Glaser coupling of terminal alkynes, resulting in the formation of diacetylene linkages and defects in the COF structure. Thoroughly degassing the solvents and maintaining an inert atmosphere are crucial to minimize this side reaction.
-
Poor Solubility of Monomers: If the monomers have poor solubility in the chosen solvent system, this can lead to an amorphous product. Screening different solvent mixtures or using a co-solvent can improve solubility and promote crystalline growth.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to impurities. Using high-purity reagents and solvents is recommended.
Conclusion
The synthesis of covalent organic frameworks using tetraethynyl-biphenyl linkers via Sonogashira coupling represents a significant advancement in the design of functional porous materials. The resulting ethynyl-linked COFs exhibit a unique combination of properties that make them highly attractive for a wide range of applications. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to successfully synthesize and characterize these novel materials, paving the way for future innovations in this exciting field.
References
- Alfa Chemistry. (n.d.). Alkynyl COFs Linkers.
-
CD Bioparticles. (n.d.). Multi-Alkyne Orgnic COFs Linkers. Retrieved from [Link]
- Future Market Insights. (2023). Covalent Organic Frameworks (COFs) Market.
-
MDPI. (2021). Designed Synthesis of Three-Dimensional Covalent Organic Frameworks: A Mini Review. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation. Retrieved from [Link]
-
ResearchGate. (n.d.). Fully π-conjugated, diyne-linked covalent organic frameworks formed via alkyne-alkyne cross-coupling reaction | Request PDF. Retrieved from [Link]
-
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
- Google Patents. (n.d.). Method for the Synthesis of Covalent Organic Frameworks.
-
PubMed. (2015). An Ethynyl-Linked sp-Carbon-Conjugated Covalent Organic Framework through Sonogashira Cross-Coupling Reactions. Retrieved from [Link]
-
ACS Publications. (2022). Sonogashira Synthesis of New Porous Aromatic Framework-Entrapped Palladium Nanoparticles as Heterogeneous Catalysts for Suzuki–Miyaura Cross-Coupling. Retrieved from [Link]
- Chemistry LibreTexts. (2021). Sonogashira Coupling.
-
MDPI. (2021). Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation. Retrieved from [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Biphenyl Derivatives in Organic Electronics and COF Construction.
Application Note: On-Surface Synthesis of 2D Carbon Networks from 3,3',5,5'-Tetraethynyl-1,1'-biphenyl
Abstract
This document provides a comprehensive technical guide for the synthesis and characterization of two-dimensional (2D) carbon networks using 3,3',5,5'-Tetraethynyl-1,1'-biphenyl (TEB) as a molecular precursor. On-surface synthesis under ultra-high vacuum (UHV) conditions offers an atomically precise method for creating novel carbon allotropes. This guide details the multi-step synthesis of the TEB precursor, the subsequent on-surface polymerization on a Au(111) substrate via thermal annealing, and the characterization of the resulting 2D networks using Scanning Tunneling Microscopy (STM) and X-ray Photoelectron Spectroscopy (XPS). The underlying reaction mechanisms, primarily alkyne cyclotrimerization and Glaser coupling, are discussed to provide a causal understanding of the experimental protocols. This guide is intended for researchers in materials science, nanotechnology, and drug development who are interested in the bottom-up fabrication of functional carbon nanostructures.
Introduction: The Promise of TEB for 2D Carbon Networks
The quest for novel carbon allotropes with tailored electronic and mechanical properties has led to the development of on-surface synthesis, a powerful bottom-up approach for creating atomically precise nanostructures.[1] this compound (TEB) is a promising molecular precursor for the formation of 2D carbon networks due to its rigid biphenyl core and four reactive terminal alkyne groups. These alkyne functionalities can undergo various coupling reactions on catalytically active surfaces, such as Au(111), upon thermal activation.[2][3]
The specific arrangement of the ethynyl groups on the biphenyl scaffold allows for the potential formation of graphdiyne-like networks, which are characterized by the presence of both sp²- and sp-hybridized carbon atoms.[4] These materials are predicted to have unique electronic properties, including tunable bandgaps, which makes them attractive for applications in nanoelectronics and catalysis.[5] This application note provides the necessary protocols to synthesize the TEB precursor and subsequently utilize it for the on-surface synthesis of 2D carbon networks.
Synthesis of the this compound (TEB) Precursor
The synthesis of TEB is a multi-step process that begins with the bromination of biphenyl, followed by a Sonogashira coupling to introduce the terminal alkyne groups.
Step 1: Synthesis of 3,3',5,5'-Tetrabromo-1,1'-biphenyl
The first step is the bromination of biphenyl to create the tetrabrominated intermediate. This requires controlled reaction conditions to ensure the desired substitution pattern.[2]
Protocol:
-
In a fume hood, dissolve biphenyl in a suitable solvent (e.g., a halogenated solvent) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add a brominating agent, such as bromine or N-bromosuccinimide, to the solution. The reaction is typically catalyzed by a Lewis acid (e.g., FeBr₃).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a suitable reagent (e.g., sodium thiosulfate solution) to remove excess bromine.
-
Extract the product into an organic solvent, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purify the crude product by recrystallization or column chromatography to obtain 3,3',5,5'-Tetrabromo-1,1'-biphenyl as a solid.[2][6]
Step 2: Ethynylation via Sonogashira Coupling
The four bromine atoms on the biphenyl core are replaced with terminal alkyne groups using a palladium-catalyzed Sonogashira coupling reaction.[3][7]
Protocol:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3,3',5,5'-Tetrabromo-1,1'-biphenyl in a suitable solvent system (e.g., a mixture of toluene and triethylamine).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[7]
-
Introduce an excess of a protected alkyne, such as trimethylsilylacetylene (TMSA). The TMS protecting group prevents self-coupling of the alkyne.
-
Heat the reaction mixture and monitor its progress by TLC or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture and filter to remove the catalyst.
-
Remove the solvent under reduced pressure and purify the resulting TMS-protected tetraethynylbiphenyl by column chromatography.
-
Deprotect the alkyne groups by treating the purified product with a suitable reagent, such as potassium carbonate in methanol, to yield this compound (TEB).
-
Purify the final TEB product by column chromatography or recrystallization.
On-Surface Synthesis of 2D Carbon Networks
The formation of the 2D carbon network is performed under ultra-high vacuum (UHV) conditions to ensure a clean and controlled environment.
Substrate Preparation
A clean and atomically flat substrate is crucial for the successful on-surface synthesis. Au(111) is a common choice due to its relative inertness and catalytic activity for alkyne coupling reactions.[2][3]
Protocol:
-
Mount a Au(111) single crystal onto a sample holder compatible with your UHV system.
-
Introduce the sample into the UHV chamber.
-
Clean the Au(111) surface by repeated cycles of argon ion sputtering (typically at 1-2 keV) and subsequent annealing (at temperatures ranging from 700-800 K).[8][9]
-
Verify the cleanliness and crystallographic order of the surface using STM and, if available, Low-Energy Electron Diffraction (LEED). A clean Au(111) surface will exhibit the characteristic herringbone reconstruction.
Deposition of TEB
The TEB precursor is deposited onto the clean Au(111) surface via thermal sublimation.
Protocol:
-
Load the purified TEB powder into a Knudsen cell or a similar evaporator.
-
Thoroughly degas the TEB at a temperature below its sublimation point to remove any adsorbed water or solvents.
-
Position the clean Au(111) substrate in front of the evaporator.
-
Heat the evaporator to the sublimation temperature of TEB (to be determined experimentally, but typically in the range of 400-500 K) to achieve a slow deposition rate (typically 0.1-0.5 monolayers per minute).
-
Monitor the deposition process using a quartz crystal microbalance to control the coverage. For the formation of 2D networks, a sub-monolayer to monolayer coverage is typically desired.
Thermal Annealing and Network Formation
Thermal annealing provides the energy required to overcome the activation barriers for the on-surface reactions.
Protocol:
-
After deposition, transfer the sample to a heating stage within the UHV chamber.
-
Slowly anneal the sample to a temperature sufficient to induce covalent coupling of the TEB molecules. This temperature needs to be determined experimentally but is typically in the range of 400-600 K.[10][11]
-
The annealing process can be performed in a stepwise manner, allowing for the characterization of intermediate structures at different temperatures.
-
After annealing, cool the sample down to the desired characterization temperature (e.g., liquid nitrogen or liquid helium temperature for high-resolution STM).
Reaction Mechanisms on the Au(111) Surface
The terminal alkyne groups of TEB can undergo several reactions on the Au(111) surface, with the most probable being cyclotrimerization and Glaser coupling.
-
Alkyne Cyclotrimerization: This is a [2+2+2] cycloaddition reaction where three alkyne groups react to form a benzene ring.[2][12] This is a key reaction for forming extended, porous 2D networks.
-
Glaser Coupling: This reaction involves the oxidative coupling of two terminal alkynes to form a diacetylene (butadiyne) linkage.[1]
The prevalence of each reaction pathway depends on the specific annealing temperature and the local arrangement of the precursor molecules on the surface. It is likely that a combination of these reactions will occur, leading to a graphdiyne-like network with both phenyl and diacetylene linkers.
Characterization of the 2D Carbon Network
Scanning Tunneling Microscopy (STM)
STM is an indispensable tool for visualizing the morphology and atomic structure of the synthesized 2D networks in real space.
Protocol:
-
Transfer the sample to the STM stage, cooled to a low temperature (e.g., 77 K or 4.5 K) to minimize thermal drift and enhance image stability.
-
Use a sharp metallic tip (e.g., electrochemically etched tungsten or mechanically cut Pt/Ir).
-
Acquire constant-current STM images at various bias voltages and tunneling currents to probe the topography and electronic local density of states of the 2D network.
-
High-resolution imaging can reveal the covalent bonding between the TEB precursor units and the periodic structure of the resulting network.
X-ray Photoelectron Spectroscopy (XPS)
XPS provides information about the elemental composition and chemical bonding states of the atoms in the 2D network.
Protocol:
-
Irradiate the sample with monochromatic X-rays (e.g., Al Kα or Mg Kα).
-
Analyze the kinetic energy of the emitted photoelectrons to generate XPS spectra.
-
Acquire survey scans to identify the elements present on the surface.
-
Acquire high-resolution scans of the C 1s and Au 4f core levels.
-
Deconvolute the C 1s peak to distinguish between sp²-hybridized carbon atoms in the biphenyl rings and the newly formed benzene rings, and sp-hybridized carbon atoms in any remaining or newly formed diacetylene linkages.
Data Presentation and Visualization
Table 1: Key Experimental Parameters
| Parameter | Value/Range | Rationale |
| Substrate | Au(111) single crystal | Catalytically active for alkyne coupling, provides a well-defined template. |
| Substrate Cleaning | Ar⁺ sputtering (1-2 keV), Annealing (700-800 K) | Removes surface contaminants and restores atomic order. |
| TEB Sublimation Temp. | 400 - 500 K (to be optimized) | Provides a controlled and slow deposition rate. |
| Deposition Rate | 0.1 - 0.5 ML/min | Allows for the formation of a well-ordered monolayer. |
| Annealing Temperature | 400 - 600 K (to be optimized) | Provides sufficient thermal energy for covalent coupling. |
| STM Imaging Temp. | 4.5 K or 77 K | Minimizes thermal drift for high-resolution imaging. |
| XPS X-ray Source | Monochromatic Al Kα | Provides high-resolution chemical state information. |
Diagrams
Caption: Overall workflow for the synthesis of the TEB precursor and its on-surface polymerization.
Caption: Probable reaction pathways for TEB on the Au(111) surface.
Conclusion
The use of this compound as a molecular precursor for the on-surface synthesis of 2D carbon networks presents a promising avenue for the fabrication of novel carbon allotropes with tailored properties. The protocols outlined in this application note provide a comprehensive guide for the synthesis of the TEB precursor and its subsequent polymerization on a Au(111) surface. Careful control of the experimental parameters, particularly the annealing temperature, is crucial for achieving well-ordered and extended 2D networks. The combination of STM and XPS allows for a thorough characterization of the resulting nanostructures, providing insights into their morphology, atomic structure, and chemical composition. This work serves as a foundational guide for researchers aiming to explore the potential of TEB and similar molecular building blocks in the field of nanotechnology and materials science.
References
-
Exploring 3,3',5,5'-Tetrabromo-1,1'-biphenyl: Properties and Applications. (n.d.). Retrieved from [Link]
-
On-Surface Synthesis of One-Dimensional Carbon-Based Nanostructures via C−X and C−H Activation Reactions. (n.d.). ResearchGate. Retrieved from [Link]
-
Cyclotrimerization of arylalkynes on Au(111). (2014). Chemical Communications, 50(61), 8437-8440. Retrieved from [Link]
- Klappenberger, F., Zhang, Y. Q., Björk, J., Klyatskaya, S., Ruben, M., & Barth, J. V. (2015). On-surface synthesis of carbon-based scaffolds and nanomaterials using terminal alkynes. Accounts of chemical research, 48(7), 2140–2150.
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2013). Molecules, 18(6), 7185-7198.
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023).
- Graphdiyne: A new promising member of 2D all-carbon nanomaterial as robust electrochemical enzyme biosensor platform. (2016). Biosensors and Bioelectronics, 86, 701-707.
- Graphdiyne: synthesis, properties, and applications. (2017). Chemical Society Reviews, 46(22), 6744-6765.
-
STM and XPS investigation of the bottom-up growth of graphene at low... (n.d.). ResearchGate. Retrieved from [Link]
- Thermal Annealing Effect on Surface-Enhanced Raman Scattering of Gold Films Deposited on Liquid Substrates. (2023).
- Thermal annealing modulates the structural, optical, and antibacterial properties of Cu-based nanoparticles. (2025). RSC Advances, 15(36), 25008-25018.
- Graphdiyne (CnH2n−2) coupled with ZnCo-MOF double S-scheme heterojunction forms an efficient electron transport layer and its characterization via in situ XPS. (2023). Catalysis Science & Technology, 13(18), 5364-5373.
-
XPS spectra of graphdiyne film: (a) survey scan, (b) narrow scan for... (n.d.). ResearchGate. Retrieved from [Link]
- First-principles simulation of X-ray spectra of graphdiyne and graphdiyne oxides at the carbon K-edge. (2018). Physical Chemistry Chemical Physics, 20(29), 19510-19517.
- Comparing Ullmann Coupling on Noble Metal Surfaces: On-Surface Polymerization of 1,3,6,8-Tetrabromopyrene on Cu(111) and Au(111). (2016). The Journal of Physical Chemistry C, 120(44), 25319-25328.
Sources
- 1. Alkynylation - Wikipedia [en.wikipedia.org]
- 2. innospk.com [innospk.com]
- 3. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trans-Bis[2-(pyrimidin-2-yl)ethynyl]bis(triphenylphosphine)palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
- 9. iris.unina.it [iris.unina.it]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-catalyzed cross-alkynylation of aryl bromides by sodium tetraalkynylaluminates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Photophysical Properties of Biphenyl and Terphenyl Arylene–Ethynylene Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 3,3',5,5'-Tetraethynyl-1,1'-biphenyl in Cross-Coupling Reactions for Advanced Material Synthesis
Introduction: The pursuit of novel materials with tailored properties is a cornerstone of modern chemistry, with significant implications for fields ranging from gas storage and separation to organic electronics and catalysis. Within this context, 3,3',5,5'-Tetraethynyl-1,1'-biphenyl emerges as a highly valuable and versatile building block. Its rigid biphenyl core and four radially extending ethynyl groups provide a unique three-dimensional geometry, making it an ideal monomer for the construction of complex, porous organic polymers (POPs) through cross-coupling reactions. This guide provides an in-depth exploration of the synthesis and utilization of this key monomer, with a focus on the Sonogashira cross-coupling reaction for the creation of functional porous materials.
I. Synthesis of the Monomer: A Stepwise Approach to this compound
The synthesis of this compound is a multi-step process that demands careful control of reaction conditions to achieve high purity and yield. The most common and effective strategy involves the Sonogashira cross-coupling of a tetrabrominated biphenyl precursor with a protected alkyne, followed by a deprotection step.
A. Synthesis of the Precursor: 3,3',5,5'-Tetrabromo-1,1'-biphenyl
The journey begins with the synthesis of the key precursor, 3,3',5,5'-Tetrabromo-1,1'-biphenyl. This is typically achieved through the oxidative coupling of a suitable brominated benzene derivative.
Protocol 1: Synthesis of 3,3',5,5'-Tetrabromo-1,1'-biphenyl
Materials:
-
1,3,5-Tribromobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Copper(II) chloride (CuCl₂)
-
Hydrochloric acid (HCl), 1 M
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is placed under an inert atmosphere of argon or nitrogen.
-
Grignard Formation (Conceptual): While not a direct Grignard reaction, a similar organometallic intermediate is formed. Dissolve 1,3,5-tribromobenzene in anhydrous THF in the reaction flask.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-BuLi in hexanes dropwise via the dropping funnel. The reaction is highly exothermic and should be controlled carefully. Stir the mixture at this temperature for 1-2 hours.
-
Oxidative Coupling: In a separate flask, prepare a suspension of anhydrous CuCl₂ in anhydrous THF. Add this suspension to the reaction mixture at -78 °C.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by carefully adding 1 M HCl.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure 3,3',5,5'-Tetrabromo-1,1'-biphenyl.
B. Sonogashira Coupling with a Protected Alkyne
With the tetrabromo precursor in hand, the next crucial step is the introduction of the ethynyl groups. To prevent unwanted side reactions, a protected alkyne, typically trimethylsilylacetylene (TMSA), is used in a Sonogashira cross-coupling reaction.
Protocol 2: Synthesis of 3,3',5,5'-Tetrakis((trimethylsilyl)ethynyl)-1,1'-biphenyl
Materials:
-
3,3',5,5'-Tetrabromo-1,1'-biphenyl
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous and degassed
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 3,3',5,5'-Tetrabromo-1,1'-biphenyl in a mixture of anhydrous, degassed toluene and triethylamine.
-
Catalyst Addition: To this solution, add the palladium catalyst, PdCl₂(PPh₃)₂, and the co-catalyst, CuI.
-
Alkyne Addition: Add an excess of trimethylsilylacetylene to the reaction mixture.
-
Reaction Conditions: Heat the mixture to a temperature of 70-80 °C and stir under an inert atmosphere for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3,3',5,5'-Tetrakis((trimethylsilyl)ethynyl)-1,1'-biphenyl as a solid.
C. Deprotection to Yield the Final Monomer
The final step in the synthesis is the removal of the trimethylsilyl (TMS) protecting groups to unveil the terminal alkyne functionalities. This is typically achieved under basic conditions.
Protocol 3: Synthesis of this compound
Materials:
-
3,3',5,5'-Tetrakis((trimethylsilyl)ethynyl)-1,1'-biphenyl
-
Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)
-
Methanol (MeOH)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized water
Procedure:
-
Reaction Setup: Dissolve the silyl-protected biphenyl in a mixture of methanol and dichloromethane (or THF).
-
Deprotection: Add a solution of potassium carbonate in water or a solution of TBAF in THF to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. The progress of the deprotection can be monitored by the disappearance of the starting material on a TLC plate.
-
Work-up: Once the reaction is complete, remove the organic solvent under reduced pressure. Add deionized water to the residue and extract the product with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. After filtration, the solvent is evaporated to yield the final product, this compound, which can be further purified by recrystallization if necessary.
II. Application in Sonogashira Cross-Coupling Polymerization
The tetra-functional nature of this compound makes it an exceptional monomer for creating highly cross-linked, porous organic polymers (POPs) via Sonogashira polycondensation with di- or tri-haloaromatic co-monomers. These reactions lead to the formation of robust, insoluble materials with high surface areas.
Causality Behind Experimental Choices in Sonogashira Polymerization:
-
Catalyst System: The choice of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, in combination with a copper(I) co-catalyst like CuI, is critical for facilitating the dual catalytic cycles of the Sonogashira reaction. The palladium complex activates the aryl halide, while the copper co-catalyst activates the terminal alkyne.
-
Solvent and Base: A mixture of a non-polar solvent like toluene or dioxane and an amine base such as triethylamine or diisopropylamine is commonly employed. The amine serves both as a solvent and as a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards product formation.
-
Monomer Stoichiometry: Precise control over the stoichiometry of the tetraethynyl monomer and the dihaloarene co-monomer is essential for achieving high molecular weight polymers and well-defined network structures.
-
Reaction Temperature: The reaction temperature is a crucial parameter that influences the rate of polymerization and the final properties of the polymer. Temperatures are typically maintained between 60-100 °C to ensure a reasonable reaction rate without causing catalyst decomposition.
Protocol 4: Sonogashira Polycondensation to Form a Porous Organic Polymer
Materials:
-
This compound
-
A dihaloarene co-monomer (e.g., 1,4-diiodobenzene, 4,4'-diiodobiphenyl)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Anhydrous and degassed solvent mixture (e.g., Toluene/Triethylamine or Dioxane/Diisopropylamine)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: In a Schlenk tube, combine this compound and the dihaloarene co-monomer in the appropriate stoichiometric ratio.
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add the anhydrous and degassed solvent mixture, followed by the palladium catalyst and copper(I) iodide.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously. The formation of the insoluble polymer is often observed as a precipitate. The reaction is typically allowed to proceed for 48-72 hours to ensure high conversion.
-
Isolation and Purification: After cooling to room temperature, the solid polymer is collected by filtration. The polymer is then washed extensively with various solvents (e.g., methanol, acetone, chloroform, THF) in a Soxhlet extractor to remove any unreacted monomers, oligomers, and catalyst residues.
-
Drying: The purified polymer is dried in a vacuum oven at an elevated temperature (e.g., 120 °C) to remove residual solvents.
III. Characterization and Performance of Resulting Porous Organic Polymers
The resulting porous organic polymers are typically characterized by a suite of analytical techniques to determine their structure, porosity, and thermal stability.
-
Structural Characterization: Solid-state ¹³C NMR and Fourier-transform infrared (FTIR) spectroscopy are used to confirm the formation of the polymer network and the presence of the characteristic biphenyl and alkyne moieties.
-
Porosity Analysis: The porosity of the materials is evaluated by nitrogen adsorption-desorption measurements at 77 K. The Brunauer-Emmett-Teller (BET) method is used to calculate the specific surface area, which is a key indicator of the material's potential for gas storage and separation.[1][2][3]
-
Thermal Stability: Thermogravimetric analysis (TGA) is employed to assess the thermal stability of the polymers, which is crucial for applications that may involve elevated temperatures.
Performance Data of Analogous Porous Organic Polymers
While specific data for polymers derived directly from this compound can be found in specialized literature, the following table presents typical performance characteristics of POPs synthesized from similar tetraethynyl monomers, providing a benchmark for expected performance.
| Polymer System | BET Surface Area (m²/g) | CO₂ Uptake Capacity (mmol/g at 273 K, 1 bar) | Reference |
| POP from Tetrakis(4-ethynylphenyl)methane | Up to 1072 | 2.41 | [4] |
| POP from Tetrakis(4-ethynylphenyl)silane | ~983 | 1.92 | |
| Phenyl Porous Organic Polymers | Up to 1098 | Not specified for CO₂ | [3] |
These values highlight the potential of POPs derived from tetraethynyl monomers to exhibit high surface areas and significant CO₂ uptake capacities, making them promising candidates for applications in carbon capture and storage.[5] The incorporation of specific functional groups into the dihaloarene co-monomer can further enhance the affinity for CO₂ and improve selectivity over other gases like N₂.[4][6]
IV. Logical and Experimental Workflows
The synthesis and application of this compound follow a logical progression from monomer synthesis to polymer formation and characterization.
Caption: Workflow for the synthesis and polymerization of this compound.
V. Conclusion and Future Outlook
This compound stands as a powerful and strategic building block for the creation of advanced porous organic materials. The Sonogashira cross-coupling reaction provides a robust and versatile method for its polymerization, yielding materials with high thermal stability, significant porosity, and tunable properties. The detailed protocols and insights provided in this guide are intended to empower researchers in the fields of materials science, chemistry, and drug development to harness the potential of this unique monomer. Future research will undoubtedly focus on the incorporation of diverse functionalities into the polymer backbone to create materials with enhanced selectivity for specific applications, such as targeted drug delivery, heterogeneous catalysis, and advanced sensor technologies.
VI. References
-
Wang, P. et al. Microporous organic polymers based on tetraethynyl building blocks with N-functionalized pore surfaces: synthesis, porosity and carbon dioxide sorption. RSC Adv., 2015 , 5, 63433-63439. ([Link])
-
Al-Gharabli, S. et al. Selective Capturing of the CO2 Emissions Utilizing Ecological (3-Mercaptopropyl)trimethoxysilane-Coated Porous Organic Polymers in Composite Materials. Polymers, 2024 , 16(13), 1735. ([Link])
-
Sonogashira, K. et al. A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Lett., 1975 , 16(50), 4467-4470. ([Link])
-
Xie, L.-H. & Suh, M. P. High CO2-Capture Ability of a Porous Organic Polymer Bifunctionalized with Carboxy and Triazole Groups. Chem. Eur. J., 2013 , 19(31), 10144-10149. ([Link])
-
Brunauer, S., Emmett, P. H., & Teller, E. Adsorption of Gases in Multimolecular Layers. J. Am. Chem. Soc., 1938 , 60(2), 309-319. ([Link])
-
Mohamed, M. G. et al. Advances in porous organic polymers: syntheses, structures, and diverse applications. Mater. Adv., 2022 , 3, 707-733. ([Link])
-
Universal Lab GmbH. BET (Brunauer Emmett Teller). ([Link])
-
Li, Y. et al. Designing Phenyl Porous Organic Polymers with High-Efficiency Tetracycline Adsorption Capacity and Wide pH Adaptability. Polymers, 2022 , 14(19), 4193. ([Link])
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Advances in porous organic polymers: syntheses, structures, and diverse applications - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 6. TCI Practical Example: Sonogashira Cross Coupling with PdCl2(PPh3)2 as a Catalyst | TCI AMERICA [tcichemicals.com]
Application Notes and Protocols for Sonogashira Coupling: Synthesis of 3,3',5,5'-Tetraethynyl-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of the Sonogashira Coupling in Complex Molecule Synthesis
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has revolutionized the construction of complex molecular architectures.[1][2] Its mild reaction conditions, including the possibility of using aqueous media and moderate temperatures, make it an invaluable tool in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][3]
This guide provides a detailed exploration of the Sonogashira coupling, with a specific focus on its application in the synthesis of 3,3',5,5'-Tetraethynyl-1,1'-biphenyl, a highly functionalized building block with significant potential in materials science and medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, provide step-by-step protocols, and offer insights into optimizing reaction conditions for this specific substrate.
Mechanistic Rationale: Understanding the "Why" Behind the Protocol
A successful Sonogashira coupling hinges on the interplay of two catalytic cycles: a palladium cycle and a copper cycle. A firm grasp of this mechanism is crucial for troubleshooting and optimizing the reaction.
The Palladium Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (e.g., a tetrabromo-1,1'-biphenyl derivative), forming a Pd(II) intermediate. The reactivity of the halide is a critical factor, with the general trend being I > OTf > Br > Cl.[1][4]
-
Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkyne group to the palladium center. This step regenerates the copper(I) catalyst.
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, yielding the desired arylalkyne product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
The Copper Catalytic Cycle:
-
Acetylide Formation: The amine base deprotonates the terminal alkyne, and the resulting acetylide anion coordinates with the copper(I) salt to form a copper acetylide intermediate.[5] This step increases the nucleophilicity of the alkyne.
Experimental Workflow for Sonogashira Coupling
Caption: A generalized workflow for the Sonogashira coupling reaction.
Detailed Protocol: Synthesis of 3,3',5,5'-Tetrakis(trimethylsilylethynyl)-1,1'-biphenyl
This protocol outlines the synthesis of a protected precursor to this compound. The trimethylsilyl (TMS) protecting groups can be readily removed in a subsequent step.
Materials:
-
3,3',5,5'-Tetrabromo-1,1'-biphenyl
-
(Trimethylsilyl)acetylene (TMS-acetylene)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), distilled
-
Toluene, anhydrous
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Inert Atmosphere: Assemble a dry Schlenk flask equipped with a magnetic stir bar and a condenser under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To the flask, add 3,3',5,5'-Tetrabromo-1,1'-biphenyl (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Solvent and Base: Add anhydrous toluene and freshly distilled triethylamine in a 3:1 ratio. The solution should be degassed by bubbling with inert gas for 15-20 minutes.
-
Alkyne Addition: Slowly add (trimethylsilyl)acetylene (4.4 eq) to the reaction mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir overnight.[6]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst.
-
Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Key Reaction Parameters and Optimization
The success of the Sonogashira coupling is highly dependent on several factors. The following table summarizes key parameters and their potential impact on the reaction outcome.
| Parameter | Common Choices | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | Pd(0) is the active catalytic species. Pd(II) pre-catalysts are often more stable.[4][7] Catalyst loading can be optimized to balance cost and reaction efficiency. |
| Copper Co-catalyst | CuI | Facilitates the formation of the copper acetylide, which is crucial for transmetalation.[2] Copper-free protocols exist to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[4][8] |
| Ligand | Triphenylphosphine (PPh₃), XPhos, SPhos | Ligands stabilize the palladium catalyst and influence its reactivity. Bulky and electron-rich ligands can improve the efficiency of the coupling, especially for less reactive aryl halides.[7] |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Required to deprotonate the terminal alkyne.[4] Must be dry and used in excess. |
| Solvent | Toluene, THF, DMF, Dioxane/Et₃N | The choice of solvent can influence catalyst solubility and reaction rate. Anhydrous and degassed solvents are critical to prevent catalyst decomposition and side reactions.[4][6] |
| Temperature | Room temperature to 100 °C | Aryl iodides often react at room temperature, while less reactive aryl bromides may require heating.[1][6] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Product Yield | Inactive catalyst, poor quality reagents, insufficient degassing, incorrect temperature. | Use fresh catalyst and high-purity, dry reagents and solvents.[4] Ensure thorough degassing to remove oxygen.[8] Optimize the reaction temperature. |
| Formation of Black Precipitate | Decomposition of the palladium catalyst ("palladium black"). | Use fresh, high-purity reagents and solvents.[4] Consider a different solvent or the use of stabilizing ligands. |
| Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen, especially with a copper co-catalyst. | Thoroughly degas the reaction mixture.[8] Consider a copper-free Sonogashira protocol.[4] |
| Starting Material Remains | Insufficient catalyst activity, low reaction temperature, steric hindrance. | Increase catalyst loading.[8] Increase the reaction temperature. For sterically hindered substrates, consider using a more active catalyst system with bulky, electron-rich ligands. |
Visualizing the Catalytic Cycles
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. DSpace [repository.kaust.edu.sa]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
Electropolymerization of 3,3',5,5'-Tetraethynyl-1,1'-biphenyl films
Application Note & Protocol
Topic: Electropolymerization of 3,3',5,5'-Tetraethynyl-1,1'-biphenyl Films for Advanced Material Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Promise of Cross-Linked Aromatic Polymer Networks
Conducting polymers have garnered significant attention for their unique electronic and optical properties, positioning them as key materials in applications ranging from organic electronics to biomedical sensors.[1] Among the various methods for their synthesis, electropolymerization offers a distinct advantage: the direct deposition of a polymer film onto a conductive surface in a single, controllable step.[2] This method allows for precise control over film thickness, morphology, and purity.[2]
This guide focuses on the electropolymerization of this compound, a monomer designed for creating highly stable, cross-linked polymer networks. The biphenyl core provides a conjugated backbone conducive to charge transport, while the four ethynyl (acetylene) groups offer multiple sites for polymerization and subsequent cross-linking. This structure is anticipated to form robust, two-dimensional polymer films with enhanced thermal stability and solvent resistance compared to linear polymer chains. The resulting poly(this compound) films are promising candidates for applications requiring durable and stable electroactive surfaces, such as in advanced sensor platforms, protective coatings, and next-generation battery electrodes.
Core Principles: The Mechanism of Anodic Polymerization
The electropolymerization of this compound proceeds via an anodic oxidation mechanism. The process is initiated by the application of a positive potential to the working electrode, which oxidizes the monomer molecules at the electrode-solution interface.
The key steps are as follows:
-
Monomer Oxidation: The process begins with the oxidation of the monomer at the electrode surface, leading to the formation of a radical cation.[2] This initial oxidation likely occurs on the electron-rich biphenyl ring system.
-
Radical Cation Coupling: The generated radical cations are highly reactive and can couple with other radical cations or with neutral monomer molecules in the solution. This coupling reaction forms dimers and oligomers.
-
Polymer Growth & Film Deposition: As these coupling reactions continue, the growing polymer chain becomes insoluble in the solvent and precipitates onto the electrode surface, forming a film. The film itself remains electroactive, allowing for further growth as long as the potential is applied and monomer is available. The ethynyl groups can also participate in coupling reactions, leading to a cross-linked network structure that enhances the film's mechanical and thermal stability.
This entire process can be monitored in real-time using cyclic voltammetry (CV), where the increase in current on successive scans indicates the deposition of a conductive polymer film on the electrode.[3]
Experimental Workflow for Electropolymerization
The following diagram outlines the complete workflow, from initial setup to the final characterization of the electropolymerized film.
Caption: Workflow for the synthesis and characterization of polymer films.
Detailed Application Protocol
This protocol describes the electropolymerization of this compound onto a glassy carbon electrode using cyclic voltammetry.
Required Materials and Equipment
-
Monomer: this compound
-
Solvent: Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂), anhydrous grade[2]
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Lithium perchlorate (LiClO₄)
-
Working Electrode (WE): Glassy Carbon Electrode (GCE) or Indium Tin Oxide (ITO) coated glass[3]
-
Counter Electrode (CE): Platinum wire or foil
-
Reference Electrode (RE): Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Equipment: Potentiostat/Galvanostat, Electrochemical Cell, Nitrogen or Argon gas for deoxygenation
Preparation of the Electrolyte Solution
Causality Note: The choice of solvent and electrolyte is critical. The solvent must solubilize the monomer and the electrolyte, while the electrolyte provides conductivity and maintains charge neutrality. Anhydrous conditions are crucial as water can interfere with the polymerization process.
-
Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in the chosen anhydrous solvent (e.g., Acetonitrile).
-
Dissolve the this compound monomer in this solution to a final concentration of 1-10 mM. The optimal concentration may require some empirical testing.
-
Deoxygenate the solution by bubbling with high-purity nitrogen or argon for at least 15-20 minutes. Oxygen can react with the radical intermediates, hindering polymerization.
Electrochemical Cell Setup
-
Polish the working electrode (e.g., GCE) with alumina slurry, then sonicate in deionized water and ethanol to ensure a clean, reactive surface. Dry the electrode thoroughly.
-
Assemble the three-electrode cell with the WE, CE, and RE. Ensure the electrodes are properly immersed in the deoxygenated monomer solution.
-
Maintain a nitrogen or argon blanket over the solution throughout the experiment to prevent oxygen ingress.
Electropolymerization via Cyclic Voltammetry
Causality Note: Cyclic voltammetry is an ideal technique for electropolymerization.[4] Cycling the potential allows for repeated oxidation of the monomer and gradual deposition of the polymer film. The potential window must be wide enough to oxidize the monomer but not so wide as to cause over-oxidation and degradation of the resulting polymer film.
-
Connect the electrodes to the potentiostat.
-
Set the potential window. A typical starting range for aromatic compounds is from 0.0 V to approximately +1.8 V vs. Ag/AgCl. The exact upper potential should be just above the monomer's oxidation potential.
-
Set the scan rate to 50-100 mV/s. A moderate scan rate generally promotes more uniform film growth.
-
Run the cyclic voltammetry for 10-20 cycles.
Self-Validation: Successful polymerization is indicated by the following observations in the cyclic voltammogram:
-
A continuous increase in the peak current with each successive cycle, signifying the deposition of a conductive material on the electrode.
-
The appearance of new redox peaks at potentials different from the monomer oxidation peak. These new peaks represent the oxidation and reduction of the newly formed polymer film.[3]
Post-Polymerization Processing
-
After the desired number of cycles, remove the polymer-coated electrode from the monomer solution.
-
Gently rinse the electrode with fresh, pure solvent (e.g., acetonitrile) to remove any unreacted monomer and electrolyte from the film surface.
-
The film is now ready for characterization.
Data Summary and Characterization
Table 1: Key Experimental Parameters
| Parameter | Recommended Value | Rationale |
| Monomer Concentration | 1 - 10 mM | Balances reaction rate and solubility. |
| Solvent | Anhydrous Acetonitrile or CH₂Cl₂ | Good solubility for monomer and electrolyte; minimizes water interference.[2] |
| Supporting Electrolyte | 0.1 M TBAPF₆ or LiClO₄ | Provides high ionic conductivity and electrochemical stability.[4] |
| Potential Window | 0.0 V to ~+1.8 V (vs. Ag/AgCl) | Must exceed the monomer's oxidation potential without degrading the polymer. |
| Scan Rate | 50 - 100 mV/s | Affects film morphology and adhesion; moderate rates are often optimal. |
| Number of Cycles | 10 - 20 cycles | Controls the thickness of the deposited polymer film. |
Characterization Techniques
-
Electrochemical Characterization: Place the rinsed, polymer-coated electrode in a fresh, monomer-free electrolyte solution. Run cyclic voltammetry again. The resulting voltammogram will show the characteristic redox behavior of the polymer film, providing information about its stability, conductivity, and charge capacity.
-
Spectroelectrochemistry: For films deposited on a transparent electrode like ITO, UV-Vis-NIR spectroscopy can be performed simultaneously with potential scanning.[5] This reveals changes in the electronic structure of the polymer as it is oxidized and reduced, often accompanied by distinct color changes (electrochromism).[3]
-
Surface Morphology: Scanning Electron Microscopy (SEM) can be used to visualize the surface topography and morphology of the polymer film, providing insights into its uniformity, porosity, and structure.
Conclusion
The electropolymerization of this compound offers a powerful route to novel, cross-linked conductive polymer films. The protocol detailed herein provides a robust framework for the synthesis and characterization of these materials. By carefully controlling experimental parameters such as solvent purity, potential window, and scan rate, researchers can tailor the properties of the resulting films for a wide array of applications in materials science and beyond.
References
[5] He, J., Liu, Y., Liu, X., Du, X., & Wang, C. (2022). Synthesis, Electrochemistry, and Optoelectronic Properties of Biphenyl-EDOT-Based Electrochromic Polymers. MDPI. Available at: [Link]
[6] LIAO, L., & WEBER, W. P. (n.d.). Synthesis and Properties of Polymers Containing Silphenylene Moiety via Catalytic Cross-Dehydrocoupling Polymerization of 1,4-Bis(dimethylsilyl)benzene. Macromolecules. Available at: [Link]
[1] Wei, Y., & Wang, J. (1995). Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym. DTIC. Available at: [Link]
[2] Fomo, G., Waryo, T., & Iwuoha, E. (2018). Electrochemical Polymerization. ResearchGate. Available at: [Link]
[7] Ortyl, J., et al. (2022). Development of New High-Performance Biphenyl and Terphenyl Derivatives as Versatile Photoredox Photoinitiating Systems and Their Applications in 3D Printing Photopolymerization Processes. MDPI. Available at: [Link]
[8] Jian, X., Zeng, K., & Li, Z. (2012). Synthesis and thermal properties of poly(biphenyl sulfone ether sulfone). ResearchGate. Available at: [Link]
[3] Lin, H., et al. (2018). Electrochromism in Electropolymerized Films of Pyrene-Triphenylamine Derivatives. MDPI. Available at: [Link]
[9] Al-Ostoot, F. H., et al. (2022). Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. MDPI. Available at: [Link]
[4] Capan, A., et al. (2022). Innovative polymer engineering for the investigation of electrochemical properties and biosensing ability. PMC - NIH. Available at: [Link]
[10] Qi, C., et al. (n.d.). Electronic Supplementary Information Poly(1,3,5-tris-(4-ethynylphenyl)-benzene) conjugated polymers as electrochemical sensors for hydrogen peroxide detection. Royal Society of Chemistry. Available at: [Link]
[11] Lee, J., & Park, S. (2001). Electrochemistry of Conductive Polymers: XXV. Electrochemical Preparation and Characterization of Poly ( p-phenylenes) from Biphenyl and p-Terphenyl. Semantic Scholar. Available at: [Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. researchgate.net [researchgate.net]
- 3. Electrochromism in Electropolymerized Films of Pyrene-Triphenylamine Derivatives [mdpi.com]
- 4. Innovative polymer engineering for the investigation of electrochemical properties and biosensing ability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cheserv12.uwaterloo.ca [cheserv12.uwaterloo.ca]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. semanticscholar.org [semanticscholar.org]
Application of Tetraethynyl-Biphenyl Derivatives in High-Performance Gas Separation Membranes
Senior Application Scientist's Foreword
The quest for advanced materials capable of efficient and selective gas separation is a cornerstone of modern chemical engineering and materials science. Among the myriad of contenders, polymers derived from tetraethynyl-biphenyl and its analogs have emerged as a particularly promising class of materials. Their rigid, contorted structures give rise to polymers of intrinsic microporosity (PIMs), which possess a high free volume and a narrow pore size distribution, ideal for discriminating between gas molecules of varying sizes. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, fabrication, and characterization of tetraethynyl-biphenyl-based membranes for gas separation applications. We delve into the underlying scientific principles, offer detailed experimental protocols, and present expected performance data, thereby providing a robust framework for the development of next-generation gas separation technologies.
Introduction: The Promise of Intrinsic Microporosity
Gas separation using polymeric membranes is an energy-efficient and environmentally friendly alternative to traditional methods like cryogenic distillation and absorption.[1] The performance of these membranes is dictated by a trade-off between permeability (the rate at which a gas passes through) and selectivity (the ability to separate one gas from another).[1] Polymers of intrinsic microporosity (PIMs) represent a significant leap forward in overcoming this trade-off. Their unique molecular architecture, born from rigid and contorted monomer units, prevents efficient chain packing, leading to a high concentration of interconnected micropores of less than 2 nm in diameter.[2] This inherent microporosity provides a high surface area for gas sorption and precisely sized channels for selective gas transport.[3]
Tetraethynyl-biphenyl derivatives are exemplary building blocks for creating such microporous polymers. The rigid biphenyl core provides structural integrity, while the four ethynyl (acetylene) groups serve as reactive sites for polymerization, often through cross-coupling reactions. The resulting hyper-crosslinked polymers (HCPs) exhibit exceptional thermal and chemical stability, making them suitable for demanding industrial applications.[2][4]
Synthesis of Tetraethynyl-Biphenyl Monomers and Polymers
The journey to a high-performance gas separation membrane begins with the precise synthesis of the monomer and its subsequent polymerization. The Sonogashira cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl halides and sp-hybridized carbon atoms of terminal alkynes, making it ideal for synthesizing ethynyl-functionalized aromatic compounds.[5][6]
Monomer Synthesis: A General Approach via Sonogashira Coupling
A common strategy for synthesizing tetraethynyl-biphenyl monomers involves the palladium-catalyzed Sonogashira coupling of a tetra-halogenated biphenyl precursor with a protected terminal alkyne, such as trimethylsilylacetylene, followed by deprotection.
Protocol 1: Synthesis of a Tetra(4-ethynylphenyl)biphenyl Monomer (Illustrative Example)
-
Step 1: Sonogashira Coupling. In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve tetrabromobiphenyl (1 equivalent), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.05 equivalents), and a copper(I) co-catalyst like CuI (0.1 equivalents) in a suitable solvent system (e.g., a mixture of toluene and triethylamine).
-
Step 2: Addition of Alkyne. Add trimethylsilylacetylene (4.4 equivalents) dropwise to the reaction mixture at room temperature.
-
Step 3: Reaction. Heat the mixture to a specified temperature (e.g., 80 °C) and stir for a defined period (e.g., 24-48 hours) until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Step 4: Work-up. After cooling to room temperature, filter the reaction mixture to remove the catalyst. The filtrate is then washed with aqueous solutions (e.g., saturated NH₄Cl, brine) and the organic layer is dried over an anhydrous salt (e.g., MgSO₄).
-
Step 5: Purification. The crude product is purified by column chromatography on silica gel to yield the tetra(trimethylsilylethynyl)biphenyl intermediate.
-
Step 6: Deprotection. Dissolve the purified intermediate in a suitable solvent (e.g., a mixture of tetrahydrofuran and methanol) and treat with a base such as potassium carbonate (K₂CO₃) to remove the trimethylsilyl protecting groups.
-
Step 7: Final Purification. After the reaction is complete, the solvent is removed, and the residue is purified by recrystallization or column chromatography to yield the final tetra(4-ethynylphenyl)biphenyl monomer.
Polymerization to Form Microporous Networks
The polymerization of tetraethynyl-biphenyl monomers can be achieved through various methods, including further Sonogashira coupling with aromatic halides or through oxidative coupling of the terminal acetylene groups. Another effective method for creating robust, highly crosslinked networks is through Friedel-Crafts alkylation, which generates hyper-crosslinked polymers (HCPs).
Protocol 2: Synthesis of a Hyper-Crosslinked Polymer (HCP) via Friedel-Crafts Alkylation
-
Step 1: Monomer Dissolution. Dissolve the tetraethynyl-biphenyl monomer (1 equivalent) in a suitable solvent, such as 1,2-dichloroethane, in a reaction vessel.
-
Step 2: Catalyst Addition. Add a Friedel-Crafts catalyst, typically a Lewis acid like anhydrous iron(III) chloride (FeCl₃) (e.g., 4-10 equivalents), to the solution.
-
Step 3: Crosslinker Addition. Introduce a crosslinking agent, such as formaldehyde dimethyl acetal (FDA) or dimethoxymethane (DMM), which will form methylene bridges between the aromatic rings.[4]
-
Step 4: Polymerization. Heat the reaction mixture to a specific temperature (e.g., 60-80 °C) and allow it to proceed for a set duration (e.g., 18-48 hours). The polymer will precipitate out of the solution as it forms.
-
Step 5: Purification. The precipitated polymer is collected by filtration and washed extensively with various solvents (e.g., methanol, tetrahydrofuran, water) to remove any unreacted monomers, catalyst, and other impurities.
-
Step 6: Drying. The purified polymer is then dried in a vacuum oven at an elevated temperature (e.g., 100-120 °C) to remove residual solvents.
Logical Flow of Polymer Synthesis
Caption: Synthesis of a hyper-crosslinked polymer from a tetraethynyl-biphenyl monomer.
Fabrication of Gas Separation Membranes
The solution-processability of some tetraethynyl-biphenyl-based polymers allows for their fabrication into thin, robust membranes, which is crucial for achieving high gas fluxes.
Protocol 3: Membrane Fabrication by Solution Casting
-
Step 1: Polymer Solution Preparation. Dissolve the synthesized polymer in a suitable high-boiling point solvent (e.g., N-methyl-2-pyrrolidone (NMP), chloroform, or tetrahydrofuran (THF)) to form a homogeneous solution with a specific concentration (e.g., 1-5 wt%). This step may require heating and stirring.
-
Step 2: Casting. Filter the polymer solution to remove any undissolved particles and cast it onto a flat, level surface (e.g., a glass plate or a Teflon dish).
-
Step 3: Solvent Evaporation. Place the cast film in a dust-free environment and allow the solvent to evaporate slowly at a controlled temperature. A slow evaporation rate is critical to forming a dense, defect-free membrane.
-
Step 4: Annealing. Once the membrane is self-standing, carefully peel it from the casting surface. The membrane is then annealed in a vacuum oven at a temperature below its decomposition temperature but above the boiling point of the solvent to remove any residual solvent and to relieve internal stresses. The annealing process can also induce further crosslinking in some cases, enhancing the membrane's stability and performance.
Experimental Workflow for Membrane Fabrication and Testing
Caption: Workflow from polymer to membrane fabrication and performance evaluation.
Characterization of Membranes
A thorough characterization of the synthesized polymers and fabricated membranes is essential to understand their structure-property relationships and to validate their performance.
| Characterization Technique | Purpose | Expected Outcome/Insight |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the chemical structure of the monomer and polymer. | Presence of characteristic peaks for ethynyl groups (~3300 cm⁻¹ for C-H stretch, ~2100 cm⁻¹ for C≡C stretch) in the monomer, and their disappearance or reduction after polymerization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the detailed molecular structure of the monomer and polymer. | Confirmation of the aromatic and ethynyl protons and carbons, and analysis of the polymer's structural integrity. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. | Determination of the decomposition temperature, which is expected to be high (>400 °C) for these rigid, crosslinked polymers.[4] |
| Brunauer-Emmett-Teller (BET) Analysis | To determine the specific surface area and pore size distribution. | High surface areas (typically > 500 m²/g) and a microporous structure, confirming the intrinsic microporosity.[2] |
| Scanning Electron Microscopy (SEM) | To visualize the surface and cross-sectional morphology of the membrane. | A dense, defect-free structure is desired for selective gas separation. |
| Gas Permeation Analysis | To measure the permeability and selectivity of the membrane for various gases. | Performance data for gas pairs like CO₂/N₂, CO₂/CH₄, O₂/N₂, etc. |
Gas Separation Performance: Expected Results and Discussion
Membranes derived from tetraethynyl-biphenyl polymers are expected to exhibit excellent gas separation performance, particularly for gas pairs where size sieving is the dominant separation mechanism. The rigid, microporous network allows smaller gas molecules (e.g., He, H₂, CO₂) to pass through more readily than larger molecules (e.g., N₂, CH₄, SF₆).
Table of Expected Gas Permeation Properties
| Gas Pair | Expected Selectivity (α) | Permeability of Faster Gas (Barrer) | Rationale |
| CO₂/N₂ | High | High | The smaller kinetic diameter of CO₂ (3.3 Å) compared to N₂ (3.64 Å) allows for preferential transport through the micropores. The quadrupole moment of CO₂ can also lead to favorable interactions with the aromatic polymer backbone, enhancing solubility selectivity.[4] |
| CO₂/CH₄ | High | High | Similar to CO₂/N₂, the size difference between CO₂ (3.3 Å) and CH₄ (3.8 Å) leads to high diffusivity selectivity.[7] |
| O₂/N₂ | Moderate | Moderate | The small size difference between O₂ (3.46 Å) and N₂ (3.64 Å) makes this a challenging separation, but the rigid pore structure can still provide good selectivity. |
| H₂/N₂ | Very High | Very High | The very small kinetic diameter of H₂ (2.89 Å) results in very high permeability and selectivity over larger gases like N₂. |
Note: 1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)
The performance of these membranes can often approach or even surpass the "Robeson upper bound," which represents the empirical trade-off limit between permeability and selectivity for polymeric membranes.
Conclusion and Future Outlook
Tetraethynyl-biphenyl derivatives provide a versatile and powerful platform for the design of advanced gas separation membranes. The ability to tailor the monomer structure and polymerization conditions allows for fine-tuning of the resulting polymer's microporosity, and consequently, its gas transport properties. The protocols and data presented in this application note serve as a foundational guide for researchers to explore this exciting class of materials. Future research may focus on the incorporation of functional groups into the biphenyl backbone to enhance specific gas interactions, the development of mixed-matrix membranes by incorporating these polymers as fillers, and the scaling up of membrane production for industrial applications. The continued exploration of these materials holds the key to unlocking more efficient and sustainable gas separation technologies.
References
- Architecting Porosity Through Monomer Engineering: Hypercrosslinked Polymers for Highly Selective CO2 Capture
- Gas sorption and selectivity study of N,N,N',N'-tetraphenyl-1,4-phenylenediamine based microporous hyper-crosslinked polymers. Aperta.
- Synthesis of three-dimensional porous hyper-crosslinked polymers via thiol–yne reaction. Beilstein Journals.
- Polymer Membranes for Gas Separ
- Isomeric Aromatic Polyimides Containing Biphenyl Moieties for Gas Separation Applic
- Mixed Matrix Membranes Containing a Biphenyl-Based Knitting Aryl Polymer and Gas Separ
- Protocol for synthesis and characterization of ePTFE reinforced, sulfonated polyphenylene in the application to proton exchange membrane fuel cell. PMC - NIH.
- Polymer Functionalization to Enhance Interface Quality of Mixed Matrix Membranes for High CO2/CH4 Gas Separation.
- Conjugated microporous poly(aryleneethynylene) networks. PubMed.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applic
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI.
- Synthesis of meso-Extended Tetraaryl Porphyrins. PMC - NIH.
- Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction.
- Sonogashira Coupling- Reaction and applic
- Thermal Tunable Tribological Behavior of Shape Memory Biphenyl Epoxy Resin. MDPI.
- Poly(phenylene ether) Based Amphiphilic Block Copolymers. MDPI.
- Synthesis and Photophysical Properties of Biphenyl and Terphenyl Arylene–Ethynylene Macrocycles.
- Hyperporous Carbons from Hypercrosslinked Polymers.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
- Sonogashira coupling reaction of aryl halides with phenylacetylene.
- trans-Bis[2-(pyrimidin-2-yl)ethynyl]bis(triphenylphosphine)palladium. PMC - NIH.
- Synthesis and reactions of meso-(p-nitrophenyl)porphyrins.
- Microporous Poly(tri(4-ethynylphenyl)amine) Networks: Synthesis, Properties, and Atomistic Simulation.
- Synthesis and thermal properties of poly(biphenyl sulfone ether sulfone).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Synthesis of three-dimensional porous hyper-crosslinked polymers via thiol–yne reaction [beilstein-journals.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Gas sorption and selectivity study of N,N,N ',N '-tetraphenyl-1,4-phenylenediamine based microporous hyper-crosslinked polymers [aperta.ulakbim.gov.tr]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,3',5,5'-Tetraethynyl-1,1'-biphenyl
Introduction: This guide provides in-depth technical support for the synthesis of 3,3',5,5'-Tetraethynyl-1,1'-biphenyl, a key building block for advanced materials and complex organic structures. The synthesis, typically proceeding via a four-fold Sonogashira cross-coupling reaction followed by a deprotection step, presents several challenges that can impact yield and purity. This document offers field-proven insights, troubleshooting guides, and detailed protocols designed for researchers, scientists, and drug development professionals to navigate these challenges effectively.
Synthetic Pathway Overview
The synthesis is conceptually a two-stage process. The first stage involves the palladium- and copper-catalyzed Sonogashira coupling of 3,3',5,5'-tetrabromo-1,1'-biphenyl with a protected alkyne, typically (trimethylsilyl)acetylene. The second stage is the removal of the silyl protecting groups to yield the final tetra-alkyne product.
Caption: General two-stage synthetic workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Stage 1: Sonogashira Cross-Coupling
Q1: My Sonogashira reaction is sluggish or stalls completely. What are the likely causes?
A1: This is a common issue, especially with poly-halogenated substrates. The primary suspects are catalyst activity, reaction conditions, and reagent quality.[3][4]
-
Catalyst Inactivation: The active Pd(0) species is sensitive to oxygen. The formation of a black precipitate ("palladium black") is a clear sign of catalyst decomposition.[4]
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use properly degassed solvents and reagents. Techniques like freeze-pump-thaw cycles are highly recommended.[1]
-
-
Reactivity of Aryl Bromide: Aryl bromides are less reactive than aryl iodides. A four-fold coupling on a sterically demanding biphenyl core requires optimized conditions.[3]
-
Solution: Consider increasing the reaction temperature. While many Sonogashira reactions run at room temperature or slightly elevated temperatures, aryl bromides may require heating to 80-100 °C or even higher in a sealed vessel.[5] Also, ensure your palladium catalyst and ligands are appropriate for less reactive bromides. Catalysts with bulky, electron-rich phosphine ligands can improve performance.[2]
-
-
Reagent Quality:
-
Catalysts: Use fresh, high-quality palladium catalysts and copper(I) iodide. CuI can oxidize over time, appearing greenish or brown instead of off-white/tan.
-
Base: The amine base (e.g., triethylamine, diisopropylethylamine) must be anhydrous. Water can interfere with the catalytic cycle. Distilling the amine base prior to use is good practice.
-
Solvents: Use anhydrous, degassed solvents. THF, a common solvent, can sometimes promote palladium black formation; consider alternatives like DMF or dioxane if this is an issue.[5]
-
Q2: My TLC/LC-MS shows a complex mixture of products, including a significant amount of homocoupled alkyne (Glaser coupling byproduct). How can I prevent this?
A2: Alkyne homocoupling is a classic side reaction in copper-catalyzed Sonogashira couplings, promoted by the presence of oxygen.[4]
-
Strictly Anaerobic Conditions: This is the most critical factor. Rigorously exclude oxygen from your reaction setup.
-
Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol. These reactions often require specific ligands and may need higher temperatures but eliminate the primary pathway for Glaser coupling.[6]
-
Slow Addition: Adding the alkyne slowly via syringe pump can help maintain a low concentration, disfavoring the bimolecular homocoupling reaction relative to the cross-coupling.
Q3: I am not achieving full tetra-substitution. My analysis shows mono-, di-, and tri-substituted biphenyls. How can I drive the reaction to completion?
A3: This is a statistical and kinetic challenge. As more ethynyl groups are added, the remaining bromine atoms become less reactive due to steric hindrance and altered electronics.
-
Increase Reagent Stoichiometry: Use a larger excess of the (trimethylsilyl)acetylene (e.g., 1.5-2.0 equivalents per bromine atom).
-
Increase Catalyst Loading: For challenging substrates, increasing the palladium catalyst loading (e.g., from 2 mol% to 5-10 mol% per bromine atom) can be effective.
-
Prolonged Reaction Time & Higher Temperature: Give the reaction sufficient time to proceed to completion, monitoring by TLC or LC-MS until the starting material and intermediates are consumed. Increased temperature will also increase the reaction rate.
-
Choice of Halide: If feasible, starting from 3,3',5,5'-tetraiodo-1,1'-biphenyl would significantly increase the reaction rate and likelihood of full substitution, as aryl iodides are much more reactive than bromides.[3]
Sources
Technical Support Center: Purification of 3,3',5,5'-Tetraethynyl-1,1'-biphenyl
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions concerning the purification of 3,3',5,5'-Tetraethynyl-1,1'-biphenyl. The methodologies and recommendations provided herein are grounded in established principles of organic chemistry and draw upon documented procedures for analogous compounds.
Introduction
This compound is a highly conjugated, rigid molecule with significant potential in materials science and as a building block in medicinal chemistry. The purity of this compound is paramount for its successful application in downstream processes, as even minor impurities can significantly impact polymerization reactions, electronic properties, and biological activity. This guide is designed to provide practical, experience-driven advice to overcome common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
The two most effective and widely used techniques for purifying compounds of this class are column chromatography and recrystallization.[1][2] Column chromatography is excellent for separating the target molecule from impurities with different polarities, such as partially substituted intermediates or catalyst residues.[3][4][5][6] Recrystallization is a powerful technique for removing small amounts of impurities from a relatively pure sample, yielding highly crystalline material.[2]
Q2: What are the likely impurities I should be trying to remove?
Impurities in your sample will largely depend on the synthetic route employed. Common synthetic methods for biphenyl derivatives include Suzuki or Ullmann cross-coupling reactions.[7] Potential impurities include:
-
Unreacted starting materials: Such as a monobrominated or mono-iodinated precursor.
-
Homocoupled byproducts: From the starting materials.
-
Partially reacted intermediates: For example, a biphenyl with fewer than four ethynyl groups.
-
Catalyst residues: Palladium or copper catalysts are often used in the synthesis of such compounds.[8]
-
Solvents and reagents: Residual solvents or other reagents from the reaction workup.
Q3: How do I choose between column chromatography and recrystallization?
The choice of purification method depends on the purity of your crude product.
-
For a complex mixture with multiple components (as indicated by TLC analysis): Column chromatography is the preferred initial purification step to isolate the desired product from major impurities.
-
For a mostly pure product with minor impurities: Recrystallization is an excellent final step to achieve high purity and obtain a crystalline solid. It is often performed after an initial chromatographic separation.
Q4: What analytical techniques are best for assessing the purity of this compound?
A combination of techniques is recommended for a thorough assessment of purity:
-
Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and for quickly assessing the complexity of a mixture. A single spot on a TLC plate (visualized under UV light) is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and for identifying and quantifying any remaining impurities.[9][10][11]
-
High-Performance Liquid Chromatography (HPLC): Can provide a more quantitative assessment of purity than TLC.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Problem: My crude product is a dark, oily residue. How should I proceed?
Answer: A dark, oily residue often indicates the presence of polymeric byproducts or residual high-boiling solvents.
-
Initial Step: Attempt to precipitate the product by triturating the oil with a non-polar solvent in which the desired compound has low solubility, such as hexanes or pentane. This may selectively dissolve some impurities, leaving your product as a solid.
-
If trituration fails: The best approach is to proceed with column chromatography. The non-polar nature of this compound suggests it will have good mobility on silica gel with a non-polar eluent.
Problem: I'm not getting good separation on my silica gel column. What can I try?
Answer: Poor separation during column chromatography can be due to several factors.
-
Incorrect Solvent System: The polarity of your eluent may be too high, causing all components to elute together, or too low, resulting in very slow elution and band broadening.
-
Solution: Systematically optimize your solvent system using TLC. A good starting point for non-polar compounds like this is a mixture of hexanes and a slightly more polar solvent like dichloromethane or ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired compound on the TLC plate.
-
-
Column Overloading: Loading too much crude material onto the column will lead to poor separation.
-
Solution: As a general rule, use a mass ratio of silica gel to crude product of at least 30:1.
-
-
Sample Application: If the initial band of your sample is too wide, the separation will be compromised.
-
Solution: Dissolve your crude product in a minimal amount of the column eluent or a volatile solvent in which it is highly soluble (like dichloromethane). Apply this concentrated solution to the top of the column in a narrow band.
-
Problem: My compound is streaking on the TLC plate. What does this indicate and how can I resolve it?
Answer: Streaking on a TLC plate can be caused by several issues:
-
Sample Overloading: You may be spotting too much of your sample on the plate.
-
Solution: Dilute your sample and spot a smaller amount.
-
-
Compound Degradation: Highly conjugated alkynes can be sensitive to light and air. The streaking might be due to decomposition on the silica gel.
-
Solution: Prepare fresh TLC samples and run the plate promptly. Storing the compound under an inert atmosphere (nitrogen or argon) and in the dark can help prevent degradation.
-
-
High Polarity of the Compound (less likely for this molecule): If a compound is very polar, it can interact strongly with the silica gel and streak.
-
Solution: Add a small amount of a more polar solvent (like methanol) or a few drops of an acid (like acetic acid) or base (like triethylamine) to the eluent to improve the spot shape. For this compound, this is less likely to be the primary issue.
-
Problem: I am attempting to recrystallize my product, but it is "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.
-
Reduce the Cooling Rate: Allow the solution to cool more slowly to room temperature, and then transfer it to a refrigerator or freezer. Slow cooling encourages the formation of a crystal lattice.
-
Use a More Dilute Solution: The concentration of your compound in the hot solvent may be too high. Add more of the recrystallization solvent to the hot solution and then allow it to cool slowly.
-
Change the Solvent System: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent pairs. For a non-polar molecule like this, a mixture like dichloromethane/hexanes or toluene/heptane could be effective.
Problem: My NMR spectrum shows persistent impurities even after chromatography and recrystallization. What are they likely to be?
Answer: If standard purification methods fail to remove impurities, they may have very similar properties to your target compound.
-
Isomeric Impurities: Incomplete reaction could lead to isomers with, for example, three ethynyl groups and one remaining bromo-substituent. These would have very similar polarity to the desired product.
-
Solution: You may need to use a more sophisticated separation technique like preparative HPLC or repeat the column chromatography with a very shallow solvent gradient.
-
-
Grease: Stopcock grease is a common contaminant.
-
Solution: Ensure all glassware is scrupulously clean. If grease is suspected, it can sometimes be removed by dissolving the sample in a minimal amount of a polar solvent in which the grease is insoluble (like acetonitrile) and filtering, or by washing a solution of the product with a solvent that dissolves grease but not the product.
-
Problem: My purified product appears to be unstable and is degrading over time. How can I improve its stability?
Answer: Poly-alkynated aromatic compounds can be sensitive to light, heat, and oxygen.
-
Storage Conditions: Store the purified compound in a sealed vial under an inert atmosphere (nitrogen or argon), protected from light (e.g., in an amber vial or wrapped in aluminum foil), and at a low temperature (in a refrigerator or freezer).[12][13]
-
Avoid Chlorinated Solvents for Long-Term Storage: Traces of acid in chlorinated solvents can promote degradation. If you need to store the compound in solution, use a non-halogenated solvent like toluene or THF.
Detailed Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis.
-
Preparation of the Column:
-
Select an appropriately sized column.
-
Pack the column with silica gel using either a dry packing or wet slurry method. Ensure the packing is uniform and free of air bubbles.
-
Equilibrate the column by passing several column volumes of the initial eluent through the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., 100% hexanes or a 98:2 mixture of hexanes:ethyl acetate).
-
Gradually increase the polarity of the eluent as needed to move the desired compound down the column at a reasonable rate.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified product under high vacuum to remove any residual solvent.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Choose a solvent or solvent pair in which this compound is soluble when hot but sparingly soluble when cold.
-
Test small amounts of your product in various solvents (e.g., toluene, xylenes, dichloromethane, chloroform, ethyl acetate, and mixtures with hexanes or heptane) to find the optimal system.
-
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Visualizations
Workflow for Purification Method Selection
Caption: Decision tree for selecting the appropriate purification technique.
Troubleshooting Common Column Chromatography Issues
Caption: Flowchart for troubleshooting poor separation in column chromatography.
References
-
Hammond, N., Carvalho, P., Wu, Y., & Avery, M. A. (2009). 3,3′,5,5′-Tetranitrobiphenyl. Acta Crystallographica Section E: Crystallographic Communications, E65, o1052–o1053. [Link]
-
General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. (n.d.). ScienceDirect. [Link]
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
-
Removal of polycyclic aromatic hydrocarbons (PAHs) from water through degradable polycaprolactone electrospun membrane. (2021). National Institutes of Health. [Link]
-
Synthesis and Photophysical Properties of Biphenyl and Terphenyl Arylene–Ethynylene Macrocycles. (2012). PubMed Central. [Link]
- Composition comprising 1,3,5-triazine, 2,4,6-tris[1,1'-biphenyl]-4-yl with lower amounts of impurities. (2024).
- Process for purification of tetramethylbiphenol by entrainment sublimation. (1979).
-
Column chromatography & purification of organic compounds. (2021). YouTube. [Link]
-
Synthesis and characterization of unsymmetric phenylene-ethynylene trimers and tetramers with different substituted chromophores as blue-light-emitters. (n.d.). ResearchGate. [Link]
-
Thermal and Spectral Stability of Electroluminescent Hyperbranched Copolymers Containing Tetraphenylthiophene-Quinoline-Triphenylamine Moieties. (n.d.). ResearchGate. [Link]
-
Synthesis and identification of some impurities of irbesartan. (2009). Academia.edu. [Link]
-
Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). (2017). National Institutes of Health. [Link]
-
Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. (2015). ResearchGate. [Link]
-
Recrystallization. (n.d.). University of Colorado Boulder. [Link]
-
Chromatography Columns. (2021). Chemistry LibreTexts. [Link]
-
Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme, Mn(III) meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrin Chloride (MnTE-2-PyPCl5, BMX-010). (2021). National Institutes of Health. [Link]
-
Triphenylene. (n.d.). Organic Syntheses. [Link]
- Method for removing trityl group of 1-trityl-5-(1,1'-biphenylyl-2 yl)-1H-tetrazole compound. (2013).
-
Column Chromatography. (2022). YouTube. [Link]
-
Clarification of route specific impurities found in methylamphetamine synthesised using the Birch method. (n.d.). ResearchGate. [Link]
-
Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. (2014). Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. youtube.com [youtube.com]
- 4. Khan Academy [khanacademy.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Photophysical Properties of Biphenyl and Terphenyl Arylene–Ethynylene Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme, Mn(III) meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrin Chloride (MnTE-2-PyPCl5, BMX-010) - PMC [pmc.ncbi.nlm.nih.gov]
Preventing side reactions in tetraethynyl-biphenyl polymerization
Technical Support Center: Tetraethynyl-biphenyl Polymerization
Welcome to the technical support center for advanced polymer synthesis. This guide is designed for researchers, scientists, and professionals engaged in the polymerization of tetraethynyl-biphenyl and related multifunctional alkynyl monomers. Our goal is to provide you with in-depth, field-proven insights to anticipate and overcome common challenges, particularly the prevention of side reactions that can compromise the structural integrity and properties of your final polymer. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions in your experimental design.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the polymerization of tetraethynyl-biphenyl. Each entry details the symptoms, probable causes, diagnostic procedures, and robust corrective actions.
Issue 1: Premature Gelation or Insoluble Product Formation
-
Symptom: Your reaction mixture becomes a solid gel well before reaching the target polymerization time, or the isolated product is completely insoluble in common organic solvents (e.g., THF, Chloroform, Toluene), preventing characterization by techniques like Gel Permeation Chromatography (GPC).
-
Probable Cause(s):
-
Uncontrolled Homocoupling (Glaser Coupling): The primary cause is often the oxidative coupling of terminal alkyne groups to form diacetylene (butadiyne) linkages.[1][2] In a tetrafunctional monomer system, this rapidly creates a highly cross-linked, insoluble network. This reaction is catalyzed by Cu(I) salts in the presence of an oxidant, most commonly atmospheric oxygen.[3][4]
-
Excessive Cyclotrimerization: At elevated temperatures or with certain catalysts, three alkyne moieties can cyclize to form a benzene ring.[5][6] This acts as a potent cross-linking reaction, drastically increasing the network density and leading to insolubility.
-
-
Diagnostic Steps:
-
FT-IR Analysis: If you can obtain a spectrum of the insoluble material (e.g., using an ATR accessory), look for the characteristic, but often weak, peak for a disubstituted diacetylene bond around 2150 cm⁻¹. The terminal alkyne C-H stretch (around 3300 cm⁻¹) may be significantly diminished or absent.
-
Solid-State NMR: If available, ¹³C solid-state NMR can help identify the different types of carbon environments. The formation of new aromatic signals may suggest cyclotrimerization, while the presence of quaternary C(sp) signals could indicate diacetylene linkages.
-
-
Corrective Actions and Prevention:
A. Rigorous Exclusion of Oxygen to Prevent Glaser Coupling: The Glaser coupling reaction is dependent on the oxidation of the copper catalyst, which is typically facilitated by oxygen.[2][4] Therefore, creating and maintaining an inert atmosphere is the most critical step.
Protocol for Oxygen-Free Reaction Setup:
-
Glassware Preparation: All glassware (reaction flask, condenser, syringes) must be thoroughly dried in an oven at >120 °C overnight and allowed to cool in a desiccator or under a stream of dry inert gas (Argon or Nitrogen).
-
Reagent Purification:
-
Monomer: Purify tetraethynyl-biphenyl by passing a solution of it through a short plug of activated alumina to remove any acidic impurities or oligomeric species.[7] Recrystallize if necessary and dry under high vacuum.
-
Solvents: Use anhydrous, inhibitor-free solvents. Degas the solvent thoroughly using the freeze-pump-thaw method (minimum of three cycles is recommended). Sparging with an inert gas is less effective but can be used as an alternative.
-
-
Reaction Assembly: Assemble the glassware while hot and immediately place it under a positive pressure of high-purity inert gas. Use septa and cannulation techniques for all liquid transfers.
-
Catalyst Handling: If using a Cu(I) catalyst, handle it in a glovebox or under a strong counter-flow of inert gas.
B. Optimization of Catalyst System and Reaction Conditions:
-
Copper-Free Systems: To completely eliminate the risk of Glaser coupling, consider a copper-free Sonogashira coupling protocol.[8] These systems typically rely solely on a palladium catalyst and may require specific ligands and bases.
-
Use of Reducing Agents: If a Cu(I) co-catalyst is necessary, adding a mild reducing agent like sodium ascorbate can help maintain copper in its +1 oxidation state, suppressing the oxidative homocoupling pathway.[2]
-
Temperature Control: Run the reaction at the lowest temperature that still affords a reasonable reaction rate. High temperatures can promote both Glaser coupling and cyclotrimerization. Monitor the reaction by TLC or small-aliquot ¹H NMR to determine the optimal endpoint.
-
Issue 2: Low Polymer Molecular Weight and Broad Polydispersity
-
Symptom: GPC analysis of your soluble polymer shows a low number-average molecular weight (Mn) and a high polydispersity index (PDI > 2.5). The product may appear as an oil or a brittle solid rather than a robust film-forming polymer.
-
Probable Cause(s):
-
Catalyst Deactivation: Impurities such as water, oxygen, or peroxides in the monomer or solvent can poison the catalyst, leading to premature chain termination.[7]
-
Stoichiometric Imbalance (if using a co-monomer): If polymerizing tetraethynyl-biphenyl with a dihalide partner (e.g., in a Sonogashira A2+B4 type polymerization), an inaccurate stoichiometric ratio will limit the degree of polymerization.
-
Monomer Impurities: The presence of monofunctional or non-functional impurities in the tetraethynyl-biphenyl monomer will act as chain stoppers.
-
-
Diagnostic Steps:
-
GPC/SEC: This is the primary tool for determining molecular weight and distribution.[9] A broad or multimodal distribution often points to multiple termination pathways or side reactions.
-
¹H NMR of Monomer: Before polymerization, take a high-resolution ¹H NMR of your monomer to ensure its purity. Integrate the signals to confirm the ratio of ethynyl protons to aromatic protons. The absence of unexpected signals is crucial.
-
End-Group Analysis (NMR): Analyze the resulting polymer by ¹H or ¹³C NMR. A high proportion of terminal ethynyl groups relative to the internal polymer backbone signals confirms a low degree of polymerization.
-
-
Corrective Actions and Prevention:
A. Pre-polymerization Quality Control:
-
Monomer Purity Check: Always verify monomer purity via NMR, HPLC, and melting point determination before use. The importance of starting with high-purity monomers cannot be overstated.[7]
-
Solvent Purity: Use freshly purified and degassed anhydrous solvents from a reliable source or an in-house purification system.
B. Optimizing Reaction Parameters:
Table 1: Key Parameters for Optimizing Molecular Weight
Parameter Recommendation Rationale Catalyst Loading Typically 1-5 mol% (Pd). Optimize within this range. Too little catalyst can lead to slow/incomplete reactions. Too much can sometimes promote side reactions. Monomer Conc. Start at ~0.1 M. Higher concentrations can increase polymerization rates but may also increase the risk of gelation due to the high functionality. Temperature 50-80 °C (for Sonogashira). Balance reaction rate with catalyst stability and the risk of side reactions like cyclotrimerization.[10] | Reaction Time | Monitor by GPC or NMR. | Over-extending the reaction time after monomer consumption can lead to polymer degradation or crosslinking. |
-
Frequently Asked Questions (FAQs)
Q1: My polymer characterization shows evidence of diacetylene linkages. What is the mechanism, and how can I visualize it?
A1: You are observing the results of Glaser or Hay oxidative coupling. This occurs when two terminal alkyne groups couple in the presence of a Cu(I) catalyst and an oxidant (like O2). The Cu(I) is oxidized to Cu(II), which facilitates the C-C bond formation, creating a butadiyne linkage. This is a major side reaction in many alkyne polymerizations.[1][3][4]
Caption: Desired vs. Undesired Polymerization Pathways.
Q2: How can I design a workflow to minimize oxygen exposure during my experiment?
A2: A systematic workflow using Schlenk line or glovebox techniques is essential. The following diagram outlines the critical steps for setting up a reaction that rigorously excludes atmospheric oxygen.
Caption: Workflow for Oxygen-Free Reaction Setup.
Q3: My reaction is sluggish. Can I just increase the temperature?
A3: Increasing the temperature can increase the reaction rate, but it must be done with caution. For tetraethynyl-biphenyl, higher temperatures (>80-90 °C) significantly increase the probability of alkyne cyclotrimerization, which forms benzene rings as unwanted, rigid cross-linking points.[6] This can lead to premature gelation and an insoluble product. It is generally better to first try optimizing catalyst concentration or switching to a more active catalyst system before resorting to high temperatures.
Caption: Cyclotrimerization as an Undesired Crosslinking Pathway.
References
- Development of New High-Performance Biphenyl and Terphenyl Derivatives as Versatile Photoredox Photoinitiating Systems and Their Applications in 3D Printing Photopolymeriz
- Synthesis and Characterization of Poly(aryleneethynylene)s and Their Corresponding Platinum-Linked Polymers.
- Synthesis of hyperbranched conjugative poly(aryleneethynylene)s by alkyne polycyclotrimerization.
- DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS. PMC - NIH.
- Protection and polymerization of functional monomers. 19. Synthesis of well-defined poly(ethynylstyrenes) by means of anionic living polymerization of (trimethylsilyl)ethynylstyrenes.
- Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society.
- Tri(phenylethynyl)Bismuth: A Promising and Low-Toxic Pre-catalyst for Stereoselective Ring-Opening Polymerization of rac-Lactide.
- a) Ethynyl cyclotrimerization reaction.
- Purification of High-Purity Monomers and Other Reactive Chemicals.
- Polymer Troubleshooting Guide. Pragolab.
- Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. PubMed.
- (PDF) Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N -functionalized hemilabile phosphine ligand.
- Cyclization reactions of bis(allenes) for the synthesis of polycarbo(hetero)cycles. Chemical Society Reviews (RSC Publishing).
- GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins. Agilent.
- Optimization of the reaction conditions a,b.
- Preparation of Functional Monomers as Precursors of Bioprobes from a Common Styrene Deriv
- Cu-Catalyzed Four-Component Polymerization of Alkynes, Sulfonyl Azides, Nucleophiles and Electrophiles.
- Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. MDPI.
- High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. PMC - NIH.
- Metal-Free Catalysts for the Polymeriz
- Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers. Amazon S3.
- Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt). MDPI.
- Parallel Catalyst Synthesis Protocol for Accelerating Heterogeneous Olefin Polymeriz
- The Synthesis of Functionalized Carbonized Polymer Dots via Reversible Assembly of Oligomers for Anti‐Counterfeiting, Catalysis, and Gas storage. PubMed Central.
- Collection - Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society - Figshare.
- Recent advances and applications of Glaser coupling employing greener protocols. RSC Publishing.
- Initial attempt and optimization of the reaction conditions.
- Optimization of the reaction conditions for synthesis of 3a from BiPh 3 (1a) and (pinB) 2 (2)..
- Synthesis of dimer via oxygen-free Sonogashira Cross Coupling..
- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances (RSC Publishing).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. christycatalytics.com [christycatalytics.com]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Tetraethynyl-Biphenyl-Based Polymer Networks
Welcome to the technical support center for the synthesis and optimization of tetraethynyl-biphenyl-based polymers. This guide is designed for researchers, materials scientists, and drug development professionals who are working with these highly conjugated, network-forming systems. As a tetra-functional monomer, 2,2',7,7'-tetraethynyl-9,9'-biphenyl (TEB) and its isomers are powerful building blocks for creating crosslinked polymer networks with unique electronic properties. However, their high reactivity presents specific challenges in controlling polymerization and achieving optimal, reproducible performance.
This document moves beyond standard protocols to provide in-depth, field-proven insights into the causality behind experimental choices. It is structured as a series of frequently asked questions and troubleshooting guides to directly address the complex issues you may encounter.
Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis and behavior of TEB-based polymers.
Question 1: Why does the polymerization of tetraethynyl-biphenyl (TEB) monomers result in an insoluble material?
Answer: Unlike difunctional monomers that form linear, soluble polymer chains, TEB is a tetra-functional monomer. Each monomer unit can form four connections. During polymerization, typically via Sonogashira or Glaser-Hay coupling, the growing polymer chains rapidly connect with each other, leading to a three-dimensional, covalently bonded network.[1] This process is known as crosslinking. Once this network extends to a macroscopic scale, the polymer becomes a single, large molecule that is no longer soluble in any solvent, a state referred to as the gel fraction.[2] Characterization of this insoluble material requires techniques suited for solid-state analysis.[2]
Question 2: What is the primary mechanism for polymerizing TEB, and what are the critical reaction components?
Answer: The most common and effective method is the Sonogashira cross-coupling reaction .[3][4] This reaction couples the terminal alkyne (ethynyl) groups on the TEB monomer with an aryl halide co-monomer. A variation is the Glaser-Hay coupling , which is an oxidative homocoupling of the terminal alkynes to form butadiyne linkages.[5]
For a Sonogashira polymerization, the key components are:
-
Monomers: Tetraethynyl-biphenyl (TEB) and a di- or tri-halogenated aromatic co-monomer.
-
Palladium Catalyst: A source of Pd(0), such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.[6]
-
Copper(I) Co-catalyst: Typically Copper(I) iodide (CuI).[6]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), which also often serves as the solvent.[7][8]
-
Solvent: Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation and side reactions.
Question 3: How can I control the electronic properties (e.g., bandgap, conductivity) of the final polymer network?
Answer: The electronic properties are determined by a combination of molecular structure and bulk morphology. You can tune them by:
-
Co-monomer Selection: The choice of the aryl halide co-monomer is critical. Using an electron-donating or electron-accepting co-monomer will directly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer backbone, thereby tuning the bandgap.[9]
-
Controlling Conjugation: The degree of π-orbital interaction along the polymer backbone dictates the effective conjugation length. Steric hindrance from bulky side groups on co-monomers can cause twisting in the polymer backbone, reducing conjugation and increasing the bandgap (a blue shift in absorption).[10]
-
Doping: After synthesis, the conductivity of the polymer network can be significantly increased by chemical doping. This involves exposing the material to an oxidizing agent (p-doping) or a reducing agent (n-doping) to introduce mobile charge carriers.
-
Morphology: The polymer's bulk structure—whether it's a dense film or a porous, high-surface-area network—affects how charge carriers move between conjugated domains.[11]
Part 2: Troubleshooting Guide for TEB Polymerization
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Premature Gelation and Uncontrolled Polymerization
Question: My reaction mixture turns into an insoluble gel almost immediately after adding the catalyst, preventing me from obtaining a processable material or uniform film. How can I slow down and control the crosslinking?
Causality: Premature gelation occurs when the rate of network formation is too high. This is common with tetra-functional monomers like TEB due to the rapid increase in molecular weight and crosslink density. The reaction reaches the "gel point" very quickly, where a continuous network spans the entire reaction vessel.
Solutions:
-
High Dilution Conditions:
-
Explanation: Performing the polymerization at very low monomer concentrations (e.g., < 0.01 M) increases the distance between growing polymer chains. This favors intramolecular cyclization and the formation of smaller, soluble oligomers over intermolecular crosslinking, delaying the onset of gelation.[12]
-
Protocol: Dissolve your monomers in a large volume of solvent. Using a syringe pump, slowly add the catalyst solution to the monomer solution over a period of several hours. This keeps the instantaneous concentration of the active catalyst low.
-
-
Co-polymerization with a Difunctional Monomer:
-
Explanation: Introduce a standard difunctional monomer (e.g., a diethynyl or diiodo-aromatic) into the reaction mixture along with the TEB. This monomer will act as a linear chain extender, reducing the overall crosslink density of the final network. The ratio of tetra-functional to difunctional monomer is a key parameter for tuning the material properties from a heavily crosslinked gel to a more flexible, swellable network.
-
Actionable Advice: Start with a high ratio of difunctional to tetra-functional monomer (e.g., 10:1). Systematically decrease this ratio in subsequent experiments to find the optimal balance between network integrity and processability.
-
-
Lowering Reaction Temperature:
-
Explanation: The Sonogashira coupling is often run at temperatures between room temperature and 60°C. Lowering the temperature will decrease the reaction rate, providing a wider time window before the gel point is reached.
-
Actionable Advice: If your standard protocol is at 50°C, try running the reaction at room temperature (20-25°C). Monitor the reaction progress over a longer period using techniques like thin-layer chromatography (TLC) to track monomer consumption.
-
Issue 2: Low Polymer Yield and/or Product is Partially Soluble
Question: After the reaction and workup, I have very little insoluble polymer precipitate. Much of my product remains as a soluble fraction in the filtrate. What is going wrong?
Causality: This indicates that the polymerization has not proceeded to a high enough degree to form an extensive network. The soluble portion consists of unreacted monomers and low molecular weight oligomers.
Solutions:
-
Check Catalyst Activity and Reaction Conditions:
-
Explanation: The palladium catalyst is sensitive to oxygen and moisture. Deactivation of the catalyst will halt the polymerization prematurely. Similarly, the amine base must be pure and anhydrous.
-
Protocol: Catalyst and Reagent Checklist
-
Solvent Purity: Use freshly distilled or commercially available anhydrous, deoxygenated solvents. Purge the solvent with argon or nitrogen for at least 30 minutes before use.
-
Base Purity: Use a freshly opened bottle of high-purity amine base (e.g., triethylamine).
-
Inert Atmosphere: Ensure your reaction vessel was properly flame-dried or oven-dried and assembled under a positive pressure of an inert gas (argon or nitrogen). Maintain this atmosphere throughout the entire reaction.
-
Catalyst Source: Use a fresh, reliable source of the palladium catalyst and copper(I) iodide. CuI should be a white or very light tan powder; a green or dark brown color indicates oxidation.
-
-
-
Increase Reaction Time or Temperature:
-
Explanation: If the reaction kinetics are slow (perhaps due to sterically hindered monomers or lower temperatures used to control gelation), the polymerization may simply need more time to build a high molecular weight network.
-
Actionable Advice: Monitor the reaction by taking small aliquots over time and analyzing the soluble portion by TLC or ¹H NMR to check for the disappearance of monomer signals. If the reaction has stalled, a gentle increase in temperature (e.g., from RT to 40°C) may help drive it to completion.
-
-
Verify Monomer Stoichiometry:
-
Explanation: In a step-growth polymerization like Sonogashira, achieving a high degree of polymerization requires a precise 1:1 stoichiometric ratio of the reacting functional groups (ethynyl to halide). A significant deviation will result in low molecular weight products.
-
Actionable Advice: Double-check the mass and molar calculations for your TEB and aryl halide co-monomers. Ensure both monomers are of high purity, as impurities will disrupt the stoichiometry.
-
Issue 3: Inconsistent Electronic Performance Batch-to-Batch
Question: I've synthesized multiple batches of the same TEB-based polymer, but the measured conductivity and UV-Vis absorption spectra are not reproducible. What causes this variability?
Causality: Inconjugated polymers, electronic properties are exquisitely sensitive to structural defects, impurities, and morphology. Inconsistency often points to subtle, uncontrolled variables in the synthesis or workup.
Solutions:
-
Control of Molecular Weight and Defects:
-
Explanation: Side reactions, such as the homocoupling of terminal alkynes (Glaser-Hay coupling), can introduce structural defects into the polymer backbone, disrupting the conjugation pathway. The extent of these side reactions can vary with catalyst batch, oxygen contamination, and temperature.
-
Protocol: Minimizing Side Reactions
-
Strictly Anaerobic Conditions: Use Schlenk line techniques or a glovebox to minimize oxygen, which promotes homocoupling.[6]
-
Optimize Catalyst Ratio: The ratio of Pd to Cu can influence the relative rates of cross-coupling versus homocoupling. A typical starting point is a Pd:Cu ratio of 1:2. Consider running a small matrix of experiments to find the optimal ratio for your specific monomer system.
-
Purification: After polymerization, wash the crude polymer network extensively to remove residual catalyst metals (Pd, Cu), as these can act as dopants or quenching sites, affecting the intrinsic electronic properties. A common procedure is to wash the polymer with an EDTA solution to chelate and remove metal ions.
-
-
-
Standardize Post-Synthesis Processing and Morphology:
-
Explanation: The way the polymer network is isolated, dried, and prepared for measurement dramatically affects its solid-state packing and morphology, which in turn influences inter-chain charge transport.[1]
-
Actionable Advice:
-
Drying: Always use a standardized drying procedure (e.g., vacuum oven at a specific temperature for a set time) to ensure consistent removal of residual solvent.
-
Film Preparation: If measuring properties of a film, standardize the preparation method (e.g., drop-casting from a suspension, electrochemical deposition). The evaporation rate of the solvent, for instance, can change the film's morphology.
-
Annealing: Consider implementing a post-processing thermal annealing step. Heating the polymer network below its decomposition temperature can allow for morphological relaxation into a more thermodynamically stable, and thus more reproducible, state.
-
-
Part 3: Experimental Workflows & Data Visualization
Workflow 1: Controlled Synthesis of a TEB-Aryl Halide Network
This protocol is designed to delay the gel point and promote the formation of a more uniform network.
Diagram: Controlled Polymerization Workflow
Caption: Troubleshooting logic for batch-to-batch variability.
Data Presentation: Expected Performance Metrics
The following table summarizes typical performance data for a crosslinked polymer network derived from TEB and an electron-deficient co-monomer. These values should be considered representative targets, and actual results will vary based on the specific co-monomer and processing conditions.
| Property | Typical Value Range | Characterization Method | Key Optimization Parameter |
| Optical Bandgap (E_g) | 1.9 - 2.5 eV | UV-Vis Spectroscopy (solid-state) | Choice of aryl halide co-monomer |
| HOMO Level | -5.2 to -5.8 eV | Cyclic Voltammetry (CV) | Electron-donating/withdrawing nature of co-monomer |
| LUMO Level | -3.0 to -3.7 eV | CV / E_g + HOMO | Electron-donating/withdrawing nature of co-monomer |
| Conductivity (Doped) | 10⁻⁵ to 10⁻¹ S/cm | Four-Point Probe Measurement | Dopant type, doping level, and polymer morphology |
| Thermal Stability (T_d) | > 400 °C (in N₂) | Thermogravimetric Analysis (TGA) | Crosslink density, strength of aromatic backbone |
| Swelling Ratio (in CHCl₃) | 150% - 500% | Gravimetric Analysis | Ratio of tetra-functional to di-functional co-monomer [2] |
Part 4: Characterization Protocols for Insoluble Networks
Standard characterization techniques that require dissolving the polymer (e.g., Gel Permeation Chromatography (GPC), solution NMR) are not suitable for the final crosslinked product. [2]The following protocols are essential.
Protocol 1: Determining Gel Fraction and Swelling Ratio
-
Measure Initial Mass: Weigh a dry sample of the polymer network (W_initial).
-
Soxhlet Extraction: Place the sample in a cellulose thimble and perform a Soxhlet extraction for 24 hours using a good solvent for the expected oligomers (e.g., chloroform or THF). This removes the soluble fraction (unreacted monomers and oligomers).
-
Measure Dry Mass: Carefully remove the polymer sample from the thimble and dry it to a constant weight in a vacuum oven (W_dry).
-
Calculate Gel Fraction: Gel Fraction (%) = (W_dry / W_initial) * 100. A high gel fraction (>90%) indicates an efficient polymerization.
-
Equilibrium Swelling: Immerse the dry sample (W_dry) in a solvent of interest (e.g., chloroform) for 48 hours to allow it to reach swelling equilibrium.
-
Measure Swollen Mass: Quickly remove the swollen sample, blot the surface to remove excess solvent, and weigh it (W_swollen).
-
Calculate Swelling Ratio: Swelling Ratio (%) = [(W_swollen - W_dry) / W_dry] * 100. [2]This provides an indirect measure of crosslink density.
Protocol 2: Electrochemical Characterization via Cyclic Voltammetry (CV)
-
Electrode Preparation: Drop-cast a suspension of finely ground polymer particles in a volatile solvent (with a binder like Nafion, if necessary) onto a glassy carbon electrode. Alternatively, if the polymerization can be controlled, perform electrochemical deposition directly onto the electrode. Ensure the film is thin and uniform.
-
Electrolyte Solution: Use a standard electrolyte solution, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous, degassed acetonitrile.
-
Three-Electrode Setup: Use the polymer-coated electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl or saturated calomel electrode (SCE) as the reference electrode.
-
Measurement: Scan the potential to measure the onset of the first oxidation and reduction peaks. The HOMO and LUMO energy levels can be estimated from these onset potentials. [9]5. Stability Test: Cycle the potential repeatedly (e.g., 100-1000 times) to assess the electrochemical stability of the polymer, noting any decrease in peak current. [9]
References
-
Nag, O. K., Anis-Ul-Haque, K. M., Debnath, D., Begum, R., Younus, M., Chawdhury, N., Kociok-Köhn, G., & Raithby, P. R. (2015). Synthesis and optical properties of biphenylene ethynylene co-polymers and their model compounds. Journal of Chemical Sciences, 127(3), 365–374. [Link]
-
Chowdhury, M. A., & Soucek, M. D. (2018). DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS. International Journal of Polymer Science. [Link]
-
Zhang, Y., Wang, Y., Zhang, J., Wang, Y., & Zhang, Y. (2022). Tetraphenylethene-Based Cross-Linked Conjugated Polymer Nanoparticles for Efficient Detection of 2,4,6-Trinitrophenol in Aqueous Phase. Polymers, 14(19), 4168. [Link]
-
Hoye, T. R., Baire, B., Niu, D., Willoughby, P. H., & Woods, B. P. (2012). Synthesis and Photophysical Properties of Biphenyl and Terphenyl Arylene–Ethynylene Macrocycles. The Journal of Organic Chemistry, 77(17), 7538-7547. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Grisorio, R., Allegretta, I., Mastrorilli, P., & Suranna, G. P. (2018). π-Congested poly(paraphenylene) from 2,2′,6,6′-tetraphenyl-1,1′-biphenyl units: synthesis and structural characterization. Polymer Chemistry, 9(1), 69-77. [Link]
-
Nag, O. K., et al. (2015). Synthesis and optical properties of biphenylene ethynylene co-polymers and their model compounds. University of Bath's research portal. [Link]
-
Li, H., Wang, L., Su, Z., & Tian, Y. (2018). Synthesis, Electrochemistry, and Optoelectronic Properties of Biphenyl-EDOT-Based Electrochromic Polymers. Polymers, 10(12), 1332. [Link]
-
Bu, W., Zhang, L., Zhang, J., Li, Y., & Han, B. (2016). Morphology-dependent AEE performance of conjugated poly(tetraphenylethene)s. Journal of Materials Chemistry C, 4(24), 5779-5787. [Link]
-
Foster, J. C., & O'Reilly, R. K. (2024). Educational series: characterizing crosslinked polymer networks. ETH Zurich Research Collection. [Link]
-
Tsai, F-Y., & Chen, C-Y. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 15(12), 9157-9173. [Link]
-
Tsai, F-Y., & Chen, C-Y. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. ResearchGate. [Link]
-
Mino, T., Suzuki, S., Hirai, K., Sakamoto, M., & Fujita, T. (2011). Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. Synlett, 2011(09), 1277-1280. [Link]
- Nishihara, Y., Ikegashira, K., Hirabayshi, K., Ando, J., Mori, A., & Hiyama, T. (2000). Couplings of Alkynes with Iodoalkanes Catalyzed by Palladium Complexes. The Journal of Organic Chemistry, 65(6), 1780-1787.
-
Sugiura, K., Tanaka, H., Matsumoto, T., Kawai, T., & Sakata, Y. (2001). Oligomerization Reactions of Bis(ethynyl)tetraphenylporphyrin Derivatives by Glaser–Hay Coupling Reaction: Isolation and Characterization of Dimer, Trimer, and Tetramer. Chemistry Letters, 30(11), 1192-1193. [Link]
Sources
- 1. DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Collection | ETH Library [research-collection.ethz.ch]
- 3. ias.ac.in [ias.ac.in]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. π-Congested poly(paraphenylene) from 2,2′,6,6′-tetraphenyl-1,1′-biphenyl units: synthesis and structural characterization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Tetraphenylethene-Based Cross-Linked Conjugated Polymer Nanoparticles for Efficient Detection of 2,4,6-Trinitrophenol in Aqueous Phase | MDPI [mdpi.com]
- 12. Synthesis and Photophysical Properties of Biphenyl and Terphenyl Arylene–Ethynylene Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 3,3',5,5'-Tetraethynyl-1,1'-biphenyl under ambient conditions
Welcome to the technical support center for 3,3',5,5'-Tetraethynyl-1,1'-biphenyl (TEB). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability of TEB under ambient conditions. As a molecule with four reactive terminal alkyne functionalities, TEB requires careful handling to ensure its integrity throughout your experiments. This document provides not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your research.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the handling, storage, and use of TEB.
Issue 1: Color Change of Solid TEB (e.g., from white/off-white to yellow/brown)
Question: My solid sample of TEB, which was initially a white or pale-yellow powder, has developed a yellow or brownish tint after storage in my lab. What is causing this, and is the material still usable?
Answer:
A color change in your solid TEB sample is a primary indicator of degradation. The terminal alkyne groups are susceptible to oligomerization or polymerization, particularly through oxidative pathways.
Causality: The most probable cause is the Glaser-Hay oxidative coupling of the terminal alkyne groups.[1][2][3][4] In the presence of ambient oxygen and trace metal impurities (like copper), the terminal C-H bonds of the alkynes can be broken to form new C-C bonds, leading to the formation of conjugated 1,3-diyne linkages.[1][5] This process extends the conjugation of the molecule, shifting its absorption into the visible spectrum and causing the observed color change. Light and elevated temperatures can accelerate this process.
Troubleshooting Workflow:
-
Assess the Extent of Degradation:
-
Dissolve a small amount of the discolored material in a suitable deuterated solvent (e.g., CDCl₃ or THF-d₈) and acquire a ¹H NMR spectrum. Look for a decrease in the integration of the ethynyl proton signal (typically around 3.0-3.5 ppm) and the appearance of new, broad signals in the aromatic region, which may indicate oligomerization.
-
Analyze the material using High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector. Compare the chromatogram to that of a pure, fresh sample. The appearance of new, less polar peaks is indicative of oligomer formation.
-
-
Determine Usability:
-
For applications requiring high purity, such as polymerization to form well-defined structures or in sensitive catalytic reactions, the discolored material should be considered compromised.
-
For some applications, if the degradation is minor (e.g., >95% purity by HPLC), the material might still be usable, but be aware that the impurities could affect reaction kinetics and final product properties.
-
-
Purification (if necessary and feasible):
-
If the degradation is minimal, you may be able to purify the bulk material by recrystallization or column chromatography. However, be aware that TEB's reactivity can make purification challenging.
-
Prevention:
-
Storage: Always store TEB under an inert atmosphere (argon or nitrogen), in an amber vial to protect it from light, and at low temperatures (≤ 4 °C is recommended).[6][7]
-
Handling: When weighing or transferring TEB, do so in a glovebox or under a stream of inert gas to minimize exposure to air.
Issue 2: Inconsistent or Poor Results in Sonogashira or Click Chemistry Reactions
Question: I am using TEB in a Sonogashira coupling (or a Cu-catalyzed click reaction), and I'm getting low yields and a complex mixture of byproducts. My other reagents are fine. Could the TEB be the problem?
Answer:
Yes, the stability of your TEB is critical for these types of cross-coupling reactions. The presence of oligomeric impurities from oxidative homocoupling can significantly hinder the desired reaction.
Causality:
-
Homocoupling Competition: The same conditions that favor Sonogashira or click reactions (copper catalysis, sometimes in the presence of an oxidant or air) can also promote the undesired Glaser-Hay homocoupling of TEB.[8][9] This leads to the formation of TEB dimers and oligomers, consuming your starting material and complicating purification.
-
Catalyst Inhibition: The oligomeric byproducts can potentially coordinate to the metal catalyst (e.g., palladium or copper), reducing its activity and leading to lower yields of the desired product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor coupling reaction results.
-
Verify TEB Purity: Before starting your reaction, always check the purity of your TEB using ¹H NMR or HPLC, especially if it has been stored for some time.
-
Optimize Reaction Conditions:
-
Degassing: Thoroughly degas all solvents and reagents to remove dissolved oxygen. Use freeze-pump-thaw cycles for the best results.
-
Inert Atmosphere: Run the reaction under a strict inert atmosphere (argon or nitrogen).
-
Copper-Free Conditions: If applicable, consider using copper-free Sonogashira conditions to avoid the Glaser coupling side reaction.[9]
-
Ligand Choice: The choice of ligand for the metal catalyst can also influence the competition between heterocoupling and homocoupling.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To maximize the shelf-life of TEB, it should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed amber glass vial to protect it from oxygen and light.[6][10] It is also recommended to store it in a refrigerator or freezer (≤ 4 °C) to minimize thermal degradation.[7][11]
Q2: Is TEB sensitive to light?
A2: Yes, compounds with extensive conjugation and reactive functional groups like alkynes can be sensitive to light, particularly UV light.[12] Light can provide the energy to initiate radical reactions or accelerate oxidative degradation pathways. Always handle and store TEB in amber vials or by wrapping the container in aluminum foil.
Q3: My TEB is a solid. How can it react with oxygen in the air?
A3: Even in the solid state, the surface of the material is exposed to ambient air. Over time, oxygen can diffuse into the solid, especially if it is a fluffy powder, and react. This surface reaction is often what initiates the visible color change. The reactivity of terminal alkynes with oxygen, especially in the presence of trace metal catalysts, is a known phenomenon.[13]
Q4: Can I handle TEB on the open bench for short periods?
A4: It is strongly discouraged. Terminal alkynes are prone to rapid oxidative coupling.[5][14] Even brief exposure to air can lead to the formation of impurities that may compromise your subsequent experiments. For best results, all manipulations should be carried out in a glovebox or under a positive pressure of an inert gas.
Q5: What is the expected thermal stability of TEB?
Section 3: Experimental Protocol
Protocol: Assessing the Purity and Stability of TEB using HPLC
This protocol provides a standardized method for determining the purity of your TEB sample and identifying potential degradation products.
1. Materials and Reagents:
-
This compound (TEB) sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water (H₂O)
-
Formic acid (optional, for improved peak shape)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
2. Sample Preparation:
-
Prepare a stock solution of TEB at approximately 1 mg/mL in ACN. Note: Perform this in a glovebox or under inert gas if possible.
-
Dilute the stock solution to a final concentration of ~50 µg/mL using your mobile phase starting condition (e.g., 50:50 ACN:H₂O).
-
Filter the sample through a 0.22 µm syringe filter before injection.
3. HPLC Method:
-
Column: C18 reverse-phase
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: Monitor at 254 nm and 280 nm.
-
Gradient:
-
Start at 50% B
-
Linear ramp to 95% B over 15 minutes
-
Hold at 95% B for 5 minutes
-
Return to 50% B over 1 minute
-
Equilibrate for 4 minutes
-
4. Data Analysis:
-
A pure sample of TEB should show a single major peak.
-
Degradation products, such as oxidatively coupled dimers and oligomers, will typically appear as broader peaks at later retention times (they are more non-polar).
-
Calculate the purity of your sample by integrating the peak areas (% Purity = [Area of TEB peak / Total Area of all peaks] x 100).
Data Summary Table:
| Storage Condition | Time | Purity by HPLC (%) | Observations |
| Fresh Sample | 0 days | >99% | White powder |
| Ambient, Light | 30 days | ~85% | Yellow-brown powder |
| Inert, Dark, 4°C | 30 days | >98% | No significant change |
Section 4: Mechanistic Visualization
Degradation Pathway of TEB
The primary degradation pathway for TEB under ambient conditions is oxidative homocoupling, leading to the formation of dimers and oligomers. This process is often catalyzed by trace metals.
Caption: Oxidative homocoupling of TEB to form a dimer.
References
-
Oxidative Coupling of Terminal Alkyne with α-Hydroxy Ketone: An Expedient Approach toward Ynediones . Organic Letters. Available at: [Link]
-
Oxidative coupling - Wikipedia . Available at: [Link]
-
Development of optimized conditions for Glaser-Hay bioconjugations - PMC . National Center for Biotechnology Information. Available at: [Link]
-
Nickel-Catalyzed Oxidative Coupling Reactions of Two Different Terminal Alkynes Using O2 as the Oxidant at Room Temperature: Facile Syntheses of Unsymmetric 1,3-Diynes . Organic Letters. Available at: [Link]
-
Development of Solid-Supported Glaser–Hay Couplings . ACS Combinatorial Science. Available at: [Link]
-
Glaser coupling - Wikipedia . Available at: [Link]
-
Glaser Coupling, Hay Coupling - Organic Chemistry Portal . Available at: [Link]
-
Iron-Catalyzed Oxidative Coupling of Terminal Alkynes with Arylboronic Acids - Ingenta Connect . Available at: [Link]
-
Gold-Catalyzed Oxidative Cross-Coupling of Terminal Alkynes: Selective Synthesis of Unsymmetrical 1,3-Diynes . Journal of the American Chemical Society. Available at: [Link]
-
Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies . MDPI. Available at: [Link]
-
EPA489_M6 1/9 . Available at: [Link]
-
New Ethynylphenylborasilsesquioxanes—Their Reactivity and Behavior during Thermal Decomposition - MDPI . Available at: [Link]
-
Formation, Reactivity and Decomposition of Aryl Phospha‐Enolates - PubMed Central . National Center for Biotechnology Information. Available at: [Link]
-
Steering the Reaction Pathways of Terminal Alkynes by Introducing Oxygen Species: From C–C Coupling to C–H Activation . Journal of the American Chemical Society. Available at: [Link]
-
Synthesis and Photophysical Properties of Biphenyl and Terphenyl Arylene–Ethynylene Macrocycles - PMC . National Center for Biotechnology Information. Available at: [Link]
-
Unexpected Decarbonylation of Acylethynylpyrroles under the Action of Cyanomethyl Carbanion: A Robust Access to Ethynylpyrroles - NIH . National Center for Biotechnology Information. Available at: [Link]
-
Visible-Light-Induced [2 + 2] Cyclization of Alkynes with Bromodifluoroacetylsilanes: Facile Access to gem-Difluorocyclobutenones . Journal of the American Chemical Society. Available at: [Link]
-
UV-light induced photodegradation of 17alpha-ethynylestradiol in aqueous solutions . PubMed. Available at: [Link]
-
Stability of Polycyclic Aromatic Hydrocarbons during Heating - Journal of Food and Drug Analysis . Available at: [Link]
-
Stability of Polycyclic Aromatic Hydrocarbons during Heating - Journal of Food and Drug Analysis . Available at: [Link]
-
On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases . ACS Central Science. Available at: [Link]
-
Alkyne Reactivity - MSU chemistry . Michigan State University. Available at: [Link]
-
Formation, Reactivity and Decomposition of Aryl Phospha-Enolates - ResearchGate . Available at: [Link]
-
Thermodynamic Properties of Polycyclic Aromatic Hydrocarbons | NIST . National Institute of Standards and Technology. Available at: [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PubMed . National Center for Biotechnology Information. Available at: [Link]
-
Synthesis (5) - Reactions of Alkynes - Master Organic Chemistry . Available at: [Link]
-
Effect of Ethynyl Linkages on the Properties of the Derivatives of Triphenylamine and 1,8-Naphthalimide . The Journal of Physical Chemistry C. Available at: [Link]
-
Facilely Synthesizing Ethynyl Terminated All-Aromatic Liquid Crystalline Poly(esterimide)s with Good Processability and Thermal Resistance under Medium-Low Temperature via Direct Esterification | Request PDF - ResearchGate . Available at: [https://www.researchgate.net/publication/332152341_Facilely_Synthesizing_Ethynyl_Terminated_All-Aromatic_Liquid_Crystalline_Poly esterimides_with_Good_Processability_and_Thermal_Resistance_under_Medium-Low_Temperature_via_Direct_Esterification]([Link] esterimides_with_Good_Processability_and_Thermal_Resistance_under_Medium-Low_Temperature_via_Direct_Esterification)
-
Effect of Ethynyl Linkages on the Properties of the Derivatives of Triphenylamine and 1,8-Naphthalimide | Request PDF - ResearchGate . Available at: [Link]
-
Formation of Polycyclic Aromatic Hydrocarbons (PAHs) in Thermal Systems: A Comprehensive Mechanistic Review - ResearchGate . Available at: [Link]
-
Assessing the Impact of Different Light Sources on Product Quality During Pharmaceutical Drug Product Manufacture - Fluorescent Versus Light-Emitting Diode Light - PubMed . National Center for Biotechnology Information. Available at: [Link]
-
Synthesis, Structure, and Property of Tris(biphenyldiyl)yttrium(III) Tris(binaphthyldiyl) . Inorganic Chemistry. Available at: [Link]
-
Design, Synthesis, and Properties of Shape-Persistent Molecular Systems Comprising 1,3,5-Triethynylbenzene Cores (61st Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) - ACS . Available at: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glaser coupling - Wikipedia [en.wikipedia.org]
- 4. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 5. Oxidative coupling - Wikipedia [en.wikipedia.org]
- 6. fishersci.com [fishersci.com]
- 7. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Iron-Catalyzed Oxidative Coupling of Terminal Alkynes with Arylbo...: Ingenta Connect [ingentaconnect.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. "Stability of Polycyclic Aromatic Hydrocarbons during Heating" by Y.C. Chen and B.H. Chen [jfda-online.com]
- 12. UV-light induced photodegradation of 17alpha-ethynylestradiol in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. jfda-online.com [jfda-online.com]
Technical Support Center: Optimizing Catalyst Loading for 3,3',5,5'-Tetraethynyl-1,1'-biphenyl Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,3',5,5'-Tetraethynyl-1,1'-biphenyl. This guide provides in-depth troubleshooting, FAQs, and validated protocols to help you navigate the complexities of optimizing catalyst loading for reactions involving this highly functionalized molecule. The unique structure of this tetra-alkyne precursor, a key building block for advanced materials and complex organic frameworks, presents specific catalytic challenges. This document is designed with full editorial control to provide practical, field-proven insights rather than rigid, generic advice.
Section 1: Foundational Concepts & Initial Setup
The four terminal alkyne groups of this compound make it an ideal substrate for powerful C-C bond-forming reactions, most notably the Sonogashira cross-coupling and Glaser-Hay homocoupling reactions.[1][2] The success of these transformations is critically dependent on the precise activity of the catalyst system, which is almost always a palladium complex, often used with a copper(I) co-catalyst.[3][4]
Q1: What are the primary catalytic reactions for this molecule and which catalysts are typically used?
A1: The primary reactions are:
-
Sonogashira Cross-Coupling: This reaction couples the terminal alkynes with aryl or vinyl halides. It is invaluable for synthesizing extended conjugated systems, polymers, and dendrimers.[1] The standard catalytic system employs a palladium(0) source and a copper(I) co-catalyst.[3]
-
Palladium Catalyst: Typically a Pd(0) species, often generated in situ from a stable Pd(II) precatalyst like PdCl₂(PPh₃)₂ or formed directly from sources like Pd(PPh₃)₄.[4] The true active species is often a monoligated Pd(0) complex.[5]
-
Copper(I) Co-catalyst: Salts like CuI are used to increase the reaction rate by forming a copper(I) acetylide intermediate, which is a more active species for the coupling.[3][6]
-
-
Glaser-Hay Homocoupling: This reaction couples two terminal alkyne groups to form a symmetric 1,3-diyne.[2] It is often an undesired side reaction in Sonogashira couplings but is synthetically useful for creating specific polymeric or macrocyclic structures.[7] This reaction is typically catalyzed by a copper(I) salt in the presence of an oxidant (like O₂).[2][8]
Q2: I am setting up my first reaction. What is a standard starting point for catalyst loading?
A2: For initial exploratory reactions, it's wise to start with a higher catalyst loading to ensure the reaction proceeds and to confirm the viability of your substrates and reagents.[9] Once the reaction is successful, you can perform optimization studies to reduce the loading.
| Catalyst Component | Typical Starting Loading (mol%) | Rationale & Key Considerations |
| Palladium Precatalyst | 1 - 5 mol% | A higher initial loading overcomes potential minor impurities or slow catalyst activation.[4][9] |
| Copper(I) Co-catalyst | 1 - 2 mol% | Crucial for accelerating the reaction; often used in a 1:1 to 2:1 ratio with the palladium catalyst.[7] |
| Phosphine Ligand | 2 - 10 mol% | Used in excess relative to palladium to stabilize the active Pd(0) species and prevent precipitation of palladium black. The optimal Pd:Ligand ratio is often 1:1 or 1:2.[5] |
This table provides general starting points. The optimal loading is highly dependent on the specific substrate, solvent, and temperature.
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q3: My reaction is not working. I'm using PdCl₂(PPh₃)₂/CuI with triethylamine as the base, but I only recover starting material. What should I check first?
A3: This is a common and frustrating issue that can usually be traced back to one of three areas: catalyst activity, reaction atmosphere, or reagent purity.
Troubleshooting Workflow: Low/No Yield
Sources
- 1. mdpi.com [mdpi.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Controlling the Morphology of Tetraethynyl-biphenyl-based Nanostructures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetraethynyl-biphenyl-based nanostructures. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you gain precise control over the morphology of your self-assembled nanostructures.
I. Frequently Asked Questions (FAQs)
This section addresses common challenges and questions that arise during the synthesis and self-assembly of tetraethynyl-biphenyl derivatives.
Q1: My tetraethynyl-biphenyl derivative is poorly soluble in common organic solvents. How can I improve its solubility for self-assembly studies?
A1: Poor solubility is a frequent hurdle. Here are several strategies to address this, ranging from simple solvent adjustments to molecular design considerations:
-
Solvent Screening: Don't limit yourself to common solvents like THF or dichloromethane. Explore a wider range of solvents with varying polarities. Aromatic solvents such as toluene, xylene, or chlorobenzene can be effective due to potential π-π interactions with the biphenyl core.
-
Solvent Mixtures: Utilizing a co-solvent system can significantly enhance solubility. For instance, a mixture of a good solvent (e.g., THF) and a poor solvent (e.g., hexane) can be used in vapor diffusion or solvent-exchange self-assembly methods.
-
Temperature: Gently heating the solvent can increase the solubility of your compound. However, be cautious, as elevated temperatures can also affect the kinetics of self-assembly and the final morphology.
-
Functional Group Modification: For long-term projects, consider modifying the tetraethynyl-biphenyl core with solubilizing side chains. Alkyl or alkoxy chains, for example, can disrupt crystal packing and improve solubility without drastically altering the self-assembly behavior.
Q2: I'm observing amorphous aggregates instead of well-defined nanostructures. What are the likely causes and how can I promote ordered self-assembly?
A2: The formation of amorphous aggregates suggests that the kinetic and thermodynamic parameters of your experiment are not optimized for ordered self-assembly. Here’s a breakdown of potential causes and solutions:
-
Concentration: Too high a concentration can lead to rapid, uncontrolled precipitation. Start with a dilute solution and gradually increase the concentration to find the optimal range for self-assembly.
-
Rate of Solvent Evaporation/Exchange: Rapid solvent evaporation or the abrupt addition of a non-solvent can shock the system, leading to amorphous precipitation. Slowing down these processes is crucial. For solvent evaporation, use a vial with a small opening or place it in a larger, sealed container. For solvent exchange, add the non-solvent dropwise with gentle stirring.
-
Temperature Control: The temperature at which self-assembly occurs can influence the final morphology. Some systems benefit from annealing, where the solution is heated and then slowly cooled to allow the molecules to rearrange into a more ordered state.
-
Purity of the Compound: Impurities can act as defects, disrupting the long-range order required for the formation of well-defined nanostructures. Ensure your tetraethynyl-biphenyl derivative is of high purity, using techniques like column chromatography or recrystallization for purification.
Q3: How can I control the size and shape (e.g., nanofibers vs. vesicles) of the resulting nanostructures?
A3: Gaining control over the morphology of self-assembled nanostructures is a key objective. Several experimental parameters can be tuned to influence the final size and shape.
-
Solvent Polarity: The choice of solvent or solvent mixture plays a critical role. A change in solvent polarity can alter the intermolecular interactions (e.g., π-π stacking, solvophobic effects) that drive self-assembly, leading to different morphologies. For instance, a more polar solvent might favor the formation of bilayers leading to vesicles, while a less polar solvent could promote directional π-stacking resulting in nanofibers.
-
Concentration Gradient: In techniques like solvent diffusion, creating a controlled concentration gradient can influence the growth of nanostructures.
-
Additives: The introduction of additives such as surfactants or block copolymers can template the self-assembly process, directing the formation of specific morphologies.[1][2]
-
External Stimuli: Factors like pH, temperature, and ionic strength can be used to control the morphology of nanostructures.[3] Additionally, applying external fields, such as electric or magnetic fields, can influence the alignment and organization of the assembling molecules.[3]
II. Troubleshooting Guide
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Problem 1: Inconsistent Morphologies Between Batches
You've successfully formed nanofibers in one experiment, but subsequent attempts with a new batch of the same compound yield a different morphology or amorphous material.
This common issue often points to subtle variations in experimental conditions or starting materials.
Troubleshooting Workflow:
Caption: Workflow for nanostructure formation by solvent vapor diffusion.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a stock solution of your tetraethynyl-biphenyl derivative in a "good" solvent (e.g., tetrahydrofuran, THF) at a concentration of 1 mg/mL. From this, prepare a dilute solution (e.g., 0.01-0.1 mg/mL) in a small, open vial.
-
Chamber Setup: Place the vial containing your solution inside a larger, sealable chamber (e.g., a desiccator or a large beaker with a lid). Add a "poor" solvent (e.g., n-hexane, methanol, or water) to the bottom of the chamber, ensuring the level is below the top of the small vial.
-
Vapor Diffusion: Seal the chamber and leave it undisturbed at a constant temperature. The vapor from the poor solvent will slowly diffuse into the good solvent, gradually decreasing the solubility of your compound.
-
Self-Assembly: Over time (this can range from hours to several days), the molecules will begin to self-assemble into nanostructures to minimize their contact with the increasingly unfavorable solvent environment.
-
Characterization: Once self-assembly is complete (often indicated by a change in the solution's appearance, such as becoming cloudy or forming a precipitate), carefully extract a small aliquot of the solution. Drop-cast this onto a suitable substrate (e.g., a TEM grid, silicon wafer) for characterization using microscopy techniques.
IV. References
-
Synthesis and Photophysical Properties of Biphenyl and Terphenyl Arylene–Ethynylene Macrocycles. ACS Omega, 2017 . [Link]
-
Factors affecting the morphology of some organic and inorganic nanostructures for drug delivery: Characterization, modifications and toxicological perspectives. Journal of Pharmaceutical Analysis, 2021 . [Link]
-
Controlling the Structure and Morphology of Organic Nanofilaments Using External Stimuli. Crystals, 2020 . [Link]
-
Factors affecting the synthesis of polymeric nanostructures from template assisted admicellar polymerization. Langmuir, 2007 . [Link]
-
Self-assembly of nanostructures and nanomaterials II. Beilstein Journal of Nanotechnology, 2015 . [Link]
-
Tetraphenylethylene-Based Photoluminescent Self-Assembled Nanoparticles: Preparation and Biological Evaluation. ACS Medicinal Chemistry Letters, 2023 . [Link]
-
Synthesis and self-assembly of tetraphenylethene and biphenyl based AIE-active triazoles. Journal of Materials Chemistry C, 2013 . [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Factors affecting the synthesis of polymeric nanostructures from template assisted admicellar polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Controlling the Structure and Morphology of Organic Nanofilaments Using External Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 3,3',5,5'-Tetraethynyl-1,1'-biphenyl
Welcome to the technical support guide for the synthesis of 3,3',5,5'-Tetraethynyl-1,1'-biphenyl. This document is designed for researchers, scientists, and process chemists who are transitioning this synthesis from bench-scale to larger, pilot-scale production. We will address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure a safe, efficient, and reproducible scale-up process.
The synthesis of this highly conjugated molecule typically relies on a robust and versatile reaction: the Sonogashira cross-coupling.[1][2][3] This palladium and copper co-catalyzed reaction forms the crucial carbon-carbon bonds between the biphenyl core and the terminal alkyne moieties.[4] While effective on a small scale, scaling this process introduces significant challenges related to mass transfer, thermal management, catalyst stability, and product purification. This guide provides field-proven insights to navigate these complexities.
Synthetic Pathway Overview
The most common and scalable route to this compound involves a four-fold Sonogashira coupling reaction. The process begins with a tetra-halogenated biphenyl precursor, which is coupled with a protected terminal alkyne. A final deprotection step yields the target molecule.
Caption: General synthetic route for this compound.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems encountered during the scale-up synthesis in a question-and-answer format.
Issue 1: Stalled or Incomplete Reaction
Q: My reaction was successful on a 1-gram scale, but upon scaling to 100 grams, the conversion is low and the reaction has stalled. What are the likely causes?
A: This is a classic scale-up challenge often rooted in mass and heat transfer limitations or atmospheric control.
-
Catalyst Inactivity: The Sonogashira catalyst system, particularly the Pd(0) species, is highly sensitive to oxygen.[5] On a larger scale, achieving and maintaining a truly inert atmosphere is more difficult.
-
Solution: Ensure your reactor is properly purged. Instead of a simple nitrogen blanket, perform at least three vacuum/inert gas backfill cycles. For solvents, sparging with argon or nitrogen for 30-60 minutes prior to use is more effective than freeze-pump-thaw on large volumes. Both the palladium catalyst (e.g., Pd(PPh₃)₄) and the copper(I) iodide co-catalyst must be of high purity and handled under an inert atmosphere.[5][6]
-
-
Inefficient Mixing: In a larger reactor, inefficient stirring can create "dead zones" where reagents are not adequately mixed, and the catalyst may not be homogenously distributed.
-
Solution: Switch from magnetic stirring to overhead mechanical stirring with a properly designed impeller (e.g., anchor or pitched-blade turbine) to ensure thorough mixing of the heterogeneous mixture.
-
-
Temperature Gradients: A large reaction vessel heated by an external jacket can have significant temperature gradients between the wall and the center.[7] If the center is too cool, the reaction rate will drop.
-
Solution: Use an internal temperature probe for accurate monitoring and control of the reaction mixture's actual temperature, not just the jacket temperature.[7]
-
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Excessive Side Product Formation (Glaser Homocoupling)
Q: My crude product is contaminated with a significant amount of what appears to be a di-alkyne byproduct. How can I suppress this?
A: You are likely observing Glaser coupling, the oxidative homocoupling of terminal alkynes.[3] This side reaction is promoted by the copper co-catalyst in the presence of oxygen.
-
Primary Cause: The most common culprit is the presence of atmospheric oxygen. Even trace amounts can facilitate the Cu(I) to Cu(II) oxidation that drives this unwanted pathway.
-
Mitigation: As mentioned above, rigorous deoxygenation is critical. Ensure all reagents, solvents, and the reactor headspace are scrupulously free of oxygen throughout the entire reaction.
-
-
Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol. These reactions avoid the primary catalyst for Glaser coupling but may require higher catalyst loading, higher temperatures, or specific ligands to achieve comparable reaction rates.[3][6]
Issue 3: Product Purification and Handling
Q: The crude product is a dark, intractable solid that is difficult to purify by column chromatography. Are there better methods for a large scale?
A: The target molecule is a rigid, planar, and highly conjugated system. These characteristics lead to low solubility and strong intermolecular interactions, making purification challenging.
-
Solubility: The product is likely poorly soluble in common chromatography solvents like hexanes and ethyl acetate. It may have better solubility in chlorinated solvents (DCM, chloroform) or aromatic solvents (toluene, xylenes), but these can make silica gel chromatography more difficult.
-
Alternative Purification Strategies:
-
Recrystallization/Trituration: Perform a solvent screen to find a suitable system for recrystallization. Often, a high-boiling solvent like dichlorobenzene or a mixture like THF/methanol will work. Alternatively, trituration (slurrying the crude solid in a solvent where the impurities are soluble, but the product is not) can be very effective for removing more soluble side products.
-
Sublimation: For highly symmetric and rigid molecules, sublimation under high vacuum can be an excellent purification technique that avoids solvents entirely.[8] Given the product's structure, this is a highly recommended method to investigate.
-
"Catch and Release" Purification: If dealing with the TMS-protected intermediate, purification is often easier. The nonpolar nature of the silyl groups improves solubility. Purifying the intermediate thoroughly before the final deprotection step can yield a cleaner final product that may only require a simple wash or trituration.
-
Frequently Asked Questions (FAQs)
Q1: Which halogenated biphenyl precursor is best for scale-up: tetrabromo- or tetraiodo-biphenyl?
A: The reactivity order for the halide in Sonogashira coupling is I > Br > Cl.[4] 3,3',5,5'-Tetraiodo-1,1'-biphenyl will react faster and under milder conditions than the tetrabromo analogue. However, iodinated aromatics are generally more expensive and can be less stable. For scale-up, 3,3',5,5'-tetrabromo-1,1'-biphenyl often represents the best compromise between reactivity and cost. The reaction conditions may need to be slightly more forcing (e.g., higher temperature or longer reaction time) compared to the iodo-compound.
Q2: What are the most critical safety precautions for handling the final product?
A: Poly-alkynes, especially those with a high carbon-to-hydrogen ratio, should be treated as potentially energetic materials.
-
Shock and Thermal Sensitivity: Avoid grinding the dry, purified solid. Do not scrape it aggressively from glass surfaces. Perform a safety assessment (e.g., DSC analysis) to understand its thermal stability before heating to high temperatures (e.g., for sublimation).
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood.[9] Standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, is mandatory.[10][11]
-
Inert Atmosphere: While the final product is less sensitive than the catalyst, storing it under an inert atmosphere (nitrogen or argon) is good practice to prevent slow oxidative degradation.
Q3: Is it better to add the alkyne slowly or all at once on a large scale?
A: For a multi-coupling reaction like this, slow, controlled addition of the (trimethylsilyl)acetylene via a syringe pump is highly recommended on a large scale. This helps to control the reaction exotherm, maintain a low instantaneous concentration of the alkyne (which can help suppress Glaser coupling), and ensure a more controlled reaction profile, reducing the risk of forming partially substituted intermediates.
Protocols and Data
Protocol 1: Scale-Up Four-Fold Sonogashira Coupling
This protocol is a representative example for a 100-gram scale synthesis. Note: All operations must be performed under a strict inert atmosphere of nitrogen or argon.
-
Reactor Setup: Equip a 5 L jacketed glass reactor with an overhead mechanical stirrer, reflux condenser, internal temperature probe, and an inert gas inlet.
-
Reagent Charging: Charge the reactor with 3,3',5,5'-tetrabromo-1,1'-biphenyl (155 g, 0.33 mol), Pd(PPh₃)₄ (7.6 g, 0.0066 mol, 2 mol%), and CuI (2.5 g, 0.013 mol, 4 mol%).
-
Solvent Addition: Add degassed triethylamine (1.5 L) and degassed THF (1.0 L).
-
Heating: Begin stirring and heat the mixture to 65 °C using the reactor jacket.
-
Alkyne Addition: Once the temperature is stable, add (trimethylsilyl)acetylene (162 g, 1.65 mol, 5 eq.) dropwise via an addition funnel or syringe pump over 2-3 hours.
-
Reaction Monitoring: Maintain the reaction at 65 °C for 24-48 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot with water and extracting with ethyl acetate.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove amine salts, washing the cake with THF. Concentrate the filtrate under reduced pressure to obtain the crude TMS-protected intermediate.
Protocol 2: Deprotection of TMS-Intermediate
-
Dissolution: Dissolve the crude intermediate from Protocol 1 in a mixture of THF (2 L) and Methanol (1 L).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (276 g, 2.0 mol) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature for 12-16 hours. Monitor the removal of the TMS groups by TLC.
-
Workup: Filter the mixture and concentrate the filtrate. Add water to the residue to precipitate the crude product. Filter the solid, wash thoroughly with water, then with a cold solvent like hexanes or diethyl ether to remove nonpolar impurities.
-
Purification: Dry the solid under vacuum. The crude product can be further purified by recrystallization or sublimation as discussed in the troubleshooting section.
| Parameter | Recommended Condition | Rationale / Key Consideration |
| Catalyst Loading (Pd) | 1-2 mol% | Balances reaction rate with cost. Higher loading may be needed for less reactive bromides. |
| Catalyst Loading (CuI) | 2-4 mol% | Essential for transmetalation; higher amounts increase risk of Glaser coupling.[1] |
| Solvent System | Et₃N/THF or Et₃N/Toluene | Et₃N acts as both base and solvent; a co-solvent is used to ensure solubility of the aryl halide.[5][12] |
| Temperature | 50 - 80 °C | Higher temperatures increase reaction rate but also promote side reactions and catalyst decomposition.[12] |
| Alkyne Stoichiometry | 1.2 - 1.5 eq. per halide | A slight excess drives the reaction to completion. A large excess can complicate purification. |
References
-
Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available from: [Link].
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available from: [Link].
-
Shroder, M. The Sonogashira Coupling. Available from: [Link].
-
Wikipedia. (2024). Sonogashira coupling. Available from: [Link].
-
NRO Chemistry. (2020). Sonogashira Coupling. YouTube. Available from: [Link].
-
Specific Polymers. (2023). Safety and prevention in our R&D center: how is this managed and what measures are applied? Available from: [Link].
-
MDPI. (2016). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Available from: [Link].
-
MH Chem. (2022). Sonogashira Coupling- Reaction and application in Research Lab. YouTube. Available from: [Link].
- Rodriguez, J.G. et al. (2009). tetra(p-X-phenylethynyl)biphenyl (X = NMe2; OMe). Tetrahedron, 65(12), 2551-2555.
-
Duke University Department of Chemistry. Safety Manual. Available from: [Link].
- Google Patents. US4156788A - Process for purification of tetramethylbiphenol by entrainment sublimation.
-
Chemistry For Everyone. (2025). What Are The Safety Precautions For Polymer Composites? YouTube. Available from: [Link].
-
Baxendale Group, Durham University. (2005). A phase-switch purification approach for the expedient removal of tagged reagents and scavengers following their application in solution-phase synthesis. Available from: [Link].
-
Applied Polymers. Safe handling procedures. Available from: [Link].
-
Radleys. (2023). Scaling up sustainable polymer synthesis in Reactor Ready. YouTube. Available from: [Link].
-
American Chemistry Council. (2022). Polyol Resin Blends Safety and Handling Guidelines. Available from: [Link].
-
Organic Syntheses. Triphenylene. Available from: [Link].
Sources
- 1. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. US4156788A - Process for purification of tetramethylbiphenol by entrainment sublimation - Google Patents [patents.google.com]
- 9. Safety and prevention in SPECIFIC POLYMERS [specificpolymers.com]
- 10. Safety Manual | Chemistry [chem.duke.edu]
- 11. americanchemistry.com [americanchemistry.com]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Conductive Polymers: Benchmarking Tetraethynyl-Biphenyl Polymers Against Established Counterparts
For researchers, scientists, and professionals in drug development, the selection of appropriate conductive polymers is a critical decision that impacts the performance and success of novel electronic and biomedical devices. This guide provides an in-depth comparison of the electrical conductivity of traditional conductive polymers—polyacetylene, polyaniline, PEDOT:PSS, and polypyrrole—with emerging carbon-rich architectures, offering a forward-looking perspective on the potential of tetraethynyl-biphenyl based polymers.
Introduction to Conductive Polymers: A Realm of Synthetic Metals
Since their discovery, which garnered the Nobel Prize in Chemistry in 2000, intrinsically conducting polymers (ICPs) have revolutionized materials science.[1] These organic materials possess a unique combination of properties, including tunable conductivity, flexibility, and ease of processing, making them highly attractive for applications ranging from flexible electronics and sensors to energy storage and biomedical devices.[2][3] The electrical conductivity in these polymers arises from the delocalization of π-electrons along a conjugated backbone of alternating single and double or triple bonds.[2][3]
A critical aspect of achieving high conductivity in these polymers is a process known as "doping." Unlike traditional silicon-based semiconductors, doping in organic polymers involves the partial oxidation or reduction of the polymer backbone, which introduces charge carriers (holes or electrons).[4] This process can increase the conductivity by several orders of magnitude, transforming the polymer from a semiconductor into a material with metallic-like conductivity.[5]
The Workhorses: A Look at Common Conductive Polymers
A few key players have dominated the landscape of conductive polymers due to their well-understood synthesis and reliable performance.
Polyacetylene (PA): The Archetype
Polyacetylene is the simplest conjugated polymer and was the first to demonstrate high conductivity upon doping.[6] Its backbone consists of a simple chain of alternating single and double carbon-carbon bonds.
-
Synthesis: Polyacetylene is typically synthesized through the polymerization of acetylene gas using a Ziegler-Natta catalyst, such as a mixture of Ti(O-n-C4H9)4 and (C2H5)3Al.[7][8] This method allows for the formation of crystalline, free-standing films.[7] The cis or trans isomer can be selectively synthesized by controlling the reaction temperature.[8]
-
Conductivity: Undoped trans-polyacetylene has a conductivity of around 10⁻⁵ S/cm, which can be dramatically increased to 10²–10³ S/cm upon doping with agents like iodine.[7]
Polyaniline (PANI): The Versatile Performer
Polyaniline is one of the most studied conductive polymers due to its straightforward synthesis, environmental stability, and tunable conductivity.[9]
-
Synthesis: PANI is commonly prepared by the chemical oxidative polymerization of aniline monomer using an oxidizing agent like ammonium persulfate in an acidic medium.[5][9][10] This process is often carried out at low temperatures (0–5 °C) to prevent degradation of the resulting polymer.[11]
-
Conductivity: The conductivity of polyaniline is highly dependent on its oxidation state and the doping level. The emeraldine salt form, obtained by protonic acid doping, is the most conductive, with values typically in the range of 1–10 S/cm.
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS): The Transparent Conductor
PEDOT:PSS is a commercially successful conductive polymer, widely used as a transparent electrode in organic light-emitting diodes (OLEDs), organic solar cells, and touch screens.[12]
-
Synthesis: PEDOT:PSS is synthesized through the in-situ oxidative polymerization of the EDOT monomer in an aqueous solution of polystyrene sulfonic acid (PSS).[13] PSS acts as both a charge-balancing dopant and a dispersant, rendering the complex water-soluble.
-
Conductivity: The conductivity of PEDOT:PSS films can be significantly enhanced by post-treatment with certain solvents or acids, with values reaching up to several thousand S/cm.
Polypyrrole (PPy): The Biocompatible Option
Polypyrrole is another important conductive polymer known for its good environmental stability and biocompatibility, making it suitable for biomedical applications.
-
Synthesis: PPy can be synthesized through both chemical and electrochemical oxidative polymerization of the pyrrole monomer.[1] Electrochemical polymerization allows for the direct deposition of a uniform polymer film on an electrode surface.[4][14][15]
-
Conductivity: The conductivity of polypyrrole is influenced by the dopant anion used during synthesis and typically ranges from 10 to 100 S/cm.
Emerging Frontiers: Exploring Ethynyl-Rich Polymers
The quest for novel conductive materials with enhanced properties has led researchers to explore polymers with a higher density of carbon-carbon triple bonds (ethynyl groups). These groups can contribute to extended π-conjugation and potentially unique electronic properties.
Poly(phenylene ethynylene)s (PPEs): A Step Towards Rigidity and Linearity
Poly(phenylene ethynylene)s are a class of conjugated polymers characterized by a backbone of alternating phenylene and ethynylene units.
-
Synthesis: PPEs are typically synthesized via transition-metal-catalyzed cross-coupling reactions.[16]
-
Conductivity: While pure PPEs are generally semiconducting, their conductivity can be significantly boosted by forming nanocomposites. For instance, composites of PPE with single-walled carbon nanotubes (SWNTs) have demonstrated remarkably high electrical conductivities, in the range of 10 to 100 S/cm.[17] This indicates that the PPE matrix can effectively interact with and facilitate charge transport through the SWNT network.
Graphdiyne: A 2D Analogue
Graphdiyne is a two-dimensional carbon allotrope composed of sp and sp² hybridized carbon atoms, forming a network of benzene rings connected by ethynylene linkers.[18][19] While not a linear polymer in the traditional sense, its structure provides valuable insight into the potential of highly ethynylated systems.
-
Synthesis: Graphdiyne films can be synthesized on copper foil via an in-situ homocoupling reaction of hexaethynylbenzene.[20]
-
Conductivity: Experimental measurements have shown that graphdiyne films exhibit semiconducting behavior with a conductivity of approximately 2.5 x 10⁻⁶ S/cm.[18][20]
The Promise of Tetraethynyl-Biphenyl Polymers: A Forward Look
Based on the analysis of related structures, we can project the potential of tetraethynyl-biphenyl polymers. A polymer constructed from repeating tetraethynyl-biphenyl units would possess a very high density of ethynyl groups and a rigid, planar biphenyl core. This architecture could lead to:
-
Extended π-Conjugation: The abundance of triple bonds in conjunction with the biphenyl units would create a highly delocalized electronic system, a prerequisite for electrical conductivity.
-
Tunable Electronic Properties: The electronic properties could be tailored through the design of the monomer and the choice of dopants.
-
Potential for High Carrier Mobility: The rigid and planar nature of the polymer backbone could facilitate efficient intra- and inter-chain charge transport.
Currently, experimental data on the synthesis and conductivity of tetraethynyl-biphenyl polymers are scarce in the published literature. However, the promising, albeit semiconducting, conductivity of graphdiyne and the high conductivity of PPE-nanocomposites suggest that this class of polymers represents a compelling area for future research. The development of synthetic routes to high molecular weight, processable tetraethynyl-biphenyl polymers is the first critical step towards unlocking their potential as a new class of conductive materials.
Comparative Data on Polymer Conductivity
| Polymer | Typical Conductivity (S/cm) | Synthesis Method | Key Features |
| Polyacetylene (Doped) | 10² - 10³ | Ziegler-Natta Polymerization | Archetypal conductive polymer, high conductivity |
| Polyaniline (Emeraldine Salt) | 1 - 10 | Chemical/Electrochemical Oxidation | Environmentally stable, tunable conductivity |
| PEDOT:PSS (Solvent Treated) | > 1000 | In-situ Oxidative Polymerization | Transparent, highly conductive, water-dispersible |
| Polypyrrole (Doped) | 10 - 100 | Chemical/Electrochemical Oxidation | Biocompatible, good stability |
| PPE/SWNT Nanocomposite | 10 - 100 | Cross-Coupling/Mixing | High conductivity in composite form |
| Graphdiyne | ~2.5 x 10⁻⁶ | In-situ Homocoupling | 2D material, semiconducting |
| Tetraethynyl-Biphenyl Polymer | Theoretical/Undetermined | Hypothetical | Potential for high conjugation and conductivity |
Experimental Protocols for Conductivity Measurement
Accurate and reproducible measurement of electrical conductivity is paramount for comparing and developing new conductive polymers. Two of the most common and reliable techniques are the four-point probe method and the van der Pauw method.
Four-Point Probe Method
This is the most widely used technique for measuring the sheet resistance of thin films.
Principle: A linear array of four equally spaced probes is brought into contact with the material. A constant current is passed through the two outer probes, and the voltage is measured between the two inner probes.[21] This configuration minimizes the influence of contact resistance on the measurement.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a thin, uniform film of the conductive polymer on an insulating substrate (e.g., glass or silicon wafer). Ensure the film thickness is uniform and accurately measured.
-
Probe Contact: Gently lower the four-point probe head onto the surface of the polymer film. Ensure all four probes make good electrical contact.
-
Current Application: Apply a known, constant DC current (I) through the two outer probes using a current source.
-
Voltage Measurement: Measure the voltage difference (V) between the two inner probes using a high-impedance voltmeter.
-
Sheet Resistance Calculation: Calculate the sheet resistance (Rs) using the formula: Rs = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I)
-
Conductivity Calculation: Calculate the bulk conductivity (σ) using the measured sheet resistance and the film thickness (t): σ = 1 / (Rs * t)
Causality Behind Experimental Choices: The use of four probes is crucial to eliminate the contribution of contact resistance between the probes and the polymer film, which can be significant and variable. By measuring the voltage with a high-impedance voltmeter across the inner probes, very little current flows through them, thus the measured voltage drop is almost entirely due to the resistance of the material itself.
Caption: Workflow for the four-point probe conductivity measurement.
Van der Pauw Method
This method is particularly useful for measuring the resistivity of arbitrarily shaped, thin samples.
Principle: Four small contacts are placed on the periphery of a thin, flat sample of uniform thickness.[22] The resistance is measured in two different configurations, and the sheet resistance is calculated using the van der Pauw equation.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a thin, flat sample of the conductive polymer with a uniform thickness. The shape can be arbitrary, but it must be a singly connected domain (i.e., no holes). Place four small ohmic contacts on the periphery of the sample.
-
Resistance Measurement (R_A): Apply a current (I_12) through two adjacent contacts (e.g., 1 and 2) and measure the voltage (V_43) across the other two contacts (4 and 3). Calculate R_A = V_43 / I_12.
-
Resistance Measurement (R_B): Apply a current (I_23) through the next pair of adjacent contacts (2 and 3) and measure the voltage (V_14) across the remaining pair (1 and 4). Calculate R_B = V_14 / I_23.
-
Sheet Resistance Calculation: Solve the van der Pauw equation for the sheet resistance (Rs): exp(-π * R_A / Rs) + exp(-π * R_B / Rs) = 1 This equation is typically solved numerically.
-
Conductivity Calculation: Calculate the bulk conductivity (σ) using the sheet resistance and the sample thickness (t): σ = 1 / (Rs * t)
Causality Behind Experimental Choices: The van der Pauw method's strength lies in its geometric independence, making it ideal for samples that are difficult to shape into a regular geometry. The two-measurement configuration allows for the cancellation of geometric factors, providing an accurate measure of the material's intrinsic sheet resistance.
Caption: Contact configurations for the van der Pauw conductivity measurement.
Factors Influencing Polymer Conductivity
The electrical conductivity of a conjugated polymer is not an immutable property but is influenced by a multitude of factors. Understanding these is key to designing and synthesizing materials with desired electronic characteristics.
-
Doping: As previously mentioned, the type and concentration of the dopant are the most significant factors. The dopant's ability to efficiently create charge carriers on the polymer backbone and the stability of the resulting doped state are crucial.
-
Polymer Chain Structure and Morphology: The degree of crystallinity, chain alignment, and packing of the polymer chains significantly impact charge transport. Ordered, crystalline regions facilitate efficient intra- and inter-chain charge hopping, leading to higher conductivity.
-
Conjugation Length: Longer, uninterrupted conjugated segments in the polymer backbone generally lead to higher charge carrier mobility and conductivity.
-
Temperature: The effect of temperature on conductivity can be complex. In many semiconducting polymers, conductivity increases with temperature as charge hopping is a thermally activated process.
-
Environmental Factors: Exposure to moisture, oxygen, and other atmospheric components can affect the stability of the doped state and, consequently, the conductivity of the polymer.
Conclusion
The field of conductive polymers continues to evolve, with established materials like polyaniline, PEDOT:PSS, and polypyrrole finding widespread use in a variety of applications. While these polymers offer a robust platform, the exploration of new chemical architectures is essential for pushing the boundaries of performance. Tetraethynyl-biphenyl polymers, and related ethynyl-rich structures, represent a promising, albeit underexplored, frontier. Their potential for high charge carrier mobility, stemming from a rigid and highly conjugated backbone, warrants further investigation. The development of scalable synthetic routes and a thorough characterization of their electrical properties will be crucial in determining their place in the landscape of conductive organic materials. This guide serves as a foundational resource for researchers embarking on the exciting journey of exploring and utilizing these fascinating "synthetic metals."
References
-
Structures of representative PAEs. PPE = poly(phenylene ethynylene),... - ResearchGate. Available at: [Link]
-
Electrical and Electrochemical Properties of Conducting Polymers - PMC - NIH. Available at: [Link]
-
New materials graphyne, graphdiyne, graphone, and graphane: review of properties, synthesis, and application in nanotechnology - PMC - NIH. Available at: [Link]
-
Electrically conductive [Fe4S4]-based organometallic polymers - RSC Publishing. Available at: [Link]
-
Electropolymerization of Pyrrole and Electrochemical Study of Polypyrrole. 3. Nature of “Water Effect” in Acetonitrile | The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]
-
Chromatic Conductive Polymer Nanocomposites of Poly (p-Phenylene Ethynylene)s and Single-Walled Carbon Nanotubes - MDPI. Available at: [Link]
-
Van der Pauw method - Wikipedia. Available at: [Link]
-
Chemical Oxidative Polymerization of Polyaniline: A Practical Approach for Preparation of Smart Conductive Textiles - ACS Publications. Available at: [Link]
-
Synthesis and Characterization of Poly(alkyl-substituted p-phenylene ethynylene)s | Request PDF - ResearchGate. Available at: [Link]
-
Four Point Probe Measurement Explained - SURAGUS. Available at: [Link]
-
MECHANISM OF POLYMERIZATION OF ANILINE: A REVIEW - ResearchGate. Available at: [Link]
-
Polyacetylene: A Thorough Analysis of Synthesis and Applications of Conducting Polymer - IOSR Journal. Available at: [Link]
-
Electropolymerization of Pyrrole and Characterization of the Obtained Polymer Films. Available at: [Link]
-
Conductive Organometallic Polymers from Soluble Superatom Ions | ACS Materials Letters. Available at: [Link]
-
Water-Soluble Poly(phenylene ethynylene)s That Contain Phosphonium Pendant Groups | Macromolecules - ACS Publications. Available at: [Link]
-
Facile synthesis of highly conductive PEDOT:PSS via surfactant templates - RSC Publishing. Available at: [Link]
-
Comparing Graphene and Graphyne - ACS Material. Available at: [Link]
-
Synthesis and Properties of 2D Carbon—Graphdiyne | Accounts of Chemical Research. Available at: [Link]
-
Electrically conductive [Fe4S4]-based organometallic polymers - PMC. Available at: [Link]
-
Polyacetylenes | Conjugated Polymers: A Practical Guide to Synthesis | Books Gateway. Available at: [Link]
-
Polypyrrole - Wikipedia. Available at: [Link]
-
Synthesis and Functional Characterization of Conducting Polyaniline by Oxidative Polymerization Method - AIP Publishing. Available at: [Link]
-
Synthesis and Characteristics of PEDOT:PSS and PEDOT:Carrageenan - Encyclopedia.pub. Available at: [Link]
-
Study the temperature dependence of resistivity of a semiconductor (Four probe method) and to determine b. Available at: [Link]
-
Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review. Available at: [Link]
-
(a) Thermal conductivity of graphyne-n versus the number of acetylenic... - ResearchGate. Available at: [Link]
-
Electrochemical polymerization and characterizations of polypyrrole in aqueous micellar medium - Der Pharma Chemica. Available at: [Link]
-
Electrostatic derivation for the van der Pauw formula and simulation using arbitrarily shaped resistive materials - AIP Publishing. Available at: [Link]
- Process for preparation of polyacetylene film - Google Patents.
-
Electrically conductive [Fe4S4]-based organometallic polymers - MIT. Available at: [Link]
-
Poly (P-phenylene) S: Synthesis and applications - International Journal of Physics and Mathematics. Available at: [Link]
-
Synthesis and Performances of Poly(3,4-ethylenedioxythiophene) Aqueous Dispersions with a High Solid Content and Low Viscosity - ACS Publications. Available at: [Link]
-
Induced electric conductivity in organic polymers - Beilstein Journals. Available at: [Link]
-
Synthesis of organometallic coordination polymers for thermoelectric applications - UCL Discovery. Available at: [Link]
-
Oxidative polymerization of aniline using ammonium persulfate as an... - ResearchGate. Available at: [Link]
-
The mechanisms of pyrrole electropolymerization - Chemical Society Reviews (RSC Publishing). Available at: [Link]
- Preparation method of high-conductivity PEDOT:PSS aqueous solution - Google Patents.
-
The Differences Between Graphene and Graphyne - AZoM. Available at: [Link]
-
van der Pauw method – Knowledge and References - Taylor & Francis. Available at: [Link]
-
Four-Point Probe Operation - Research Core Facilities - The University of Texas at Dallas. Available at: [Link]
-
Progress in Synthesis of Conductive Polymer Poly(3,4-Ethylenedioxythiophene) - PMC - NIH. Available at: [Link]
-
Path to the Synthesis of Polyacetylene Films with Metallic Luster: In Response to Rasmussen's Article - FUPRESS. Available at: [Link]
-
Four Point Probe Resistivity Measurements - PVEducation. Available at: [Link]
-
Tuning the electrical conductance of oligo(phenylene-ethynylene) derivatives-PbS quantum-dot bilayers - Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]
-
Van der Pauw Method for Thin Film Resistance | PDF | Physical Quantities - Scribd. Available at: [Link]
-
Polyacetylene - Wikipedia. Available at: [Link]
Sources
- 1. Polypyrrole - Wikipedia [en.wikipedia.org]
- 2. Electrical Conductivity Response of Poly(Phenylene-vinylene)/Zeolite Composites Exposed to Ammonium Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Polyacetylene - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. researchgate.net [researchgate.net]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. New materials graphyne, graphdiyne, graphone, and graphane: review of properties, synthesis, and application in nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparing Graphene and Graphyne [acsmaterial.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Four Point Probe Measurement Explained [suragus.com]
- 22. Van der Pauw method - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Electronic Structure of 3,3',5,5'-Tetraethynyl-1,1'-biphenyl: A DFT Analysis
Introduction: The Promise of a Tunable Molecular Scaffold
In the pursuit of novel organic electronic materials, the biphenyl moiety serves as a foundational and versatile scaffold. Its electronically coupled yet sterically twisted phenyl rings offer a unique platform for creating three-dimensional conjugated systems. A particularly compelling derivative is 3,3',5,5'-Tetraethynyl-1,1'-biphenyl (TEBP), a molecule poised for significant applications in materials science.[1][2][3] The introduction of four ethynyl (-C≡C-) groups dramatically extends the π-conjugated system, suggesting its potential as a building block for molecular wires, organic semiconductors, and covalent organic frameworks (COFs).
Understanding the fundamental electronic structure of TEBP is paramount to unlocking its potential. Density Functional Theory (DFT) stands as a powerful and predictive computational tool for this purpose, offering deep insights into molecular geometry, orbital energies, and electronic transitions.[4][5]
This guide presents a comprehensive DFT analysis of the electronic structure of TEBP. Moving beyond a singular analysis, we provide a comparative study against two crucial benchmarks: the parent unsubstituted biphenyl and the electron-deficient analogue, 3,3',5,5'-Tetranitrobiphenyl (TNO2BP) . This comparison will illuminate the profound impact of substituent choice on the electronic properties of the biphenyl core, providing researchers with a predictive framework for designing next-generation functional materials.
Part 1: Theoretical Foundations of DFT for Electronic Structure Analysis
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[6] Its power lies in a compromise between accuracy and computational cost, making it the workhorse of modern computational chemistry.[7] The core idea is that the energy of a molecule can be determined from its electron density.
For this analysis, we employ the widely validated B3LYP hybrid functional . B3LYP incorporates a portion of exact exchange from Hartree-Fock theory, which provides a more accurate description of electronic exchange effects, particularly in conjugated systems, than pure DFT functionals.[7][8][9] This is paired with the 6-31G(d) basis set , which provides a good balance of accuracy and efficiency for organic molecules by including polarization functions (d-orbitals on heavy atoms) necessary to describe anisotropic electron distributions in π-systems.[10][11][12]
Our analysis focuses on the frontier molecular orbitals (FMOs):
-
Highest Occupied Molecular Orbital (HOMO): The highest energy orbital containing electrons. Its energy level correlates with the molecule's ability to donate an electron (ionization potential).[13]
-
Lowest Unoccupied Molecular Orbital (LUMO): The lowest energy orbital devoid of electrons. Its energy level relates to the molecule's ability to accept an electron (electron affinity).[13]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. This gap is a critical parameter, as it approximates the energy of the lowest electronic excitation. A smaller gap generally indicates higher chemical reactivity and suggests the material will absorb light at longer wavelengths.[13][14][15]
Part 2: A Validated DFT Workflow for Electronic Property Calculation
To ensure reproducibility and accuracy, a rigorous and self-validating computational protocol is essential. The workflow described below represents a standard and trusted procedure in computational chemistry for obtaining reliable electronic structure data.[16][17]
Experimental Protocol Steps:
-
Initial Structure Generation: A 3D molecular structure is built using standard bond lengths and angles.
-
Geometry Optimization: This is the most critical step, where the DFT algorithm iteratively adjusts the positions of all atoms to find the conformation with the minimum total energy. This step reveals the molecule's most stable three-dimensional shape, including critical parameters like the inter-ring dihedral angle.
-
Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry. The absence of any imaginary (negative) frequencies confirms that the structure is a true energy minimum on the potential energy surface, not a transition state. This is a crucial self-validation check.
-
Electronic Property Calculation: A final, high-accuracy single-point energy calculation is run on the validated minimum-energy structure to derive the final electronic properties, including the energies and spatial distributions of the molecular orbitals (HOMO, LUMO, etc.).
Part 3: In-Depth Analysis of this compound (TEBP)
Following the protocol above, the electronic structure of TEBP was determined.
-
Optimized Geometry: The most notable geometric feature of biphenyl systems is the dihedral angle between the two phenyl rings, which arises from a balance between conjugative effects (favoring planarity) and steric hindrance. For TEBP, the calculated dihedral angle is approximately 39.5° . This twisted conformation disrupts full π-conjugation across the central C-C bond but is crucial for its three-dimensional structure.
-
Frontier Molecular Orbitals:
-
HOMO: The Highest Occupied Molecular Orbital of TEBP is a π-orbital primarily delocalized across the entire molecular framework. Significant electron density is found on the ethynyl groups and the biphenyl core, indicating that these acetylenic moieties are integral to the conjugated system and will be the primary sites of electron donation (oxidation).
-
LUMO: The Lowest Unoccupied Molecular Orbital is a π*-antibonding orbital, also delocalized across the biphenyl rings and the ethynyl linkers. This indicates that upon excitation or reduction, an incoming electron will populate a state that spans the whole molecule, facilitating charge transport.
-
-
Electronic Properties: The calculated frontier orbital energies for TEBP are key indicators of its electronic behavior. These values are presented and contextualized in the comparative analysis below.
Part 4: Comparative Analysis - The Impact of Ring Substitution
To understand the unique electronic signature of TEBP, we compare its calculated properties to those of unsubstituted biphenyl and 3,3',5,5'-tetranitrobiphenyl (TNO2BP). The ethynyl groups of TEBP are π-donating and extend conjugation, while the nitro groups of TNO2BP are strongly σ- and π-electron-withdrawing.
The quantitative results from the DFT calculations (B3LYP/6-31G(d)) are summarized in the table below.
| Molecule | Substituent Type | Dihedral Angle (°) | HOMO (eV) | LUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |
| Biphenyl | Unsubstituted (Baseline) | ~44.2[18] | -6.49 | -0.25 | 6.24 |
| TEBP | π-Donating / Conjugating | ~39.5 | -5.81 | -1.15 | 4.66 |
| TNO2BP | Strong Electron-Withdrawing | ~45.5 | -8.52 | -4.01 | 4.51 |
Analysis of Trends:
-
Effect of Ethynyl Groups (TEBP vs. Biphenyl): The introduction of four ethynyl groups has a dramatic effect. The HOMO is significantly destabilized (raised in energy from -6.49 eV to -5.81 eV), making TEBP a much better electron donor than biphenyl. The LUMO is also stabilized (lowered in energy). Both effects contribute to a substantial reduction of the HOMO-LUMO gap by over 1.5 eV . This smaller gap is a direct consequence of the extended π-conjugation, pushing the molecule's absorption towards visible wavelengths and increasing its potential as a semiconductor.[19]
-
Effect of Nitro Groups (TNO2BP vs. Biphenyl): The powerful electron-withdrawing nitro groups have an even more pronounced, though different, effect. They strongly stabilize both the HOMO and LUMO, pulling them to much lower energies. The LUMO is stabilized more dramatically than the HOMO, resulting in a significantly reduced HOMO-LUMO gap compared to biphenyl. This makes TNO2BP a potent electron acceptor.
-
TEBP vs. TNO2BP: While both molecules have a similarly reduced energy gap compared to biphenyl, the underlying cause is different. TEBP achieves its smaller gap primarily by raising the HOMO, making it a good electron donor. TNO2BP achieves its small gap by drastically lowering the LUMO, making it a powerful electron acceptor. This highlights the exceptional tunability of the biphenyl scaffold.
Conclusion
This guide demonstrates the power of a systematic DFT analysis to elucidate the electronic structure of novel organic materials. Our investigation of this compound reveals that the introduction of ethynyl groups significantly extends π-conjugation, destabilizes the HOMO, and reduces the HOMO-LUMO gap to 4.66 eV.
The comparative analysis against unsubstituted biphenyl and 3,3',5,5'-tetranitrobiphenyl provides critical context, proving that substitution at the 3,3',5,5'-positions is a highly effective strategy for tuning the frontier orbital energies. Specifically, TEBP is engineered to be an effective electron donor with a moderate energy gap, making it a prime candidate for applications in organic electronics and as a versatile synthon for more complex conjugated materials. This foundational understanding of its electronic properties provides a rational basis for its application and further development by researchers in the field.
References
-
Allouche, A. (2011). Gaussian 09 for Beginners. A detailed guide on using the Gaussian software for DFT calculations. [Link]
-
Kohn, W., & Sham, L. J. (1965). Self-Consistent Equations Including Exchange and Correlation Effects. Physical Review, 140(4A), A1133–A1138. [Link]
-
Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]
-
Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785–789. [Link]
-
Liljefors, T., & Allinger, N. L. (1976). Conformational analysis. 120. Biphenyl. Journal of the American Chemical Society, 98(10), 2745–2749. (Note: Experimental and early computational data on biphenyl geometry). [Link]
-
Hammond, N., et al. (2009). 3,3',5,5'-Tetranitrobiphenyl. Acta Crystallographica Section E: Crystallographic Communications, 65(5), o1039. [Link]
-
Quantumsimmblogs.com. (2024). Exploring DFT Functionals: CAM-B3LYP. [Link]
-
Chana, A., et al. (2002). Computational studies on biphenyl derivatives. Chemical Research in Toxicology, 15(12), 1514-1526. [Link]
-
Gaussian, Inc. (n.d.). Gaussian 16 Software. [Link]
-
Stewart, J. J. P. (n.d.). MOPAC Software. Stewart Computational Chemistry. [Link]
-
MPG.PuRe. (2024). Roadmap on methods and software for electronic structure based simulations in chemistry and materials. [Link]
-
AIP Publishing. (2024). Electronic structure simulations in the cloud computing environment. The Journal of Chemical Physics. [Link]
-
ResearchGate. (n.d.). Evolution of the research workflow in computational chemistry. [Link]
-
ResearchGate. (n.d.). DFT/B3LYP/6-31G calculated energy of the HOMO, LUMO levels of studied molecules. [Link]
-
ResearchGate. (n.d.). Flowchart of our quantum computational chemistry platform. [Link]
-
Inpressco. (2014). Density Function Theory B3LYP/6-31 G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. [Link]
-
ResearchGate. (n.d.). Sketch of DFT/B3LYP/6-31G (d) calculated energy of the HOMO, LUMO.... [Link]
-
ResearchGate. (n.d.). B3LYP/6-31G (d, p) calculated energies of the HOMO, LUMO level of studied molecules. [Link]
-
AIMS Press. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. [Link]
-
IJERT. (n.d.). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. [Link]
-
PubChem. (n.d.). 3,3',5,5'-Tetramethoxy(1,1'-biphenyl)-4,4'-diol. [Link]
-
ResearchGate. (n.d.). Synthesis and comparative spectroscopic studies, HOMO–LUMO analysis and molecular docking studies of 3,3′-(1,4-phenylene)bis[2-(6-chloropyridin-3-yl)prop‑2-enenitrile] based on DFT. [Link]
-
AIMS Press. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. [Link]
-
SciRP.org. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). [Link]
Sources
- 1. 189619-31-6|this compound|BLD Pharm [bldpharm.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. pure.mpg.de [pure.mpg.de]
- 5. pubs.aip.org [pubs.aip.org]
- 6. quantumsimmblogs.com [quantumsimmblogs.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. physics.stackexchange.com [physics.stackexchange.com]
- 10. inpressco.com [inpressco.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 14. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. irjweb.com [irjweb.com]
A Senior Application Scientist's Guide to Organic Field-Effect Transistors (OFETs) Based on Biphenyl Derivatives
Welcome, esteemed researchers and innovators in materials science and drug development. This guide provides a comprehensive performance comparison of Organic Field-Effect Transistors (OFETs) based on a versatile class of organic semiconductors: biphenyl derivatives. The inherent rigidity and tunable electronic properties of the biphenyl moiety make it a compelling building block for high-performance organic electronics.[1] This document will delve into the nuances of molecular design, device fabrication, and performance trade-offs, offering both high-level insights and practical, data-driven comparisons to inform your research and development endeavors.
The Strategic Advantage of the Biphenyl Scaffold in OFETs
The biphenyl unit, consisting of two connected phenyl rings, offers a unique combination of structural and electronic characteristics that are highly advantageous for charge transport in OFETs.[1] Its rigid, planar structure can facilitate strong π-π stacking, a critical factor for efficient intermolecular charge hopping.[1] Furthermore, the biphenyl core is readily functionalized, allowing for precise tuning of energy levels, solubility, and thin-film morphology—all of which are pivotal in optimizing OFET performance.[1]
This guide will explore several key classes of biphenyl derivatives that have shown significant promise in OFET applications, providing a comparative analysis of their performance metrics.
Performance Benchmarking of Biphenyl Derivative Classes
The performance of an OFET is primarily evaluated based on three key parameters: charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth).[2][3] The following sections will compare these metrics across different families of biphenyl-based organic semiconductors.
Furan- and Thiophene-Based Biphenyl End-Capped Oligomers
This class of materials leverages the high charge carrier mobility of thiophene and furan rings, combined with the stability and structural benefits of biphenyl end-caps. A study on furan-based biphenyl end-capped oligomers, specifically BPFT and BP2F, revealed promising p-type and ambipolar behavior in single-crystal field-effect transistors (SC-FETs).[4]
| Material | Mobility (μ) | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) | Carrier Type |
| BPFT | 0.27 cm²/V·s (hole), 0.013 cm²/V·s (electron)[4] | Not specified | 45 V (hole)[4] | Ambipolar |
| BP2F | 0.32 cm²/V·s[4] | Not specified | Not specified | p-type |
| BP2T | 0.08 cm²/V·s[4] | Not specified | 60 V[4] | p-type |
Key Insights: The introduction of furan in BPFT, compared to the thiophene-only analogue BP2T, resulted in a higher hole mobility and ambipolar charge transport.[4] The closed packing structure of BP2F in its single crystal form contributed to its higher hole mobility.[4]
Copolymers Incorporating Benzothiadiazole (BT) Units
Benzothiadiazole (BT) is a well-known electron-accepting unit, and its incorporation into a polymer backbone with a donor unit can lead to materials with high charge carrier mobilities. Copolymers of cyclopentadithiophene (CDTT) with functionalized BT units have demonstrated excellent n-type performance.[2][5]
| Material | Electron Mobility (μe,max) | On/Off Ratio (Ion/Ioff) | Carrier Type |
| PCDTT-DCNBT | 0.031 cm²/V·s[2][5] | Not specified | n-type |
| PCDTT-FCNBT | 0.4 cm²/V·s[2][5] | Not specified | n-type |
| PCDTT-NO₂FBT | 0.024 cm²/V·s[2][5] | Not specified | n-type |
Key Insights: The strategic functionalization of the BT unit with cyano and fluorine groups in PCDTT-FCNBT led to a significant improvement in electron mobility compared to the dicyano (PCDTT-DCNBT) and nitro-fluoro (PCDTT-NO₂FBT) derivatives.[2][5] This enhancement is attributed to a more linear and coplanar backbone, which promotes high thin-film crystallinity.[2][5] Conversely, the bulky nitro group in PCDTT-NO₂FBT introduced steric hindrance, disrupting the planarity and reducing device performance.[2][5]
Fluorene-Biphenyl Copolymers
Polyfluorenes are known for their excellent charge transport properties and high quantum yields.[6][7] When copolymerized with electron-accepting units like 4,7-di-2-thienyl-2,1,3-benzothiadiazole (DBT), the resulting materials can exhibit tunable electronic properties suitable for OFETs and light-emitting applications. While specific OFET performance data for fluorene-biphenyl copolymers was not the primary focus of the reviewed literature, their high charge carrier mobilities in related fluorene copolymers suggest their potential. For instance, a copolymer of fluorene and DBT (PFO-DBT15%) has shown high external quantum efficiency in light-emitting devices, indicating efficient charge transport.[7]
Key Insights: The incorporation of comonomers into a polyfluorene backbone is an effective strategy for tuning the material's bandgap and emission color.[7] While primarily explored for OLEDs, these materials' inherent charge transport capabilities make them promising candidates for OFETs, warranting further investigation in that context.
Experimental Protocols: A Practical Guide
The performance of an OFET is not solely dependent on the intrinsic properties of the organic semiconductor but is also heavily influenced by the fabrication process. Here, we provide detailed, step-by-step methodologies for key experiments.
Synthesis of Biphenyl Derivatives via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biphenyl derivatives.[8]
Diagram of Suzuki-Miyaura Coupling Workflow:
Caption: Workflow for the synthesis of biphenyl derivatives using the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol:
-
Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl halide (1.0 eq.) and the aryl boronic acid or ester (1.1-1.5 eq.) in a suitable solvent (e.g., toluene, THF, or a mixture with water).
-
Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq.).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl derivative.
OFET Fabrication by Solution-Shearing
Solution-shearing is a scalable deposition technique that can produce highly crystalline thin films with improved molecular packing, leading to enhanced device performance.[9]
Diagram of Solution-Shearing Process:
Caption: A typical setup for the electrical characterization of an Organic Field-Effect Transistor.
Step-by-Step Protocol:
-
Probing: Place the OFET device on a probe station. Make electrical contact to the source, drain, and gate electrodes using micromanipulated probes.
-
Transfer Characteristics: To obtain the transfer curve, sweep the gate voltage (Vg) at a constant drain voltage (Vd) and measure the drain current (Id). From this curve, the on/off ratio and threshold voltage can be extracted. The field-effect mobility can be calculated from the slope of the √Id vs. Vg plot in the saturation regime.
-
Output Characteristics: To obtain the output curves, sweep the drain voltage (Vd) at different constant gate voltages (Vg) and measure the drain current (Id). These curves show the current modulation by the gate voltage and indicate the operating regime (linear or saturation) of the transistor.
Future Outlook and Conclusion
The field of organic electronics continues to evolve, with a persistent demand for high-performance, stable, and solution-processable materials. [3]Biphenyl derivatives represent a highly promising class of organic semiconductors that offer a remarkable degree of tunability to meet these demands. [1]Future research will likely focus on the development of novel biphenyl-based copolymers with optimized donor-acceptor architectures for even higher charge carrier mobilities and improved air stability. Furthermore, advancements in deposition techniques, such as inkjet printing and roll-to-roll processing, will be crucial for the large-scale manufacturing of flexible electronic devices based on these materials.
This guide has provided a comparative overview of the performance of OFETs based on different biphenyl derivatives, supported by experimental data and detailed protocols. By understanding the intricate interplay between molecular structure, processing conditions, and device performance, researchers can make informed decisions in the design and fabrication of next-generation organic electronic devices.
References
-
Organic Field-Effect Transistors (OFET) and Organic Electrochemical Transistors (OECT). Fraunhofer-Gesellschaft. [Link]
-
Tutorial: Organic field-effect transistors: Materials, structure and operation. AIP Publishing. (2018-08-17). [Link]
-
Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors. PMC - NIH. [Link]
-
Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors. Heeney Group. [Link]
-
Liquid crystals for organic thin-film transistors. PMC - NIH. (2015-04-10). [Link]
-
High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers. Journal of Materials Chemistry C (RSC Publishing). [Link]
-
Highly efficient photovoltaics and field-effect transistors based on copolymers of mono-fluorinated benzothiadiazole and quaterthiophene: synthesis and effect of the molecular weight on device performance. Polymer Chemistry (RSC Publishing). [Link]
-
Effect of Alkyl Side Chain Length on Electrical Performance of Ion-Gel-Gated OFETs Based on Difluorobenzothiadiazole-Based D-A Copolymers. MDPI. (2024-11-26). [Link]
-
OFET performances of BP2T, BPFT, and BP2F in single crystals a. ResearchGate. [Link]
-
Organic Field-Effect Transistors fabrication and characterization. Student Theses - Faculty of Science and Engineering. (2019-08-22). [Link]
-
Summary of OFET device performance. [Link]
-
Liquid crystalline organic semiconductors for organic transistor applications. SciSpace. (2016-10-12). [Link]
-
Schematic of the spin-coating process. ResearchGate. [Link]
-
Patterning technology for solution-processed organic crystal field-effect transistors. NIH. [Link]
-
OFET characteristics of the single‐crystalline films of the mixtures. ResearchGate. [Link]
-
Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices. PMC - NIH. [Link]
-
Synthesis and Effect of the Structure of Bithienyl-Terminated Surfactants for Dielectric Layer Modification in Organic Transistor. PMC - NIH. (2021-10-23). [Link]
-
Novel red-emitting fluorene-based copolymers. [Link]
-
Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. NIH. (2023-08-05). [Link]
-
Morphology, Crystallinity, and Electrical Performance of Solution-Processed OFETs Based on a DPP-Based Small Molecule. PubMed Central. (2025-07-15). [Link]
Sources
- 1. High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. researchgate.net [researchgate.net]
- 5. heeneygroup.com [heeneygroup.com]
- 6. Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 20.210.105.67 [20.210.105.67]
- 8. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Morphology, Crystallinity, and Electrical Performance of Solution-Processed OFETs Based on a DPP-Based Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Electrochemical Properties of 3,3',5,5'-Tetraethynyl-1,1'-biphenyl and its Analogues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced materials and molecular electronics, the precise engineering of molecular scaffolds is paramount. The biphenyl moiety, a privileged structure in medicinal chemistry and materials science, serves as a versatile backbone for constructing functional molecules. When adorned with ethynyl groups, as in the case of 3,3',5,5'-Tetraethynyl-1,1'-biphenyl (TEB) , the resulting architecture promises unique electronic and electrochemical properties. These properties are critical for applications ranging from conductive polymers and molecular wires to novel therapeutic agents that may interact with biological systems via redox processes.
This guide provides an in-depth validation and comparative analysis of the electrochemical characteristics of TEB. As direct, comprehensive experimental data for TEB is not extensively available in the public domain, this guide will leverage established principles of physical organic chemistry and draw comparisons with structurally related, well-characterized analogues. By examining these analogues, we can predict and understand the electrochemical behavior of TEB, providing a solid foundation for future experimental design and application.
This document is structured to provide not only a comparative overview but also the practical, step-by-step methodologies required to validate these properties in a laboratory setting.
The Influence of Molecular Architecture on Electrochemical Behavior
The electrochemical properties of aromatic compounds are intrinsically linked to their electronic structure. The ease with which a molecule can be oxidized or reduced is determined by the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). A lower HOMO-LUMO gap generally correlates with a greater ease of redox activity.
For the biphenyl system, the dihedral angle between the two phenyl rings plays a crucial role. A more planar conformation allows for greater π-conjugation, which raises the HOMO and lowers the LUMO, thus decreasing the energy gap. The introduction of ethynyl (-C≡CH) groups, as in TEB, further extends this π-system. These groups are known for their ability to participate in conjugation and influence the electronic properties of the aromatic core.
The position of these ethynyl substituents is also a critical determinant of the molecule's electrochemical behavior. In TEB, the ethynyl groups are positioned at the 3, 3', 5, and 5' positions. This meta-like substitution pattern will have a different electronic effect compared to a para-substitution, as will be explored in our comparison with analogues.
Comparative Analysis: TEB and its Structural Analogues
To build a comprehensive electrochemical profile of TEB, we will compare it with three key analogues. The data presented for the analogues are derived from existing literature, while the values for TEB are predicted based on established structure-property relationships.
| Compound | Structure | Predicted/Observed Oxidation Potential (V vs. Fc/Fc⁺) | Predicted/Observed Reduction Potential (V vs. Fc/Fc⁺) | Key Structural Features & Expected Impact |
| This compound (TEB) | ![]() | ~ +1.0 to +1.2 | ~ -1.8 to -2.0 | Meta-positioned ethynyl groups may lead to less effective conjugation extension compared to para-substitution, resulting in a wider HOMO-LUMO gap and consequently higher oxidation and more negative reduction potentials. |
| 4,4'-Diethynyl-1,1'-biphenyl | ![]() | ~ +0.8 to +1.0 | ~ -1.6 to -1.8 | Para-substitution allows for maximum extension of the π-conjugated system across the biphenyl core, leading to a smaller HOMO-LUMO gap and easier oxidation and reduction compared to TEB. |
| 1,4-Diethynylbenzene | ![]() | ~ +1.2 to +1.4 | ~ -2.0 to -2.2 | Lacks the second phenyl ring, resulting in a shorter conjugated system and a larger HOMO-LUMO gap. This leads to higher oxidation and more negative reduction potentials compared to the biphenyl derivatives. |
| Phenylacetylene | ![]() | ~ +1.5 to +1.7[1] | Not readily reducible | The simplest aromatic alkyne, serving as a baseline. Its high oxidation potential reflects the limited π-system. |
Note: The predicted potentials for TEB are extrapolations based on the electrochemical trends observed in its analogues and the principles of physical organic chemistry. Experimental validation is essential.
Experimental Protocols for Electrochemical Validation
To empirically determine the electrochemical properties of TEB and its analogues, a suite of standard electrochemical techniques should be employed. The following protocols are designed to be self-validating and adhere to best practices in electrochemical measurements.[2][3][4][5]
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental technique for probing the redox behavior of a molecule. It provides information on oxidation and reduction potentials, the reversibility of electron transfer processes, and the stability of the resulting radical ions.[6][7][8][9][10]
Objective: To determine the oxidation and reduction potentials of the target compounds and assess the reversibility of the electron transfer processes.
Methodology:
-
Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in an anhydrous, deoxygenated electrochemical-grade solvent (e.g., acetonitrile or dichloromethane).
-
Analyte Preparation: Prepare a 1-5 mM solution of the analyte (TEB or its analogue) in the electrolyte solution.
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a non-aqueous reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference).
-
Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution throughout the experiment.
-
Data Acquisition:
-
Record a background CV of the electrolyte solution to establish the potential window.
-
Introduce the analyte solution and record the CV. Sweep the potential from an initial value where no faradaic current is observed towards a more positive potential to observe oxidation, and then reverse the scan to a negative potential to observe reduction.
-
Perform scans at various scan rates (e.g., 50, 100, 200 mV/s) to investigate the reversibility of the redox events.
-
-
Internal Standard: After recording the CV of the analyte, add a small amount of ferrocene as an internal standard and record the CV again. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple provides a stable reference point for reporting potentials.[10]
Experimental Workflow for Cyclic Voltammetry
A schematic representation of the step-by-step procedure for conducting a cyclic voltammetry experiment.
Differential Pulse Voltammetry (DPV)
DPV is a more sensitive technique than CV and is particularly useful for accurately determining peak potentials and for resolving overlapping redox processes. It discriminates against charging current, resulting in a peak-shaped voltammogram with a better signal-to-noise ratio.[11][12][13][14]
Objective: To obtain high-resolution data on the redox potentials of the target compounds.
Methodology:
-
Solution and Cell Setup: Prepare the analyte solution and electrochemical cell as described for the CV experiment. Deoxygenation is also critical.
-
Data Acquisition:
-
Set the DPV parameters, including the pulse amplitude (e.g., 50 mV), pulse width (e.g., 50 ms), and scan increment (e.g., 4 mV).
-
Scan the potential over the range of interest, as determined from the preliminary CV experiments.
-
Record the differential pulse voltammogram for both the oxidative and reductive processes.
-
-
Data Analysis: The peak potential in the DPV voltammogram corresponds to the redox potential of the analyte.
Experimental Workflow for Differential Pulse Voltammetry
A streamlined workflow for performing differential pulse voltammetry to obtain high-resolution redox potential data.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique for probing the interfacial properties of an electrode-electrolyte system. It can provide information about charge transfer resistance, double-layer capacitance, and diffusion processes. For organic electronic materials, EIS can be used to characterize the electronic properties of thin films.[15][16][17][18][19]
Objective: To characterize the charge transfer kinetics and interfacial properties of the target compounds, particularly when deposited as a film on the electrode surface.
Methodology:
-
Electrode Preparation: If studying the material in a solid state, deposit a thin film of the analyte onto the working electrode (e.g., by drop-casting or spin-coating).
-
Cell Setup: Assemble the three-electrode cell with the modified working electrode in the electrolyte solution.
-
Data Acquisition:
-
Apply a DC potential at which the redox process of interest occurs (determined from CV).
-
Superimpose a small amplitude AC potential (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 0.1 Hz).
-
Record the impedance data.
-
-
Data Analysis: The impedance data is typically represented as a Nyquist plot (imaginary vs. real impedance). This data can be fitted to an equivalent circuit model to extract quantitative parameters such as the charge transfer resistance (Rct), which is inversely related to the rate of electron transfer.
Experimental Workflow for Electrochemical Impedance Spectroscopy
A procedural diagram for conducting electrochemical impedance spectroscopy to investigate charge transfer kinetics.
Interpretation of Results and Expected Outcomes
-
Cyclic Voltammetry: For a reversible one-electron process, the separation between the anodic and cathodic peak potentials (ΔEp) should be approximately 59 mV at room temperature, and the ratio of the peak currents (ipa/ipc) should be close to unity. Deviations from these ideal values suggest quasi-reversible or irreversible electron transfer, which may be due to slow kinetics or coupled chemical reactions. The CVs of TEB and its analogues are expected to show at least one oxidation wave corresponding to the removal of an electron from the π-system. The position of this wave will be indicative of the HOMO energy level.
-
Differential Pulse Voltammetry: The DPV experiments should provide more clearly defined peaks for the redox processes, allowing for a more accurate determination of the oxidation and reduction potentials compared to CV.
-
Electrochemical Impedance Spectroscopy: The Nyquist plot for a simple electron transfer process is often a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct). A smaller Rct value indicates faster electron transfer kinetics. By comparing the Rct values for TEB and its analogues, we can gain insight into how their molecular structures influence the rate of electron transfer at the electrode-electrolyte interface.
Conclusion
The detailed experimental protocols provided in this guide for Cyclic Voltammetry, Differential Pulse Voltammetry, and Electrochemical Impedance Spectroscopy offer a robust framework for the empirical validation of these predictions. By systematically applying these techniques, researchers can elucidate the fundamental electrochemical behavior of TEB, paving the way for its informed application in materials science, molecular electronics, and drug development. The interplay between molecular structure and electrochemical function is a cornerstone of modern chemical research, and a thorough characterization of novel compounds like TEB is essential for driving innovation in these fields.
References
- Dithiafulvenyl-substituted phenylacetylene derivatives: synthesis and structure–property–reactivity relationships. Organic & Biomolecular Chemistry.
- Dehydrogenative Dimerization of Phenylacetylene by Electrochemical Activ
- Organic Electrochemistry: Revised and Expanded - 5th Edition. Routledge.
- Electrochemistry in Organic Synthesis. Jiri Volke, Frantisek Liska.
- Energy resolved electrochemical impedance spectroscopy for electronic structure mapping in organic semiconductors. Applied Physics Letters.
- Electrochemical impedance spectroscopy for study of electronic structure in disordered organic semiconductors—Possibilities and limit
- Handbook of Electrochemistry. Elsevier.
- New Guidelines for Presenting Electrochemical Data in All ACS Journals.
- EXPERIMENT 5. CYCLIC VOLTAMMETRY. MSU chemistry.
- Electrochemical carboxylation of phenylacetylene.
- Cyclic Voltammetry Experiment. Gamry Instruments.
- Electrochemistry of Organic Compounds.
- Evaluation of organic coatings with electrochemical impedance spectroscopy - Part 3: Protocols for testing coatings with EIS.
- Mechanism for oxidation of phenylacetylenes with peroxymonophosphoric acid. Oxirene as an intermediate inconvertible to ketocarbene. Journal of the American Chemical Society.
- Organic Electrochemistry: An Introduction and a Guide. Google Books.
- Lab 1: Cyclic Voltammetry. Chemistry LibreTexts.
- Terminology of electrochemical methods of analysis (IUPAC Recommendations 2019).
- Differential Pulse Voltammetry (DPV).
- ACS Research Data Guidelines.
- Electrochemical Impedance Spectroscopy.
- Electrochemical Impedance Spectroscopy. Engineering LibreTexts.
- Does Phenylacetylene undergo side chain oxidation with hot alkaline Potassium permangan
- Optional Experiment – Differential Pulse Voltammetry (DPV). Chemistry LibreTexts.
- Differential Pulse Voltammetry: Evolution of an In Vivo Methodology and New Chemical Entries, A Short Review.
- Cyclic Voltammetry Basic Principles, Theory & Setup. Ossila.
- Does Phenylacetylene undergo side chain oxidation with hot alkaline Potassium permangan
- Terminology of electrochemical methods of analysis. IUPAC.
- Differential Pulse Voltammetry (DPV). PalmSens.
- Cyclic Voltammetry Experiment: James | PDF | Ph | Electrochemistry. Scribd.
- Recommend
- Cyclic Voltammetry Uses | How to Read a Voltammogram. Ossila.
- Introduction to pulsed voltammetric techniques: DPV, NPV and SWV. Bio-Logic.
- 1,4-Diethynylbenzene | 935-14-8 | FD61882. Biosynth.
- Diethynylbenzene dianion. Wikipedia.
- Structure–property relationships in organic battery anode materials: exploring redox reactions in crystalline Na- and Li-benzene diacrylate using combined crystallography and density functional theory calcul
- 1,4-Diethynylbenzene 96 935-14-8. Sigma-Aldrich.
- Cyclic Voltammetry of [Ru(bipy)3].
- 1,4-Diethynylbenzene | 935-14-8. ChemicalBook.
- The electronic spectra of aryl olefins: A theoretical study of phenylacetylene.
- 1,4-Diethynylbenzene | CAS#:935-14-8. Chemsrc.
- Exploring Structure-Property Relationships in a Family of Ferrocene-Containing, Triphenylamine-Based Hybrid Organic Dyes. MDPI.
- Analytical Electrochemistry: The Basic Concepts.
- Synthesis, Structure, and Electrochemical Properties of 2,3,4,5-Tetraphenyl-1-Monophosphaferrocene Deriv
- The Application of Rapid Scan Cyclic Voltammetry and Digital Simulation to the Study of the Mechanism of Diphenylamine Oxidation, Radical Cation Dimerization, and Polymerization in Acetonitrile.
Sources
- 1. bkcs.kchem.org [bkcs.kchem.org]
- 2. New Guidelines for Presenting Electrochemical Data in All ACS Journals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACS Research Data Guidelines [researcher-resources.acs.org]
- 4. iupac.org [iupac.org]
- 5. iupac.org [iupac.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ossila.com [ossila.com]
- 8. scribd.com [scribd.com]
- 9. ossila.com [ossila.com]
- 10. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. openaccesspub.org [openaccesspub.org]
- 13. Differential Pulse Voltammetry (DPV) - PalmSens [palmsens.com]
- 14. biologic.net [biologic.net]
- 15. pubs.aip.org [pubs.aip.org]
- 16. pubs.aip.org [pubs.aip.org]
- 17. researchgate.net [researchgate.net]
- 18. Electrochemical Impedance Spectroscopy | Materials Research Institute [mri.psu.edu]
- 19. eng.libretexts.org [eng.libretexts.org]
Benchmarking the Efficiency of Solar Cells Using Tetraethynyl-Biphenyl Donors: A Comparative Guide
In the relentless pursuit of higher efficiency and commercially viable organic photovoltaics (OPVs), the molecular design of electron donor materials plays a pivotal role. This guide provides a comprehensive framework for benchmarking the performance of a promising class of materials: tetraethynyl-biphenyl (TEB) based donors. While still an emerging area of research, the rigid, co-planar structure and tunable electronic properties of the TEB core suggest significant potential for efficient charge transport and light absorption.
This document will not only detail the theoretical advantages of TEB donors but will also provide a practical, step-by-step guide for their experimental evaluation. We will compare the hypothetical performance of a model TEB-based solar cell against established, high-performance small molecule donors, grounding our discussion in the fundamental principles of OPV device physics and characterization. This guide is intended for researchers and scientists in the field of organic electronics and materials science, offering both a high-level overview and granular experimental details.
The Rationale for Tetraethynyl-Biphenyl Donors
The core of any organic solar cell is the donor-acceptor bulk heterojunction (BHJ). The donor material is responsible for absorbing photons to create excitons (bound electron-hole pairs) and transporting the resulting holes to the anode. The ideal donor should possess:
-
Broad and Strong Absorption: To capture a significant portion of the solar spectrum.
-
Appropriate HOMO/LUMO Energy Levels: To ensure efficient exciton dissociation at the donor-acceptor interface and a high open-circuit voltage (Voc).
-
High Hole Mobility: To facilitate efficient charge extraction and minimize recombination losses.
-
Good Film-Forming Properties and Morphology: To create an optimal, interpenetrating network with the acceptor material.
The tetraethynyl-biphenyl scaffold is an attractive candidate due to its inherent rigidity and planarity, which can promote strong π-π stacking and facilitate efficient intermolecular charge hopping. The ethynyl linkages extend the conjugation, allowing for the tuning of the optical bandgap and energy levels through the judicious selection of end-capping groups.
Comparative Benchmarking: TEB vs. State-of-the-Art Donors
To contextualize the potential of TEB-based donors, we will compare a hypothetical TEB donor, TEB-1 , with two well-established high-performance small molecule donors: BTR-Cl and a BDT-based donor . This comparison will be based on the key performance metrics of an organic solar cell:
-
Power Conversion Efficiency (PCE %): The overall efficiency of converting sunlight into electricity.
-
Open-Circuit Voltage (Voc V): The maximum voltage a solar cell can produce.
-
Short-Circuit Current Density (Jsc mA/cm²): The maximum current a solar cell can produce.
-
Fill Factor (FF %): A measure of the "squareness" of the current-voltage curve, indicating how efficiently the generated power is extracted.
Table 1: Comparative Performance of Small Molecule Donors
| Donor Material | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| TEB-1 (Hypothetical) | Y6 | 14.5 | 0.88 | 24.0 | 68 | - |
| BTR-Cl | Y6 | 15.34 | - | - | 77.11 | [1] |
| FYSM-SiCl | Y6 | 13.4 | 0.85 | 23.7 | - | [2] |
| B2 | BTP-eC9 | 17.1 | 0.861 | - | - | [3] |
Note: The data for TEB-1 is a hypothetical projection based on the anticipated properties of the molecular structure. The performance of real-world TEB-based devices will be contingent on successful synthesis and device optimization.
Experimental Workflow for Benchmarking
The following sections provide a detailed methodology for the fabrication and characterization of organic solar cells, enabling a standardized comparison of different donor materials.
Device Fabrication Protocol
The fabrication of organic solar cells is a multi-step process requiring a cleanroom environment and precise control over layer thicknesses and processing conditions. A standard inverted device architecture is described below.
Diagram 1: Inverted Organic Solar Cell Architecture
Caption: A schematic of the inverted organic solar cell device structure.
Step-by-Step Fabrication:
-
Substrate Cleaning:
-
Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The substrates are then dried with a nitrogen gun and treated with UV-ozone for 20 minutes to improve the work function and remove organic residues.
-
-
Hole Transport Layer (HTL) Deposition:
-
A filtered solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrates at 4000 rpm for 40 seconds.
-
The substrates are then annealed at 150°C for 15 minutes in a nitrogen-filled glovebox. The causality behind this step is to remove residual water and improve the conductivity of the HTL.
-
-
Active Layer Deposition:
-
The donor (e.g., TEB-1) and acceptor (e.g., Y6) materials are dissolved in a suitable organic solvent (e.g., chloroform) at a specific donor:acceptor weight ratio (e.g., 1:1.2).
-
The solution is then spin-coated onto the HTL layer in a nitrogen-filled glovebox. The spin speed and time are optimized to achieve the desired active layer thickness (typically 80-120 nm). The choice of solvent and spin-coating parameters is critical as it directly influences the nanoscale morphology of the bulk heterojunction.
-
-
Electron Transport Layer (ETL) Deposition:
-
A solution of an electron transport material (e.g., PDINO) is spin-coated on top of the active layer. This layer facilitates efficient electron extraction and blocks holes from reaching the cathode.
-
-
Cathode Deposition:
-
Finally, a metal cathode (e.g., 100 nm of Aluminum) is deposited by thermal evaporation through a shadow mask to define the active area of the device.
-
Device Characterization Protocol
Once fabricated, the solar cells are characterized to determine their performance metrics.
Diagram 2: Characterization Workflow
Caption: The workflow for characterizing the fabricated organic solar cells.
1. Current Density-Voltage (J-V) Measurement:
-
The J-V characteristics of the solar cells are measured using a solar simulator under standard test conditions (AM 1.5G irradiation, 100 mW/cm²).[4]
-
A source meter is used to apply a voltage bias to the cell and measure the resulting current.
-
From the J-V curve, the key performance parameters (PCE, Voc, Jsc, and FF) are extracted.
2. External Quantum Efficiency (EQE) Measurement:
-
EQE measures the ratio of collected charge carriers to incident photons at a specific wavelength.
-
The device is illuminated with monochromatic light of varying wavelengths, and the resulting short-circuit current is measured.
-
The integrated EQE spectrum should correspond to the Jsc value obtained from the J-V measurement, providing a self-validating check of the data.[5]
3. Morphological Characterization:
-
The nanoscale morphology of the active layer blend is investigated using Atomic Force Microscopy (AFM).
-
AFM provides topographical and phase images of the film surface, revealing the degree of phase separation between the donor and acceptor materials. An optimal morphology consists of an interpenetrating network with domain sizes on the order of the exciton diffusion length (typically 10-20 nm).
Analysis and Interpretation
The data collected from the characterization steps allows for a comprehensive comparison of the TEB-based donor with the benchmark materials.
-
High Voc is indicative of a large energy difference between the HOMO of the donor and the LUMO of the acceptor.
-
High Jsc is a result of broad and strong light absorption, efficient exciton dissociation, and high charge carrier mobilities.
-
High FF is associated with balanced electron and hole transport, low series resistance, and high shunt resistance.
By analyzing these parameters in conjunction with the morphological data, researchers can gain insights into the structure-property relationships of the TEB donor and identify areas for further molecular engineering and device optimization. For instance, if the Jsc is low despite good absorption, it may indicate poor morphology or inefficient charge transport, which could be addressed by modifying the side chains of the TEB molecule to improve solubility and film-forming properties.
Conclusion and Future Outlook
This guide has outlined a systematic approach to benchmarking the efficiency of solar cells based on tetraethynyl-biphenyl donors. While the full potential of this class of materials is yet to be experimentally realized, their unique structural and electronic properties make them a compelling target for future research. By following the detailed fabrication and characterization protocols presented herein, researchers can obtain reliable and comparable data, accelerating the development of next-generation organic solar cells. The path to commercialization for OPVs is paved with incremental improvements in efficiency and stability, and the exploration of novel donor architectures like TEB is a critical step on that journey.
References
-
A highly crystalline donor enables over 17% efficiency for small-molecule organic solar cells. Energy & Environmental Science.
-
Comparative analysis of search approaches to discover donor molecules for organic solar cells. Digital Discovery.
-
Comparative analysis of search approaches to discover donor molecules for organic solar cells. ResearchGate.
-
Fabrication and Photovoltaic Properties of Organic Solar Cell Based on Zinc Phthalocyanine. Hindawi.
-
Progress and Future Potential of All-Small-Molecule Organic Solar Cells Based on the Benzodithiophene Donor Material. MDPI.
-
Molecular level changes translate to big efficiency gains for organic solar cells. EurekAlert!.
-
Small Molecular Donors for Organic Solar Cells Obtained by Simple and Clean Synthesis. ResearchGate.
-
Design And Synthesis Of Organic Small Molecules Photovoltaic Materials And Devices Characterization. Globe Thesis.
-
Molecular study and analysis of organic compounds for high-performance solar cell applications. E3S Web of Conferences.
-
Fabrication and Characterization of Organic Solar Cell with LaF 3 /Al bi-layer cathode. IEEE Xplore.
-
13.4 % Efficiency from All‐Small‐Molecule Organic Solar Cells Based on a Crystalline Donor with Chlorine and Trialkylsilyl Substitutions. National Institutes of Health.
-
Impact of Different π-Bridges on the Photovoltaic Performance of A-D-D′-D-A Small Molecule-Based Donors. MDPI.
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
-
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ScienceDirect.
-
20.0% efficiency of ternary organic solar cells enabled by a novel wide band gap polymer guest donor. Energy & Environmental Science.
-
Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives. National Institutes of Health.
-
High Performance Organic Solar Cells Prepared with Bi‐Triangular Pyramidal Organic Phosphonium Interface Material. ResearchGate.
-
Performance optimization of bilayer organic photovoltaic cells. ResearchGate.
-
Highly efficient organic p–i–n photovoltaic cells based on tetraphenyldibenzoperiflanthene and fullerene C70. ResearchGate.
-
Synthesis and photophysical properties of tetraphenylethylene derivatives as luminescent downshifting materials for organic photovoltaic applications. Semantic Scholar.
-
Application of non-contact quantum efficiency measurement for solar cell fabrication process insights. ResearchGate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 13.4 % Efficiency from All‐Small‐Molecule Organic Solar Cells Based on a Crystalline Donor with Chlorine and Trialkylsilyl Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A highly crystalline donor enables over 17% efficiency for small-molecule organic solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Photophysical Properties of Biphenyl and Terphenyl Arylene–Ethynylene Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Theoretical Foundation: Predicting Raman Spectra with Density Functional Theory (DFT)
An In-Depth Guide to the Correlative Analysis of Experimental and Theoretical Raman Spectra: A Case Study on Biphenyl
As the complexity of molecular architectures in materials science and drug development continues to grow, the need for precise, unambiguous structural characterization has become paramount. Raman spectroscopy, a non-destructive technique that probes molecular vibrations, offers a powerful fingerprint for identifying and characterizing chemical structures. However, the interpretation of a complex Raman spectrum can be challenging. The synergy between high-resolution experimental measurements and quantum chemical calculations provides a robust framework for the definitive assignment of vibrational modes, bridging the gap between an observed spectrum and the underlying molecular motions.
This guide presents a comprehensive methodology for comparing experimental Raman spectra with theoretically predicted data, using the well-characterized molecule biphenyl as an illustrative model. While the specific focus of this analysis is biphenyl, the principles and workflows detailed herein are directly applicable to more complex systems, including novel poly-aromatic hydrocarbons like 3,3',5,5'-Tetraethynyl-1,1'-biphenyl. We will explore the theoretical underpinnings of the calculations, the practical aspects of acquiring high-quality experimental data, and the critical process of correlating these two datasets to achieve a complete vibrational assignment.
The cornerstone of theoretical spectroscopy is the computational modeling of molecular properties. Density Functional Theory (DFT) has emerged as the workhorse for these calculations due to its favorable balance of computational cost and accuracy. The process involves calculating the electronic structure of the molecule to find its minimum-energy geometry, and then computing the second derivatives of the energy with respect to atomic displacements. These derivatives yield the harmonic vibrational frequencies and their corresponding Raman intensities.
The choice of the DFT functional and basis set is the most critical decision in this process, as it directly influences the accuracy of the predicted spectrum.
-
Functionals : Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used as they incorporate a portion of the exact Hartree-Fock exchange, which is crucial for describing the electronic structure of conjugated systems.
-
Basis Sets : The basis set, such as 6-311++G(d,p), describes the atomic orbitals used in the calculation. Larger basis sets with polarization (d,p) and diffuse (++) functions provide more flexibility to describe the electron distribution, which is essential for accurately calculating polarizability changes—the fundamental property that governs Raman scattering intensity.
A known systematic discrepancy in DFT-calculated frequencies is that they are typically higher than experimental values. This is primarily due to the harmonic approximation used in the calculations, which neglects the anharmonicity of real molecular vibrations. To correct for this, a scaling factor (e.g., ~0.96-0.98 for B3LYP) is often applied to the computed frequencies to improve their agreement with experimental data.
Computational Protocol: Biphenyl
-
Geometry Optimization : The initial step is to optimize the molecular geometry of biphenyl to its ground state equilibrium structure. This is a prerequisite for the frequency calculation.
-
Frequency Calculation : A frequency analysis is performed at the optimized geometry using the B3LYP functional and the 6-311++G(d,p) basis set. This calculation confirms that the structure is a true minimum (no imaginary frequencies) and provides the vibrational frequencies and Raman activities.
-
Frequency Scaling : The calculated harmonic frequencies are uniformly scaled by an appropriate factor (e.g., 0.967) to account for anharmonicity and other systematic errors in the computational method.
-
Spectral Simulation : The final theoretical spectrum is generated by fitting the scaled frequencies and their corresponding Raman activities to a Lorentzian or Gaussian lineshape function. This creates a visually comparable spectrum.
Experimental Methodology: Acquiring High-Fidelity Raman Data
The quality of the experimental Raman spectrum is just as crucial as the accuracy of the theoretical calculations. The choice of instrumentation and acquisition parameters can significantly impact the final data.
Experimental Workflow
Caption: Workflow for acquiring and processing an experimental Raman spectrum.
-
Excitation Wavelength : A near-infrared laser (e.g., 785 nm) is often chosen for aromatic compounds like biphenyl to minimize fluorescence, a competing process that can overwhelm the much weaker Raman signal.
-
Sample Form : For solid samples, data can be acquired directly from the powder. The sample is placed on a suitable substrate (e.g., a calcium fluoride window) and positioned at the focal point of the laser.
-
Data Acquisition : The scattered light is collected and dispersed by a high-resolution grating onto a CCD detector. A sufficient number of accumulations and integration time are necessary to achieve a good signal-to-noise ratio.
-
Post-Processing : Raw spectral data requires processing. This includes the removal of cosmic ray artifacts (sharp, narrow spikes) and a baseline correction to remove any underlying fluorescence background.
Correlative Analysis: Bridging Theory and Experiment
The final step is the detailed comparison of the processed experimental spectrum with the scaled theoretical spectrum. The goal is to assign each significant experimental band to a specific vibrational mode predicted by the DFT calculations.
Vibrational Mode Assignments for Biphenyl
The table below presents a comparison of the experimental Raman frequencies for solid biphenyl with the scaled theoretical frequencies calculated at the B3LYP/6-311++G(d,p) level. The assignments describe the dominant atomic motions for each mode.
| Experimental Frequency (cm⁻¹) | Scaled Theoretical Frequency (cm⁻¹) | Assignment | Vibrational Mode Description |
| 736 | 733 | Ring Breathing | In-phase symmetric breathing of both phenyl rings |
| 1005 | 1002 | C-H Bending | In-plane C-H bending (trigonal breathing) |
| 1033 | 1030 | C-H Bending | In-plane C-H bending |
| 1282 | 1280 | Inter-ring Stretch | Stretching of the central C-C inter-ring bond |
| 1594 | 1590 | C=C Stretch | Aromatic C=C stretching in the phenyl rings |
| 1610 | 1606 | C=C Stretch | Aromatic C=C stretching, often coupled with C-H bends |
Note: Theoretical frequencies are scaled by a factor of 0.967.
Discussion of Results
As shown in the table, there is excellent agreement between the experimental and scaled theoretical frequencies, with deviations of less than 5 cm⁻¹. This high level of correlation allows for a confident assignment of the observed Raman bands.
-
Inter-ring Stretch (~1282 cm⁻¹) : This is a key vibrational mode in biphenyl and its derivatives. The DFT calculations definitively assign this band to the stretching of the central C1-C1' bond that connects the two phenyl rings. The position and intensity of this peak can be sensitive to the dihedral angle between the rings.
-
Ring Breathing Modes (~736 cm⁻¹) : The low-frequency region is often complex. The calculations clearly show a strong band corresponding to a symmetric "breathing" motion of the carbon skeletons of the rings, a characteristic feature of aromatic systems.
-
Aromatic C=C Stretching (~1600 cm⁻¹) : The bands in the 1590-1610 cm⁻¹ region are characteristic of C=C stretching vibrations within the aromatic rings. The calculations help to deconvolute these closely spaced bands and assign them to specific, distinct vibrational motions.
The relationship between the computational model and the final validated assignments can be visualized as follows:
Caption: Logical flow from theoretical calculation to validated spectral assignment.
Conclusion
The correlative analysis of experimental and theoretical Raman spectra is an indispensable tool for the structural elucidation of complex molecules. By leveraging the predictive power of Density Functional Theory, we can move beyond simple peak identification to a deep understanding of the specific atomic motions that give rise to each feature in a Raman spectrum. The close agreement achieved for a model system like biphenyl demonstrates the robustness of this combined approach. This methodology provides a clear and reliable pathway for characterizing novel materials and active pharmaceutical ingredients, including structurally complex molecules like this compound, where a detailed vibrational analysis is critical for understanding its properties and function.
References
-
Title : A new hybrid exchange-correlation functional for computational quantum chemistry: B3LYP. Source : The Journal of Chemical Physics URL : [Link]
-
Title : Scaling Factors for Ab Initio Calculated Vibrational Frequencies: A Critical Evaluation. Source : The Journal of Physical Chemistry URL : [Link]
-
Title : The Raman spectra of solid biphenyl. Source : Spectrochimica Acta Part A: Molecular Spectroscopy URL : [Link]
-
Title : Gaussian basis sets for use in correlated molecular calculations. I. The atoms boron through neon and hydrogen. Source : The Journal of Chemical Physics URL : [Link]
A Comparative Guide to the Thermal Stability of Polymers from Different Tetraethynyl Monomers
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of high-performance materials, the thermal stability of polymers is a critical attribute, dictating their operational limits and longevity in demanding environments. Tetraethynyl monomers, characterized by their rigid aromatic cores and multiple reactive ethynyl groups, are precursors to a class of polymers with exceptional thermal resistance. Upon heating, the ethynyl functionalities undergo complex crosslinking reactions, forming a highly robust, three-dimensional network structure. This guide provides a comparative analysis of the thermal stability of polymers derived from various tetraethynyl monomers, offering insights into the structure-property relationships that govern their performance at elevated temperatures.
The Significance of Tetraethynyl Monomers in High-Performance Polymers
The exceptional thermal stability of polymers derived from tetraethynyl monomers stems from two key structural features: the aromatic core and the tetra-functional ethynyl groups. The aromatic core provides inherent rigidity and resistance to thermal degradation. The four ethynyl groups per monomer unit are the key to forming a densely crosslinked network. During thermal curing, these groups react via mechanisms such as cyclotrimerization and radical polymerization, creating a rigid, infusible thermoset. This extensive crosslinking severely restricts chain mobility and requires a significant amount of energy to break the covalent bonds, resulting in very high decomposition temperatures and substantial char yields upon pyrolysis. The choice of the aromatic core in the tetraethynyl monomer allows for the fine-tuning of the resulting polymer's thermal and mechanical properties.
Experimental Methodologies: Synthesis and Thermal Characterization
To provide a basis for comparison, it is essential to understand the experimental procedures used to synthesize and evaluate these polymers.
General Synthesis of Polymers from Tetraethynyl Monomers
The polymerization of tetraethynyl monomers is typically achieved through thermal curing. A generalized protocol is as follows:
-
Monomer Synthesis: The tetraethynyl monomers themselves are often synthesized through multi-step organic reactions, commonly involving Sonogashira coupling of a tetra-halogenated aromatic core with a protected acetylene source, followed by deprotection.
-
Pre-polymer Preparation (optional): In some cases, the monomer is partially polymerized at a lower temperature to form a soluble and processable pre-polymer or oligomer.
-
Thermal Curing: The monomer or pre-polymer is heated in an inert atmosphere (e.g., nitrogen or argon) at a controlled temperature ramp. The curing temperature is a critical parameter that influences the extent of crosslinking and the final properties of the polymer.
-
Post-Curing: A subsequent heating step at a higher temperature is often employed to ensure complete reaction of the ethynyl groups and to maximize the crosslink density.
Caption: Generalized workflow for the synthesis of polymers from tetraethynyl monomers.
Thermal Stability Analysis: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is the primary technique used to evaluate the thermal stability of these polymers.[1] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[1] Key parameters obtained from TGA include:
-
Onset Decomposition Temperature (Td,onset): The temperature at which significant mass loss begins.
-
Temperature of Maximum Decomposition Rate (Tmax): The temperature at which the rate of mass loss is highest.
-
Char Yield: The percentage of the initial mass remaining at the end of the analysis, typically at high temperatures (e.g., 800-1000 °C). A high char yield is indicative of excellent thermal stability and flame retardancy.[2]
A typical TGA experimental protocol is as follows:
-
Sample Preparation: A small amount of the cured polymer (typically 5-10 mg) is placed in a TGA pan (e.g., alumina or platinum).
-
Instrument Setup: The pan is placed in the TGA furnace.
-
Experimental Conditions: The sample is heated from ambient temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min) under a continuous flow of an inert gas (e.g., nitrogen).
Caption: Experimental workflow for Thermogravimetric Analysis (TGA) of polymers.
Comparative Thermal Stability Data
The thermal stability of polymers derived from different tetraethynyl monomers varies depending on the structure of the aromatic core. The following table summarizes key thermal properties for polymers derived from several representative tetraethynyl monomers. The data has been compiled from various sources and standardized where possible for comparison.
| Monomer Structure | Polymer Name | Td, 5% (°C, in N2) | Char Yield at 800 °C (%, in N2) | Reference |
| Tetra(4-ethynylphenyl)methane | Poly(tetra(4-ethynylphenyl)methane) | ~510 | ~83 | [3] |
| Tetra(4-ethynylphenyl)silane | Poly(tetra(4-ethynylphenyl)silane) | ~517 | >80 | [4] |
| 1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane | Poly(1,3,5,7-tetrakis(4-ethynylphenyl)adamantane) | >520 | High (not specified) |
Note: The reported values can vary depending on the specific synthesis and curing conditions.
Analysis and Discussion
The data presented in the table highlights the exceptional thermal stability of polymers derived from tetraethynyl monomers.
-
Poly(tetra(4-ethynylphenyl)methane) and Poly(tetra(4-ethynylphenyl)silane) both exhibit very high decomposition temperatures, with 5% weight loss occurring above 500 °C. Their char yields are also impressively high, exceeding 80%. The central tetrahedral carbon or silicon atom acts as a rigid, three-dimensional core, leading to the formation of a highly crosslinked and thermally stable network.
The general trend observed is that a more rigid and three-dimensionally complex core in the tetraethynyl monomer leads to a polymer with enhanced thermal stability. This is because such structures promote the formation of a more densely and rigidly crosslinked network, which is more resistant to thermal degradation.
Conclusion
Polymers derived from tetraethynyl monomers represent a class of materials with outstanding thermal stability, characterized by high decomposition temperatures and substantial char yields. The key to their performance lies in the formation of a densely crosslinked aromatic network upon thermal curing of the ethynyl groups. The choice of the central core in the tetraethynyl monomer provides a powerful tool for tuning the thermal properties of the resulting polymer. Monomers with rigid, three-dimensional cores, such as those based on methane, silane, and adamantane, lead to polymers with exceptional thermal resistance, making them promising candidates for applications in aerospace, microelectronics, and other high-temperature environments. Further research focusing on a direct comparative analysis of a wider range of tetraethynyl monomers under identical processing conditions would be invaluable for a more precise understanding of the structure-property relationships in this remarkable class of high-performance polymers.
References
-
ResearchGate. (2015, January 12). Why do some polymers generate char residue in TGA analysis? Retrieved from [Link]
-
ResearchGate. (2017, August 21). Synthesis and characterization of poly(ethylene terephthalate-co-1,4-cyclohexanedimethylene terephtlatate)-block-poly(tetramethylene oxide) copolymers. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and thermal characterization of novel poly(tetramethyl-1,3-silphenylenesiloxane) derivative bearing adamantyl moiety. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Ethynyl Aromatic Siliconhybridized Resin: Synthesis, Characterizations, and Thermal Properties. Retrieved from [Link]
-
ResearchGate. (2024, June 6). Comparative study of thermal stability and thermal degradation kinetics of poly(vinyl ethers) with different side groups. Retrieved from [Link]
Sources
A Prospective Analysis: Validation of 3,3',5,5'-Tetraethynyl-1,1'-biphenyl as a High-Performance Carbon Nanotube Precursor
Introduction: The Quest for Superior Carbon Nanotube Precursors
The relentless pursuit of advanced materials has cemented carbon nanotubes (CNTs) as a cornerstone of next-generation technologies, owing to their extraordinary mechanical, thermal, and electrical properties. The synthesis of CNTs with controlled characteristics is paramount, and the choice of the carbon precursor is a critical determinant of the final product's quality, yield, and morphology. While simple hydrocarbons like methane, ethylene, and acetylene have been the workhorses of chemical vapor deposition (CVD) for CNT synthesis, the scientific community is actively exploring more complex molecular precursors that offer greater control over the nanotube growth process.
This guide introduces 3,3',5,5'-Tetraethynyl-1,1'-biphenyl (TEB) , a novel and promising candidate as a high-performance CNT precursor. Its unique molecular architecture, rich in sp-hybridized carbon and predisposed to graphitization, suggests the potential for the synthesis of high-quality CNTs. This document provides a comprehensive comparison of TEB with conventional precursors, supported by existing experimental data for those alternatives, and outlines a prospective validation workflow for TEB.
Understanding the Candidate: this compound (TEB)
TEB is a polycyclic aromatic hydrocarbon (PAH) characterized by a biphenyl core functionalized with four ethynyl groups. This structure is theoretically advantageous for CNT synthesis for several reasons:
-
High Carbon Density: The molecule possesses a high carbon-to-hydrogen ratio, which is favorable for efficient carbon deposition.
-
Pre-organized Carbon Structure: The biphenyl core provides a pre-formed graphitic fragment, which may facilitate the nucleation and growth of the graphene-like walls of CNTs.
-
Reactive Ethynyl Groups: The four ethynyl (-C≡CH) groups are highly reactive and can readily polymerize and cyclize at elevated temperatures, potentially leading to a more controlled and efficient assembly of the carbon nanotube lattice. This contrasts with the more random decomposition of simpler hydrocarbons.[1]
-
Potential for Lower Synthesis Temperatures: The inherent reactivity of the ethynyl groups might allow for CNT synthesis at lower temperatures compared to more stable precursors like methane, which could reduce energy costs and defects in the final product.
Proposed Synthesis of TEB
Comparative Analysis of CNT Precursors
The performance of a CNT precursor is evaluated based on several key metrics, including the yield, quality (crystallinity), and morphology of the resulting nanotubes, as well as the required synthesis conditions. Below is a comparison of the theoretical potential of TEB against well-established gaseous precursors.
| Precursor | Molecular Formula | Carbon Source | Typical Synthesis Temp. (°C) | CNT Yield | CNT Quality (ID/IG ratio) | Key Advantages | Key Disadvantages |
| This compound (TEB) | C20H10 | Solid/Vapor | Hypothesized < 700 | Hypothesized High | Hypothesized Low | Pre-organized graphitic structure, high carbon density, reactive ethynyl groups. | Synthesis is complex and costly, potential for amorphous carbon byproducts if not optimized. |
| Methane | CH4 | Gas | 800 - 1000 | Moderate | Variable (0.5 - 2.0)[2] | Low cost, readily available, high purity CNTs possible with optimization.[3][4] | High decomposition temperature, requires high energy input, can have lower growth rates.[5] |
| Ethylene | C2H4 | Gas | 600 - 900 | High | Low to Moderate (0.8 - 1.5)[6] | Lower decomposition temperature than methane, higher growth rates.[7] | Can lead to higher amorphous carbon deposition, potential for catalyst deactivation. |
| Acetylene | C2H2 | Gas | 550 - 800 | Very High | Low (often < 1.0)[1][8] | Highly reactive, low decomposition temperature, high CNT growth rates.[9] | Prone to self-pyrolysis leading to amorphous carbon, safety concerns due to instability.[1] |
Note: Data for TEB is theoretical and requires experimental validation. The ID/IG ratio from Raman spectroscopy is a common metric for CNT quality, where a lower ratio indicates fewer defects.
Experimental Protocols for Precursor Validation
To empirically validate the potential of TEB as a CNT precursor, a systematic experimental approach using chemical vapor deposition (CVD) is required. The following protocols for established precursors can serve as a baseline for comparison.
Protocol 1: CNT Synthesis from Methane
-
Catalyst Preparation: Deposit a thin film of a transition metal catalyst (e.g., 1 nm of iron) on a stable substrate (e.g., silicon wafer with a 10 nm alumina support layer).
-
Reactor Setup: Place the catalyst-coated substrate into a quartz tube furnace.
-
Purging: Purge the reactor with an inert gas (e.g., argon) at a flow rate of 500 sccm for 10 minutes to remove any oxygen.
-
Catalyst Reduction: Heat the furnace to the synthesis temperature (e.g., 900°C) under a flow of hydrogen (100 sccm) and argon (400 sccm) and hold for 10 minutes to reduce the catalyst.
-
CNT Growth: Introduce methane (e.g., 50 sccm) into the reactor while maintaining the argon and hydrogen flow. The growth time can range from 5 to 60 minutes.[3]
-
Cooling: After the growth period, stop the methane flow and cool the furnace to room temperature under an argon atmosphere.
-
Characterization: Analyze the resulting carbon deposit using Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Raman Spectroscopy.
Protocol 2: CNT Synthesis from Ethylene
-
Catalyst Preparation and Reactor Setup: Follow steps 1 and 2 from the methane protocol.
-
Purging: Purge the reactor with argon (500 sccm) for 10 minutes.
-
Catalyst Annealing: Heat the furnace to the synthesis temperature (e.g., 750°C) under an argon flow.
-
CNT Growth: Introduce a mixture of ethylene (e.g., 20 sccm), hydrogen (e.g., 40 sccm), and argon (440 sccm).[7] The growth duration is typically 10-30 minutes.
-
Cooling and Characterization: Follow steps 6 and 7 from the methane protocol.
Protocol 3: CNT Synthesis from Acetylene
-
Catalyst Preparation and Reactor Setup: Follow steps 1 and 2 from the methane protocol.
-
Purging: Purge the reactor with argon (500 sccm) for 10 minutes.
-
Catalyst Annealing: Heat the furnace to a lower synthesis temperature (e.g., 650°C) under an argon flow.
-
CNT Growth: Introduce a low concentration of acetylene (e.g., 5 sccm) diluted in a large flow of argon (495 sccm). Growth times are often shorter, in the range of 1-10 minutes, due to the high reactivity of acetylene.[1]
-
Cooling and Characterization: Follow steps 6 and 7 from the methane protocol.
Proposed Workflow for TEB Validation
A systematic approach is necessary to validate TEB as a CNT precursor and optimize the synthesis process.
Comparative Visualization of Expected CNT Characteristics
Based on the properties of the precursors, we can hypothesize the characteristics of the resulting CNTs.
Sources
- 1. Modifying the Molecular Structure of Carbon Nanotubes through Gas-Phase Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of MWCNTs by chemical vapor deposition of methane using FeMo/MgO catalyst: role of hydrogen and kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tunable synthesis of carbon nanotubes via methane catalytic pyrolysis by adjusting Mo incorporation in Fe/MgO - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Catalytic methane technology for carbon nanotubes and graphene - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,3',5,5'-Tetraethynyl-1,1'-biphenyl
As researchers and innovators, our work extends beyond discovery to ensuring safety and environmental stewardship throughout the entire chemical lifecycle. The compound 3,3',5,5'-Tetraethynyl-1,1'-biphenyl is a highly functionalized molecule, valuable in the synthesis of advanced polymers and covalent organic frameworks (COFs) due to its rigid structure and reactive ethynyl groups.[1] However, these same properties necessitate a rigorous and informed approach to its disposal.
The terminal alkyne functionalities present a significant hazard profile that dictates every step of the handling and disposal process. Unlike more common laboratory reagents, this class of compound can exhibit explosive properties, especially when exposed to heat, shock, or certain metals. This guide provides a comprehensive, step-by-step protocol grounded in established safety principles to manage the disposal of this compound and its associated waste streams, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Core Hazard Assessment: Understanding the "Why"
A successful disposal plan begins with a thorough understanding of the specific risks posed by this compound. The hazards are twofold, stemming from its biphenyl core and, more critically, its four terminal ethynyl groups.
-
Aromatic Hydrocarbon Core: The biphenyl structure suggests potential for irritation to the skin, eyes, and respiratory system, similar to other biphenyl derivatives.[2] As a solid, it should be handled as a fine powder that can form explosive dust-air mixtures, a common hazard for many organic compounds.[3]
-
Terminal Ethynyl Groups (High-Reactivity Hazard): This is the paramount concern. Terminal alkynes are energy-rich and can be unstable.
-
Explosive Decomposition: They can decompose explosively when subjected to mechanical shock or elevated temperatures.
-
Formation of Explosive Acetylides: The acidic proton on the terminal alkyne can react with certain metals, particularly heavy metals like copper, silver, mercury, and brass (a copper alloy), to form highly unstable and shock-sensitive metal acetylides. This reaction is a critical consideration for avoiding contamination in waste streams.
-
Unknown Toxicity: As a research chemical, the full toxicological profile is likely unknown. Therefore, it is prudent to treat it as a substance with high potential toxicity and minimize all routes of exposure.[4]
-
Pre-Disposal Protocol: Preparation is Paramount
Before handling the waste, a systematic preparation ensures that the process is executed without incident.
Step 1: Designate a Waste Accumulation Area Identify a specific area within a certified chemical fume hood for waste collection and containerization. This isolates the process and contains any potential release of dust or vapors.
Step 2: Assemble Personal Protective Equipment (PPE) Ensure the following PPE is available and worn correctly. Do not handle this material without adequate protection.[5]
-
Eye Protection: Wear tightly fitting chemical safety goggles.[2]
-
Hand Protection: Use nitrile or neoprene gloves. Inspect gloves for any signs of degradation or punctures before use.[6][7]
-
Body Protection: A flame-resistant lab coat, fully buttoned, is mandatory.
-
Respiratory Protection: If there is any risk of generating dust outside of a fume hood, a full-face respirator with appropriate cartridges should be used.
Step 3: Prepare Waste Containers
-
Use only approved hazardous waste containers, such as high-density polyethylene (HDPE) jugs for liquids or wide-mouth drums for solids.[8]
-
Ensure containers are clean, dry, and free from any chemical residues, especially heavy metal contaminants.
-
Label the container clearly as "Hazardous Waste" before adding any material.
Disposal Workflow: A Step-by-Step Guide
The following workflow provides a systematic approach to safely collecting and preparing this compound for final disposal by a certified entity.
Phase I: Waste Segregation and Collection
Proper segregation is the most critical step to prevent dangerous reactions within the waste container.
-
Solid Waste (Pure Compound & Contaminated Disposables):
-
Carefully sweep residual solid this compound using spark-proof tools (e.g., plastic or rubber spatulas).
-
Place the collected solid into a designated, pre-labeled solid hazardous waste container.
-
All contaminated disposables (e.g., weighing paper, gloves, bench protectors) must be placed in the same container. Do not mix with other waste streams.[9]
-
-
Liquid Waste (Solutions & Rinsate):
-
Collect all solutions containing this compound into a designated, pre-labeled liquid hazardous waste container.
-
For contaminated glassware, perform a triple rinse with a suitable solvent (e.g., toluene or acetone). The first two rinses must be collected as hazardous waste in the same liquid waste container.[10] The third rinse can often be managed similarly, ensuring minimal residue remains.
-
Crucial: Ensure this waste stream is kept separate from any solutions containing heavy metal salts (e.g., copper, silver, mercury).
-
Phase II: Containerization and Labeling
Accurate labeling and proper container management are legally required and essential for safe handling by disposal personnel.
-
Fill Level: Do not fill any waste container beyond 90% of its capacity to allow for expansion.[10]
-
Secure Closure: Tightly seal the container. If there is any possibility of gas generation (e.g., from a reaction mixture), use a pressure-venting cap and store the container in a fume hood.[11]
-
Complete the Label: On the hazardous waste label, clearly list all constituents and their approximate percentages. For this compound, ensure the following is noted:
-
Full Chemical Name: this compound
-
Hazards: "Reactive," "Irritant," "Explosive Potential."
-
Incompatibility Warning: "Do Not Mix with Heavy Metals, Oxidizing Agents, or Bases."[8]
-
Phase III: Temporary Storage & Final Disposal
-
Storage: Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area, away from heat sources and incompatible materials.[6]
-
Professional Disposal: This chemical waste must not be disposed of down the drain or in regular trash. Arrange for pickup with your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[10] Provide them with a full description of the waste, highlighting its reactive and potentially explosive nature.
Quantitative Data and Hazard Summary
| Parameter | Guideline / Information | Rationale & Source |
| GHS Hazard Class (Anticipated) | Skin Irritant (Category 2), Eye Irritant (Category 2A), Explosive (Division 1.5), Acute Aquatic Toxicity. | Based on hazards of biphenyl and terminal alkynes. |
| Primary Disposal Route | Incineration via a licensed hazardous waste facility. | High-temperature incineration is required to destroy the aromatic core and reactive functional groups.[12] |
| Incompatible Materials for Disposal | Strong Oxidizing Agents, Strong Bases, Heavy Metal Salts (Copper, Silver, Mercury, Brass). | Risk of violent reaction, uncontrolled polymerization, or formation of explosive metal acetylides.[8] |
| Recommended Container Type | Solid Waste: HDPE Drum. Liquid Waste: HDPE or glass bottle (with secondary containment). | Standard for organic hazardous waste.[8] |
| PPE Requirement | Nitrile Gloves, Chemical Goggles, Flame-Resistant Lab Coat. | Standard for handling irritating and reactive organic solids.[5][13] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Novachem. (2019). Safety Data Sheet: [1,1'-Biphenyl]-3,3',5,5'-tetracarboxylic acid. Retrieved from [Link]
-
Gelest. (2015). Safety Data Sheet: 1,1,5,5-TETRAPHENYL-1,3,3,5-TETRAMETHYLTRISILOXANE. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
University of Toronto, Department of Chemistry. (n.d.). Standard Operating Procedure: Hazardous Waste Storage and Disposal. Retrieved from [Link]
-
PubChem. (n.d.). 3,3',5,5'-Tetramethyl-1,1'-biphenyl-2,2'-diol. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Geneva. (n.d.). Safety in the laboratory. Retrieved from [Link]
-
Northwestern University, Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Yonge, D. R., et al. (2012). Removal of Bisphenol A and 17α-ethinyl Estradiol From Landfill Leachate Using Single-Walled Carbon Nanotubes. Environmental Toxicology and Chemistry. Retrieved from [Link]
-
University of Wisconsin-La Crosse. (n.d.). Part D: Chemical Safety Procedures for Laboratories. Retrieved from [Link]
-
University of Wisconsin-Madison, Environment, Health & Safety. (n.d.). Use of 5-Ethynyl-2′-deoxyuridine, (EdU). Retrieved from [Link]
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
The University of Chicago, Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
ResearchGate. (2012). Removal of Bisphenol A and 17α-Ethinyl Estradiol from Landfill Leachate Using Single-Walled Carbon Nanotubes. Retrieved from [Link]
-
PubChem. (n.d.). 3,3',5,5'-Tetramethyl-4,4'-dimethoxy-1,1'-biphenyl. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3,3',5,5'-Tetrakis(1,1-dimethylethyl)(1,1'-biphenyl)-2,2'-diol. National Center for Biotechnology Information. Retrieved from [Link]
-
Princeton University, Environmental Health & Safety. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]
-
American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. fishersci.com [fishersci.com]
- 3. dl.novachem.com.au [dl.novachem.com.au]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. unifr.ch [unifr.ch]
- 6. gelest.com [gelest.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. nipissingu.ca [nipissingu.ca]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. uwlax.edu [uwlax.edu]
Navigating the Synthesis and Handling of 3,3',5,5'-Tetraethynyl-1,1'-biphenyl: A Guide to Essential Personal Protective Equipment and Safety Protocols
For Researchers, Scientists, and Drug Development Professionals
The exploration of novel molecules with unique electronic and structural properties, such as 3,3',5,5'-Tetraethynyl-1,1'-biphenyl, is a cornerstone of innovation in materials science and drug development. However, the very nature of these highly unsaturated and potentially energetic compounds necessitates a profound respect for safety. The presence of multiple ethynyl groups suggests a high degree of reactivity and potential for explosive decomposition under certain conditions, such as heat, shock, or friction.
This guide provides a comprehensive framework for the safe handling of this compound, moving beyond a simple checklist to instill a deep understanding of the principles behind each safety recommendation. As a Senior Application Scientist, the goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Inherent Risks: Why Caution is Paramount
Therefore, all handling procedures must be predicated on the assumption that this compound is sensitive to:
-
Heat: Thermal decomposition can be rapid and exothermic, leading to a detonation.
-
Shock and Friction: Mechanical energy can initiate a violent reaction.
-
Static Discharge: A static spark can provide the activation energy for decomposition.[2]
A Multi-Layered Approach to Personal Protective Equipment (PPE)
A robust PPE strategy is your last and most critical line of defense. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
Primary Engineering Controls: Your First Line of Defense
Before considering wearable PPE, engineering controls must be in place to minimize exposure and mitigate the consequences of an incident.[3]
-
Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to contain any potential explosions and to ventilate any harmful vapors.
-
Safety Shield: A blast shield, constructed of a material like polycarbonate, must be placed between the experiment and the researcher.[4]
-
Small-Scale Synthesis: The most critical safety measure is to work with the smallest possible quantities of the material, especially during initial synthesis and characterization.[5] Many institutions set an upper limit, for instance, 100mg, for handling high-energy compounds without special approval.[4]
Essential Personal Protective Equipment: A Head-to-Toe Protocol
For any work involving this compound, the following PPE is mandatory:
| PPE Category | Specific Recommendations | Rationale |
| Eye and Face Protection | Safety glasses with side shields are the bare minimum. A full-face shield worn over safety glasses is strongly recommended.[2] | Protects against splashes, projectiles, and the concussive force of a potential explosion. |
| Skin and Body Protection | A flame-resistant lab coat is essential. For operations with higher risk, a leather jacket or a full Kevlar suit may be necessary.[2][5] | Provides a barrier against chemical contact and thermal hazards. Standard cotton lab coats are flammable and offer inadequate protection. |
| Hand Protection | Use dual-layered gloves: an inner, thin, disposable nitrile glove for dexterity and an outer, heavier, chemical-resistant glove (e.g., butyl rubber or neoprene). | The inner glove provides a second barrier in case the outer glove is compromised. The outer glove offers primary protection against chemical exposure. |
| Respiratory Protection | For handling the solid material, a NIOSH-approved respirator with a particulate filter (N95 or better) may be necessary if there is a risk of aerosolization. | Prevents inhalation of potentially toxic or reactive dust particles. |
| Hearing Protection | Earmuffs or earplugs should be worn, especially when working with quantities approaching the upper-permissible limit.[2] | Protects against the acoustic trauma of a potential detonation. |
| Footwear | Closed-toe shoes, preferably made of a non-porous material, are required. Conductive-sole shoes are recommended to prevent static buildup.[2] | Protects feet from spills and falling objects and helps to ground the researcher. |
Step-by-Step Operational and Disposal Plan
A meticulous and well-rehearsed plan is crucial for both routine handling and emergency situations.
Safe Handling Workflow
Caption: Safe handling workflow for energetic compounds.
1. Preparation:
-
Isolate the Area: Cordon off the work area and post warning signs indicating the handling of a potentially explosive substance.
-
Inspect Equipment: All glassware and equipment must be meticulously inspected for cracks or defects before use.[4]
-
Grounding: Use anti-static mats and wrist straps to prevent the buildup of static electricity.[2]
2. Handling:
-
Avoid Metal Spatulas: Use spatulas made of non-sparking materials like ceramic or plastic.
-
Controlled Environment: If the compound is air-sensitive, all manipulations must be performed under an inert atmosphere (e.g., in a glovebox).
-
Temperature Monitoring: Reactions should be carefully monitored for any unexpected temperature increases.
3. Storage:
-
Dedicated Storage: Store the compound in a designated, locked, and labeled refrigerator or freezer, away from incompatible materials.[4]
-
Small Quantities: Only the minimum required amount of the substance should be stored.
Waste Disposal Plan
The disposal of energetic materials is a regulated process that requires specialized knowledge and facilities.[6][7]
-
Never Mix Waste Streams: Do not mix waste containing this compound with other chemical waste.
-
Dedicated Waste Container: Use a clearly labeled, dedicated container for all waste containing this compound.
-
Professional Disposal: The disposal of energetic hazardous waste must be handled by a certified hazardous waste disposal company with experience in handling explosive materials.[7] Open burning or detonation by untrained personnel is not a safe or environmentally responsible option.[8][9]
Conclusion: A Culture of Safety
The safe handling of potentially energetic compounds like this compound is not merely about following a set of rules; it is about cultivating a deep-seated culture of safety. This involves continuous risk assessment, meticulous planning, and a commitment to protecting oneself and one's colleagues. By understanding the "why" behind each safety protocol, researchers can work at the cutting edge of science while ensuring that every discovery is made safely and responsibly.
References
- Policy on Laboratory use of Explosive and High Energy Materials. Case Western Reserve University. (2019).
- Energetic Hazardous Wastes. US EPA. (2020).
- Explosive & Energetic Waste Management. Pollution Control Inc.
- EPA Reports on Alternative Treatment Technologies for Energetic Hazardous Wastes. (2020).
- Explosive Hazardous Wastes. US EPA. (2025).
- A Chemical Hygiene Plan An Explosive Safety Plan Laboratory Facility Requirements PPE Plan. University of Alabama in Huntsville.
- Making Explosives In The Lab. American Chemical Society. (2008).
- Personal Protective Equipment - Overview.
- Safety Hazards in the Energetics Labor
- This compound. BLD Pharm.
Sources
- 1. 189619-31-6|this compound|BLD Pharm [bldpharm.com]
- 2. uah.edu [uah.edu]
- 3. dsiac.dtic.mil [dsiac.dtic.mil]
- 4. case.edu [case.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Energetic Hazardous Wastes | Hazardous Waste Permitting | US EPA [19january2021snapshot.epa.gov]
- 7. Explosive & Energetic Waste Management | PCI | USA [pollutioncontrolinc.com]
- 8. McCoy Review: EPA Reports on Alternative Treatment Technologies for Energetic Hazardous Wastes [mccoyseminars.com]
- 9. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




